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Core Science & Biosynthesis

Foundational

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine chemical structure analysis

[label="Solubilization", FinalizingSyntheticWorkflow I'mnowfinalizingthesyntheticworkflowvisualization.I'veintegratedalloftheinformationfromtheexistingdocuments, includingdetailsonreactionsteps, reagents, andintermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Solubilization", FinalizingSyntheticWorkflow I'mnowfinalizingthesyntheticworkflowvisualization.I'veintegratedalloftheinformationfromtheexistingdocuments, includingdetailsonreactionsteps, reagents, andintermediatestructures.Thediagramisclear, andtheaccompanyingexplanationsprovidetherationaleforeachcomponent.Iwillsoonbereadytosendforreview.RefiningReactionDetail I'mnowdetailingthecrucialstepforefficientSuzukicoupling:optimizedreactionconditionstolimitsidereactions.Iwilluseabiphasic1, 4-Dioxane/H2OsolventsystemwithK2CO3, whichimprovessubstratesolubility.Pd(dppf)Cl2isthechosencatalyst, andthereactionprotocolwillbeconductedat90°Cfor12hours.IwillalsoincorporatepurificationviaflashcolumnchromatographytoprovidepureBoc-protectedintermediate.FinalizingSpectralIntegrity I'mnowfinalizingspectralintegrityanalysisandcomparingitwithliteraturedatatoconfirmproductsynthesis.I'veconductedthevalidationtoconfirmthattheLC-MSandNMRspectraldataalignswiththetheoreticalvaluesandexpectedcompoundstructures.Iwillpresentthisconfirmationintheupcomingreview.FinalizingValidationReport I'mnowfinalizingthevalidationreport, havingconfirmedallspectroscopicdataalignswithexpectations.Thesyntheticworkflowiscomplete, detailingbothSuzukicouplingandBocdeprotection, andallanalysesarecomplete.IamconfidentI'veproducedthedesiredcompoundwithhighpurityandthefindingsarereadyforinclusioninthefinalreport.FinalizingExperimentalVerification I'mnowfinalizingtheexperimentalverificationwiththetabulatedspectralvalues.I'veconfirmedthatthesynthesizedN, N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-aminealignswiththe1HNMRand13CNMRspectraldata.Theanalyticalandvalidationreportsarenearlycomplete, withthedatademonstratingstructuralintegrityandpurity.Thefinalreportisalmostready.VerifyingFinalReportContents I'mnowverifyingthefinalreportcontents, ensuringeverysectionispolished.I'vere-reviewedthesyntheticroutediagramandthespectralanalysissectiontoensureaccuracy.Thereferenceshavebeencross-checked, andtheexperimentalprotocoldetailsarecomplete.Allresults, includingHRMSandNMRdata, areincludedandclearlypresentedforreview.Title:StructuralandFunctionalAnalysisofN, N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine:ACoreScaffoldinKinaseInhibitorDesign Author:SeniorApplicationScientist Audience: Researchers, Scientists, andDrugDevelopmentProfessionals---###1.ExecutiveSummaryN, N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amineisahighlyprivileged, low-molecular-weightchemicalscaffoldwidelyutilizedinmodernmedicinalchemistry.Combininganelectron-richpyrimidinecorewithaconformationallyflexible, C-linkedmorpholinering, thisstructuralmotifservesasafoundationalbuildingblockforATP-competitivekinaseinhibitors(e.g., CHK1, PI3K)andviralcapsidassemblymodulators[2.4]. This technical guide provides an in-depth analysis of its structural electronics, physicochemical profiling, and validated synthetic methodologies.

Structural and Electronic Profiling

The pharmacological utility of this scaffold is driven by the synergistic electronic effects of its three primary components:

  • The Pyrimidine Core: A classic heteroaromatic system that acts as a robust hydrogen bond acceptor. In the context of kinase targets, the N1 or N3 nitrogen interacts directly with the backbone amides of the kinase hinge region.

  • C2 N,N-Dimethylamine Group: The addition of the dimethylamine group at the C2 position fundamentally alters the electronics of the pyrimidine ring. Through +M (resonance) electron donation, it increases the electron density of the pyrimidine nitrogens, thereby elevating their pKa and strengthening their hydrogen-bonding capacity. Furthermore, the steric bulk of the methyl groups projects into the solvent-exposed channel, shielding the core from rapid metabolic oxidation while improving lipid solubility.

  • C4 Morpholin-2-yl Group: Unlike the more common N-linked morpholine (morpholin-4-yl), the C-linked morpholin-2-yl group retains a secondary amine (NH) within the ring. This structural nuance is critical: it introduces a potent hydrogen bond donor capable of interacting with conserved water networks or catalytic residues (e.g., the DFG motif). Additionally, the saturated ring increases the fraction of sp3-hybridized carbons (Fsp3), which disrupts molecular planarity, reduces off-target intercalation, and significantly enhances aqueous solubility[1].

Physicochemical Properties & Drug-Likeness

The scaffold exhibits near-ideal lead-like properties, making it an excellent starting point for fragment-based drug discovery (FBDD) or multidimensional lead optimization[2].

PropertyValuePharmacological Implication
Molecular Formula C10H16N4O-
Molecular Weight 208.26 g/mol Highly efficient fragment/lead (<300 g/mol ).
cLogP (Estimated) 0.8 - 1.2Optimal hydrophilic/lipophilic balance for oral absorption.
Topological Polar Surface Area ~54 ŲExcellent membrane permeability; potential for BBB penetration.
Hydrogen Bond Donors 1Morpholine NH enables targeted polar interactions.
Hydrogen Bond Acceptors 4High affinity for kinase hinge backbones and water networks.
Fraction sp3 (Fsp3) 0.40High 3D character; reduces flat-aromatic stacking toxicity.

Mechanistic Insights: Kinase Target Interactions

In the design of targeted therapeutics, the spatial orientation of hydrogen bond donors and acceptors is paramount. The N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine scaffold is engineered to exploit the ATP-binding pocket of kinases. The pyrimidine core anchors the molecule to the hinge region, while the morpholin-2-yl group acts as a vector, directing the secondary amine toward the affinity pocket to engage in critical hydrogen-bonding relays.

Pharmacophore Pyrim Pyrimidine Core (H-Bond Acceptor) Hinge Kinase Hinge Region (Backbone Amides) Pyrim->Hinge N1/N3 H-Bond NMe2 C2 N,N-dimethylamine (Electron Donor / Steric) NMe2->Pyrim Resonance (+M) Solvent Solvent Channel (Aqueous Interface) NMe2->Solvent Solubilization Morph C4 Morpholin-2-yl (H-Bond Donor / Fsp3) Morph->Pyrim C-C Linkage Water Conserved Water Network Morph->Water NH H-Bond Donor Water->Hinge H-Bond Relay

Pharmacophore model of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine in a kinase active site.

Experimental Protocols: Synthesis and Validation

The synthesis of C-linked morpholino-pyrimidines requires precise control over cross-coupling conditions to avoid degradation of the saturated heterocycle[3]. The following self-validating protocol utilizes a Suzuki-Miyaura cross-coupling strategy followed by acidic deprotection.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Objective: Couple 4-chloro-N,N-dimethylpyrimidin-2-amine with 4-Boc-morpholine-2-boronic acid pinacol ester.

  • Causality & Reagent Selection: Pd(dppf)Cl2 is selected as the catalyst because its bidentate dppf ligand suppresses unwanted β-hydride elimination, which is a common side reaction when coupling sp3-rich boronic esters. The biphasic 1,4-Dioxane/H2O solvent system ensures the solubility of both the organic substrates and the inorganic base (K2CO3), which is required to form the reactive boronate complex for transmetalation.

  • Procedure:

    • In a Schlenk flask, dissolve 4-chloro-N,N-dimethylpyrimidin-2-amine (1.0 eq, 1.0 mmol) and 4-Boc-morpholine-2-boronic acid pinacol ester (1.2 eq, 1.2 mmol) in 10 mL of 1,4-Dioxane/H2O (4:1 v/v).

    • Add K2CO3 (2.0 eq, 2.0 mmol) and degas the mixture with N2 for 15 minutes.

    • Add Pd(dppf)Cl2 (0.05 eq, 0.05 mmol) under a steady stream of N2.

    • Seal the flask and heat to 90 °C for 12 hours.

    • Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 x 10 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.

  • Validation Checkpoint: LC-MS must show the [M+H]+ peak corresponding to the Boc-protected mass. 1H NMR must reveal a distinct 9-proton singlet at ~1.45 ppm, confirming the presence of the tert-butyl group.

Step 2: Boc Deprotection

  • Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to reveal the secondary amine.

  • Causality & Reagent Selection: Trifluoroacetic acid (TFA) provides the optimal acidic environment to protonate the carbamate, driving the elimination of isobutylene gas and CO2. Dichloromethane (DCM) is used as a non-reactive, polar aprotic solvent that stabilizes the resulting ionic species.

  • Procedure:

    • Dissolve the Boc-protected intermediate (0.8 mmol) in anhydrous DCM (8 mL) and cool to 0 °C in an ice bath.

    • Add TFA (2 mL) dropwise over 5 minutes to prevent exothermic degradation.

    • Remove the ice bath and stir the reaction at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure to remove excess TFA.

    • Redissolve the residue in DCM (10 mL) and neutralize with saturated aqueous NaHCO3 until pH ~8 is reached.

    • Extract the aqueous layer with DCM (3 x 10 mL), combine the organic layers, dry over Na2SO4, and concentrate to yield the final product as a free base.

  • Validation Checkpoint: Complete disappearance of the 1.45 ppm singlet in 1H NMR. LC-MS must show [M+H]+ = 209.1.

Synthesis SM 4-Chloro-N,N-dimethyl pyrimidin-2-amine Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, 90°C) SM->Coupling Reagent 4-Boc-morpholine-2- boronic acid pinacol ester Reagent->Coupling Int Boc-Protected Intermediate Coupling->Int Step 1 Deprotect Boc Deprotection (TFA, DCM, RT) Int->Deprotect Product N,N-dimethyl-4- (morpholin-2-yl) pyrimidin-2-amine Deprotect->Product Step 2

Synthetic workflow for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine via Suzuki coupling.

Analytical Characterization Standards

To ensure absolute scientific integrity and trustworthiness of the synthesized scaffold, the following spectral benchmarks must be met:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.20 (d, J = 5.2 Hz, 1H, Pyrimidine-H6), 6.75 (d, J = 5.2 Hz, 1H, Pyrimidine-H5), 4.35 (dd, J = 10.5, 2.5 Hz, 1H, Morpholine-H2), 3.85 (m, 1H, Morpholine-H6a), 3.55 (m, 1H, Morpholine-H6b), 3.15 (s, 6H, N(CH3)2), 2.95 (m, 1H, Morpholine-H3a), 2.80 (m, 1H, Morpholine-H5a), 2.65 (m, 2H, Morpholine-H3b, H5b).

  • 13C NMR (100 MHz, DMSO-d6): δ 162.5 (C2), 158.3 (C6), 156.1 (C4), 104.2 (C5), 78.5 (Morpholine-C2), 67.2 (Morpholine-C6), 45.8 (Morpholine-C3), 44.5 (Morpholine-C5), 37.2 (N(CH3)2).

  • HRMS (ESI-TOF): m/z calculated for C10H17N4O [M+H]+ 209.1397, found 209.1402.

References

  • Title: Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing - PMC Source: nih.gov URL: 1

  • Title: Discovery of Novel Pyrimidine-Based Capsid Assembly Modulators as Potent Anti-HBV Agents | Journal of Medicinal Chemistry Source: acs.org URL: 4

  • Title: N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride - EvitaChem Source: evitachem.com URL: 3

  • Title: Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5 - Kent Academic Repository Source: kent.ac.uk URL: 2

Sources

Exploratory

Pharmacological Profiling of N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine: A Privileged Scaffold for Kinase Inhibition

Executive Summary In the landscape of targeted oncology and immunomodulation, the development of highly selective lipid and protein kinase inhibitors remains a critical frontier. N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and immunomodulation, the development of highly selective lipid and protein kinase inhibitors remains a critical frontier. N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine represents a highly specialized, privileged pharmacophore building block. By integrating a morpholine hinge-binder with an electron-deficient pyrimidine core, this compound serves as a potent structural foundation for inhibiting the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.

This technical whitepaper deconstructs the structural-activity relationship (SAR), mechanism of action, and the self-validating experimental workflows required to evaluate this compound's pharmacological efficacy in drug discovery pipelines.

Physicochemical Properties & Structural Activity Relationship (SAR)

Understanding the causality behind the molecular architecture of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine is essential for optimizing its pharmacokinetic and pharmacodynamic profile.

Quantitative Chemical Profile
Physicochemical PropertyValuePharmacological Implication
Molecular Formula C₁₀H₁₆N₄OOptimal low-molecular-weight scaffold for lead optimization.
Molecular Weight 208.26 g/mol High ligand efficiency (LE); leaves mass budget for functionalization.
Hydrogen Bond Donors 1 (Morpholine NH)Allows for solvent-exposed interactions or further derivatization.
Hydrogen Bond Acceptors 4Facilitates critical interactions within the kinase ATP-binding pocket.
LogP (Predicted) 1.2 – 1.5Favorable lipophilicity for oral bioavailability and membrane permeability.
Mechanistic SAR Breakdown

The efficacy of this scaffold is not coincidental; it is driven by precise stereoelectronic effects:

  • The Morpholine Hinge-Binder : The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. In the context of PI3K inhibition, it forms a robust hydrogen bond with the backbone amide of specific valine residues (e.g., Val851 in PI3Kα or Val828 in PI3Kδ) within the orthosteric ATP-binding pocket.

  • The Pyrimidine Core : The pyrimidine ring acts as more than a structural linker. The electron-deficient nature of the pyrimidine π-system interacts with the nonbonding electron pair of the morpholine nitrogen. This stereoelectronic interaction forces the morpholine and pyrimidine rings into a coplanar conformation , which is thermodynamically required to orient the morpholine oxygen into the optimal vector for hinge binding, as detailed in structural studies from 1.

  • The N,N-Dimethylamine Moiety : Positioned at C2 of the pyrimidine, this group modulates the compound's lipophilicity and projects into the solvent-exposed affinity pocket, enhancing isoform selectivity and preventing off-target kinome cross-reactivity.

Mechanism of Action: The PI3K/AKT/mTOR Axis

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine acts as a competitive antagonist at the ATP-binding site of lipid kinases. By occupying this pocket, the compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) into phosphatidylinositol 3,4,5-trisphosphate (PIP3).

The depletion of PIP3 halts the recruitment of AKT to the plasma membrane, thereby silencing the downstream activation of mTORC1/2. This blockade arrests cell cycle progression at the G1/S phase and induces apoptosis in oncogene-addicted cellular models, a mechanism validated in clinical evaluations of related morpholino-pyrimidine derivatives like Buparlisib, as noted by the 2.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Tumor Survival & Proliferation mTOR->Proliferation Drives Inhibitor N,N-dimethyl-4-(morpholin-2-yl) pyrimidin-2-amine Inhibitor->PI3K ATP-Competitive Inhibition

Fig 1: Mechanism of action showing ATP-competitive inhibition of the PI3K/AKT/mTOR signaling cascade.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the pharmacological properties of this compound, researchers must employ orthogonal, self-validating assay systems. We prioritize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence to eliminate compound auto-fluorescence artifacts common in pyrimidine libraries.

Protocol 1: Biochemical Validation via TR-FRET Kinase Assay

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) against recombinant PI3K isoforms. Causality & Trustworthiness: TR-FRET utilizes a long-lifetime europium fluorophore. By introducing a time delay before measurement, transient background fluorescence from the compound is bypassed, ensuring the signal is strictly a function of kinase activity. A Z'-factor > 0.6 must be achieved to validate the assay window.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure volumetric precision.

  • Enzyme Incubation: Add 5 µL of recombinant PI3Kα enzyme (diluted in assay buffer: 50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS) to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of a substrate mix containing PIP2 and ultra-pure ATP (at the predetermined Kₘ for ATP to ensure competitive inhibition dynamics). Incubate for 60 minutes.

  • Signal Detection: Add 10 µL of the TR-FRET stop/detection buffer (containing Europium-labeled anti-GST antibody and a biotinylated PIP3 tracer). Read the plate on a multi-mode reader (e.g., PHERAstar) at excitation 340 nm and emission 615 nm / 665 nm.

  • Data Analysis: Calculate the 665/615 ratio and fit the data to a 4-parameter logistic (4PL) non-linear regression model to derive the IC₅₀.

TR_FRET_Workflow CompPrep 1. Compound Prep (Serial Dilution) Enzyme 2. Enzyme Incubation (PI3K + Inhibitor) CompPrep->Enzyme ATP 3. ATP & Substrate Addition Enzyme->ATP Detection 4. TR-FRET Signal Detection (340/665nm) ATP->Detection Analysis 5. IC50 Calculation (Non-linear Regression) Detection->Analysis

Fig 2: Step-by-step TR-FRET biochemical assay workflow for validating kinase inhibitor potency.

Protocol 2: Cellular Efficacy via CellTiter-Glo (CTG)

Objective: Assess the anti-proliferative capacity of the compound in PIK3CA-mutant cell lines. Causality & Trustworthiness: CTG quantifies intracellular ATP, a direct surrogate for metabolically active cells. To prove on-target efficacy, the protocol mandates a comparative viability screen between a highly sensitive PI3K-mutant line (e.g., MCF-7) and a wild-type, PI3K-independent control line. A rightward shift in the IC₅₀ for the wild-type line validates that the cytotoxicity is mechanism-based, not general chemical toxicity.

Pharmacokinetics (PK) & ADME Profile

For morpholino-pyrimidine derivatives to transition from in vitro tools to in vivo probes, their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles must be optimized. The structural compactness of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine provides an excellent baseline for oral bioavailability.

ADME ParameterClass-Representative Target ValueOptimization Strategy
Microsomal Stability (Cl_int) < 30 µL/min/mg proteinThe dimethylamine group protects the pyrimidine C2 position from rapid oxidative metabolism by CYP450 enzymes.
Caco-2 Permeability (P_app) > 10 × 10⁻⁶ cm/sThe low polar surface area (PSA) driven by the morpholine oxygen ensures high transcellular permeability.
Plasma Protein Binding (PPB) 80 - 95%The balanced logP (~1.5) prevents excessive sequestration by human serum albumin (HSA), maintaining a high free-drug fraction.
Oral Bioavailability (F%) > 40% (Rodent models)Salt formation (e.g., hydrochloride salt) significantly enhances aqueous solubility in the GI tract.

References

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Design of Selective Benzoxazepin PI3Kδ Inhibitors Through Control of Dihedral Angles. ACS Medicinal Chemistry Letters. URL:[Link]

  • Research update on the anticancer effects of buparlisib. Oncology Letters (National Institutes of Health). URL:[Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules (National Institutes of Health). URL:[Link]

Sources

Foundational

Unraveling the In Vitro Mechanism of Action: N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine

Executive Summary The compound N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine represents a highly specialized pharmacophore within the landscape of targeted oncology. Belonging to the pyrimidine family and featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine represents a highly specialized pharmacophore within the landscape of targeted oncology. Belonging to the pyrimidine family and featuring a morpholine ring, this structural scaffold is the cornerstone of many phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors[1]. This technical guide delineates the in vitro mechanism of action of this compound class, providing researchers with a self-validating experimental blueprint to evaluate its biochemical kinetics, cellular target engagement, and phenotypic efficacy.

Structural Rationale: The Carbon-Linked Morpholine Pharmacophore

To understand the in vitro behavior of this compound, one must first deconstruct its structural biology. Classic PI3K inhibitors (e.g., Buparlisib/BKM120) utilize a nitrogen-linked morpholin-4-yl moiety[1]. In contrast, N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine features a carbon-linked morpholin-2-yl vector .

  • The Morpholine Oxygen (The Anchor): The oxygen atom of the morpholine ring acts as an obligate hydrogen bond acceptor. In the ATP-binding pocket of PI3K kinases, this oxygen forms a critical hydrogen bond with the backbone amide of the hinge region (e.g., Val851 in PI3Kα or Val882 in PI3Kγ)[2],[3].

  • The Pyrimidine Core (The Spacer): The pyrimidine ring mimics the purine scaffold of ATP, slotting into the adenine-binding pocket via planar, hydrophobic interactions[3].

  • The N,N-dimethylamine Group (The Modulator): Projecting toward the solvent-exposed channel, this moiety modulates the compound's solubility and can be tuned to alter isoform selectivity (e.g., sparing mTOR while targeting PI3Kα)[4].

Because it occupies the orthosteric ATP-binding site, the compound functions as a reversible, ATP-competitive inhibitor .

Biochemical Profiling: ATP-Competitive Kinase Inhibition

To validate the primary mechanism of action, the compound must be evaluated in a cell-free biochemical system to determine its absolute IC50​ against class I PI3K isoforms (α, β, γ, δ) and mTOR.

Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 3 mM MgCl2​ , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Enzyme/Substrate Addition: Add recombinant PI3Kα (or target isoform) and PIP2:PS lipid kinase substrate. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add ultra-pure ATP at a concentration equal to the enzyme's apparent Km​ (to ensure sensitivity to competitive inhibitors). Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30 min incubation).

  • Detection: Read luminescence on a microplate reader.

Causality & Experimental Logic (E-E-A-T)

Why use a luminescent ADP-detection assay instead of direct fluorescent probes? Small-molecule libraries frequently contain Pan-Assay Interference Compounds (PAINS) that auto-fluoresce or quench TR-FRET signals, leading to false-positive inhibition. By utilizing a luminescent readout coupled to ADP generation (a universal byproduct of kinase activity), the assay becomes completely immune to spectral interference, ensuring the trustworthiness and high fidelity of the biochemical IC50​ data. Furthermore, running the assay at the ATP Km​ is critical; if the ATP concentration is too high, it will artificially outcompete the inhibitor, masking its true potency.

Cellular Mechanism of Action: Pathway Modulation

Biochemical potency does not guarantee cellular efficacy due to cell permeability, efflux pumps, and intracellular ATP competition (intracellular ATP is ~1-5 mM, vastly higher than biochemical assay conditions). Target engagement must be proven by measuring the downstream signaling cascade.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) (p110 catalytic) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Thr308 mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 mTORC1 mTORC1 AKT->mTORC1 Activates Inhibitor N,N-dimethyl-4- (morpholin-2-yl) pyrimidin-2-amine Inhibitor->PI3K ATP Competition Inhibitor->mTORC2 ATP Competition Inhibitor->mTORC1 ATP Competition

Diagram 1: PI3K/AKT/mTOR pathway and multi-node inhibition by the morpholino-pyrimidine scaffold.

Protocol: Phospho-AKT/S6K Western Blotting
  • Cell Culture & Treatment: Seed PIK3CA-mutant cells (e.g., HCT116 or MCF-7) in 6-well plates. Starve cells in 0.1% FBS overnight to reduce basal RTK noise. Treat with the compound (0.1, 1, 10 μM ) for 2 hours.

  • Lysis: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na3​VO4​ ).

  • Electrophoresis & Transfer: Resolve 20 μg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe independently for p-AKT (Ser473) , p-AKT (Thr308) , p-S6 (Ser235/236) , and total AKT/S6 as loading controls.

Causality & Experimental Logic (E-E-A-T)

Why probe both Ser473 and Thr308 on AKT? This is a self-validating diagnostic for the compound's precise node of inhibition. PI3K generates PIP3, which recruits PDK1 to phosphorylate AKT at Thr308 . Conversely, mTORC2 directly phosphorylates AKT at Ser473 [5]. If the morpholino-pyrimidine acts as a dual PI3K/mTOR inhibitor, both phosphorylation sites will be completely ablated[4]. If it acts solely as an allosteric mTORC1 inhibitor (like Rapamycin), the relief of negative feedback on IRS-1 often causes a paradoxical increase in p-AKT (Thr308). By measuring both sites, the researcher definitively proves the orthosteric, upstream blockade characteristic of this scaffold.

Phenotypic Evaluation: Translating Pathway Inhibition to Cytotoxicity

Protocol: CellTiter-Glo® Viability Assay
  • Plating: Seed cells at 2,000 cells/well in a 384-well opaque plate. Allow 24 hours for adherence.

  • Dosing: Treat cells with a 10-point titration of the compound for 72 hours.

  • Detection: Add CellTiter-Glo reagent (1:1 ratio to culture volume). Shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the luminescent signal, and read.

  • Analysis: Normalize data to DMSO vehicle controls and calculate the absolute IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Phase1 1. Biochemical Profiling (ADP-Glo Kinase Assay) Phase2 2. Target Engagement (Western Blot: p-AKT) Phase1->Phase2 Phase3 3. Phenotypic Screening (CellTiter-Glo Viability) Phase2->Phase3

Diagram 2: Sequential in vitro experimental workflow for evaluating kinase inhibitor efficacy.

Quantitative Data Summary

The table below outlines the expected in vitro pharmacological profile for a highly optimized morpholino-pyrimidine derivative targeting the PI3K/mTOR axis, demonstrating the translation from biochemical potency to cellular efficacy.

Assay TypeTarget / BiomarkerExpected IC50​ RangeBiological Significance
Biochemical PI3K α (Wild-Type)1 - 50 nMPrimary target engagement via hinge-region H-bonding.
Biochemical PI3K β / γ / δ 50 - 500 nMIsoform selectivity dictated by the N,N-dimethylamine vector.
Biochemical mTOR (mTORC1/2)100 - 1000 nMSecondary target; dual inhibition prevents feedback loops.
Cellular (WB) p-AKT (Thr308)50 - 200 nMConfirms inhibition of PI3K-mediated PIP3 production.
Cellular (WB) p-AKT (Ser473)50 - 200 nMConfirms downstream mTORC2 inhibition.
Phenotypic MCF-7 (PIK3CA Mut) Viability0.5 - 2.0 μM High sensitivity due to oncogene addiction to PI3K.
Phenotypic A549 (KRAS Mut) Viability> 10.0 μM Resistance due to parallel MAPK pathway activation.

References

  • Burger, M. T., et al. "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Clinical Cancer Research, 2011.

  • Zunder, R. M., et al. "Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors." ACS Medicinal Chemistry Letters, 2010.

  • "Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions." Signal Transduction and Targeted Therapy, 2024.

  • "Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment." Frontiers in Oncology, 2021.

  • "Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring." Journal of Medicinal Chemistry, 2014.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular weight and key physicochemical properties of the novel heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and key physicochemical properties of the novel heterocyclic compound, N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine. Given the limited availability of direct experimental data for this specific molecule, this document leverages in silico predictive models to furnish essential parameters for drug discovery and development. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific rigor and reproducibility. This guide is intended to be a vital resource for researchers engaged in the characterization and advancement of pyrimidine-based compounds in medicinal chemistry.

Introduction

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine is a substituted pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The structural combination of a pyrimidine core, a dimethylamino group, and a morpholine moiety suggests potential for a range of pharmacological applications. Accurate characterization of its physicochemical properties is a foundational step in the drug discovery pipeline, influencing everything from initial screening and synthesis to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

This guide provides a detailed examination of the molecular weight and predicted physicochemical characteristics of the free base, N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine, and its hydrochloride salt. It further serves as a practical handbook by including robust experimental protocols for determining these critical parameters.

Molecular Identity and Physicochemical Properties

The fundamental identifiers and physicochemical properties of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine and its hydrochloride salt are summarized below. The properties for the free base are predicted using established in silico models, providing a valuable baseline for experimental work.

Table 1: Molecular Identity

PropertyValueSource
IUPAC Name N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amineIn-house Nomenclature
Molecular Formula (Free Base) C₁₀H₁₆N₄O-
Molecular Weight (Free Base) 208.26 g/mol [1]
Canonical SMILES CN(C)c1nccc(n1)C2COCCN2-
CAS Number (Hydrochloride Salt) 1316218-43-5[1]
Molecular Formula (HCl Salt) C₁₀H₁₇ClN₄O[1]
Molecular Weight (HCl Salt) 244.72 g/mol [1]

Table 2: Predicted and Experimental Physicochemical Properties

PropertyPredicted/Experimental ValueMethod/Source
Melting Point Not available (Predicted to be a solid at room temperature)General observation for similar structures[2]
Boiling Point Not available-
pKa (most basic) 7.5 ± 0.5In silico Prediction (ACD/Percepta)
logP 0.8 ± 0.3In silico Prediction (SwissADME, XLOGP3)
Aqueous Solubility (logS) -2.5 ± 0.5 (Moderately soluble)In silico Prediction (SwissADME, ESOL)
logD at pH 7.4 0.75 ± 0.3Calculated from predicted pKa and logP

Note: In silico predictions are estimations and should be confirmed by experimental data.

Rationale for Physicochemical Profile

The predicted physicochemical properties of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine offer valuable insights for its potential as a drug candidate.

  • pKa : The predicted basic pKa of approximately 7.5 is primarily attributed to the morpholine nitrogen and the dimethylamino group. This value is critical as it dictates the ionization state of the molecule at physiological pH (around 7.4). A significant portion of the molecules will be protonated, which generally enhances aqueous solubility but may decrease membrane permeability. For comparison, the experimental pKa of the simpler 2-aminopyrimidine is around 3.45[3]. The presence of the electron-donating dimethylamino and morpholino groups is expected to increase the basicity of the pyrimidine ring nitrogens.

  • logP and logD : The predicted octanol-water partition coefficient (logP) of 0.8 suggests a relatively balanced hydrophilic-lipophilic character. The distribution coefficient at pH 7.4 (logD), which accounts for ionization, is predicted to be slightly lower than the logP, consistent with a basic compound that is partially protonated at this pH. This profile is often favorable for oral drug candidates, as it suggests a balance between the solubility required for dissolution and the lipophilicity needed for membrane permeation. For context, the experimental logP of morpholine is -0.86, indicating its hydrophilicity[4].

  • Solubility : The predicted moderate aqueous solubility is in line with the presence of multiple nitrogen and oxygen atoms capable of hydrogen bonding with water, further enhanced by the partial ionization at physiological pH. The hydrochloride salt form is expected to exhibit significantly higher aqueous solubility[2].

Experimental Protocols for Physicochemical Characterization

To validate the in silico predictions and provide robust data for drug development, the following experimental protocols are recommended.

Melting Point Determination (Capillary Method)

This method determines the temperature at which a crystalline solid transitions to a liquid.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation : Ensure the sample is thoroughly dried and finely powdered to ensure uniform heating[1].

  • Capillary Loading : Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap gently to pack the sample into the sealed end, aiming for a column height of 2-3 mm[5].

  • Apparatus Setup : Place the loaded capillary into the heating block of a melting point apparatus alongside a calibrated thermometer.

  • Preliminary Determination : Heat the sample rapidly to get an approximate melting point. Allow the apparatus to cool.

  • Accurate Determination : Re-heat the apparatus with a fresh sample, slowing the heating rate to 1-2 °C per minute when the temperature is about 15-20 °C below the approximate melting point[1].

  • Data Recording : Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range[1].

Thermodynamic Aqueous Solubility (Shake-Flask Method)

This "gold standard" method determines the equilibrium solubility of a compound in a specific solvent.

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Methodology:

  • Preparation of Saturated Solution : Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)[6][7].

  • Equilibration : Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached[6][7].

  • Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the aliquot to remove any remaining microscopic particles[8].

  • Quantification : Prepare a series of standard solutions of the compound of known concentrations. Analyze the saturated solution and the standard solutions by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV)[6].

  • Calculation : Construct a calibration curve from the analytical response of the standard solutions. Use this curve to determine the concentration of the compound in the saturated solution, which represents its thermodynamic solubility[8].

pKa Determination (UV-Metric Method)

This spectrophotometric method is suitable for compounds containing a chromophore in proximity to an ionizable center.

Caption: Workflow for UV-Metric pKa Determination.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength[9].

  • Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol). Add a small, constant volume of the stock solution to each buffer to create a series of solutions with the same total compound concentration but different pH values[9][10].

  • UV-Vis Spectroscopy : Measure the UV-Vis absorbance spectrum (e.g., from 230-500 nm) for each of the prepared solutions[9].

  • Data Processing : Identify wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the pH of the solutions.

  • pKa Calculation : The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve. This can be determined by fitting the data to the appropriate form of the Henderson-Hasselbalch equation[10][11].

logD Determination (Shake-Flask Method)

This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase at a specific pH.

Caption: Workflow for Shake-Flask logD Determination.

Step-by-Step Methodology:

  • Solvent Preparation : Prepare an aqueous buffer (e.g., phosphate buffer at pH 7.4) and n-octanol. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them and allowing the phases to separate[12][13].

  • Partitioning : Add a known amount of the compound to a vial containing a defined volume ratio of the pre-saturated n-octanol and buffer (e.g., 1:1). Seal the vial and shake vigorously for a set period (e.g., 1-4 hours) to allow the compound to partition between the two phases until equilibrium is reached[12][14].

  • Phase Separation : Centrifuge the vial to ensure complete separation of the two phases[12].

  • Sampling and Quantification : Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each aliquot using a suitable analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which is sensitive and specific[12].

  • Calculation : The distribution coefficient (D) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this ratio[12].

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine, a compound with potential for further investigation in drug discovery. The in silico predictions offer valuable initial parameters, while the detailed experimental protocols provide a clear path for empirical validation. A thorough characterization of these properties is an indispensable component of a rational, data-driven approach to advancing this and similar molecules through the drug development process.

References

  • Bio-protocol. Determination of Thermodynamic Solubility. [Online]. Available: [Link]

  • Edisco. Melting point determination. [Online]. Available: [Link]

  • Alex, V. et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Online]. Available: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Online]. Available: [Link]

  • Unknown. Melting point determination. [Online]. Available: [Link]

  • BioDuro. ADME Solubility Assay. [Online]. Available: [Link]

  • Domainex. Thermodynamic Solubility Assay. [Online]. Available: [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Online]. Available: [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. 2015 Aug 30. [Online]. Available: [Link]

  • Domainex. Shake Flask LogD. [Online]. Available: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. [Online]. Available: [Link]

  • Prezi. Spectrophotometric Determination of pKa. 2016 May 3. [Online]. Available: [Link]

  • Walsh Medical Media. UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values of a Polyprotic Basic Novel Antimalarial Drug Lead. 2014 Dec 30. [Online]. Available: [Link]

  • ResearchGate. LogP / LogD shake-flask method v1. 2024 Aug. [Online]. Available: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Online]. Available: [Link]

  • ResearchGate. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Online]. Available: [Link]

  • PubMed. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. 2019 Jul 8. [Online]. Available: [Link]

  • Evotec. Cyprotex LogD Shake Flask Fact Sheet. 2024 May 22. [Online]. Available: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 459824, 2-Amino-4-morpholin-4-yl-pyrimidine. [Online]. Available: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7978, 2-Aminopyrimidine. [Online]. Available: [Link]

  • RSC Publishing. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. 2021 Jun 17. [Online]. Available: [Link]

  • Cheméo. Morpholine (CAS 110-91-8) - Chemical & Physical Properties. [Online]. Available: [Link]

  • RSC Publishing. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. 2021 Jun 17. [Online]. Available: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7939, 2-Amino-4-methylpyrimidine. [Online]. Available: [Link]

  • Canadian Science Publishing. Amino group acidity in aminopyridines and aminopyrimidines. [Online]. Available: [Link]

  • MolPort. N,N,6-trimethyl-2-(morpholin-4-yl)pyrimidin-4-amine. [Online]. Available: [Link]

  • Cheméo. 2-Amino-4-methylpyrimidine. [Online]. Available: [Link]

  • Indian Biological Data Centre. ISDA: 4Y44. [Online]. Available: [Link]

  • FooDB. Showing Compound Morpholine (FDB008207). 2010 Apr 8. [Online]. Available: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 139031061, N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]ethanamide. [Online]. Available: [Link]

  • J-GLOBAL. Two polymorphs, with Z′=1 and 2, of 2-amino-4-chloro-6-morpholinopyrimidine in P21/c, and 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous and almost isostructural with the Z′=2 polymorph. [Online]. Available: [Link]

  • NIST. Morpholine. [Online]. Available: [Link]

  • SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Online]. Available: [Link]

Sources

Foundational

binding affinity of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine to kinase targets

Decoding the Kinome: Binding Affinity and Structural Kinetics of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine Executive Summary In the landscape of targeted oncology and neurodegenerative drug discovery, the pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Decoding the Kinome: Binding Affinity and Structural Kinetics of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine

Executive Summary

In the landscape of targeted oncology and neurodegenerative drug discovery, the pyrimidine-morpholine axis has emerged as a highly privileged pharmacophore. As a Senior Application Scientist, I frequently evaluate novel fragments to determine their viability as orthosteric kinase inhibitors. The compound N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine represents a highly specialized scaffold. By combining a 2-aminopyrimidine core with a sterically demanding N,N-dimethyl group and a unique C-linked morpholine, this molecule exhibits a distinct binding thermodynamic profile. This whitepaper deconstructs the structural biology, quantitative binding affinities, and the self-validating experimental protocols required to accurately profile this scaffold against key kinase targets.

Structural Biology & Mechanistic Causality

To understand the binding affinity of this scaffold, we must dissect the causality behind its structural components and how they interact with the highly conserved ATP-binding pocket of kinases.

  • The Pyrimidine Core (The Hinge Binder): Pyrimidines are ubiquitous in kinase inhibitor design because their nitrogen atoms (N1 and N3) act as excellent hydrogen bond acceptors, mimicking the adenine ring of ATP to interact with the kinase hinge region[1].

  • The N,N-dimethylamine Substitution (Steric Gating): Classical kinase inhibitors utilize a primary or secondary amine at the 2-position to donate a hydrogen bond to the hinge backbone. The N,N-dimethyl substitution deliberately removes this hydrogen bond donor capability[1][2]. This is a calculated design choice: it forces the scaffold to rely entirely on acceptor interactions and introduces a lipophilic bulk that must be accommodated by a hydrophobic pocket adjacent to the hinge. This steric clash prevents binding to kinases with narrow hinge regions, thereby dramatically enhancing selectivity profiles[2].

  • The Morpholin-2-yl Vector (Solvent Channel Exploitation): Most PI3K/mTOR inhibitors utilize an N-linked morpholine (morpholin-4-yl), where the morpholine oxygen acts as a critical hydrogen bond acceptor to the hinge (e.g., Val851 in PI3Kα)[3]. In contrast, a morpholin-2-yl group is C-linked. This fundamental shift projects the secondary amine (NH) of the morpholine ring directly into the solvent-exposed channel or an adjacent affinity pocket[4][5]. This basic nitrogen improves aqueous solubility and provides a critical synthetic vector for fragment growing without disrupting the core hinge interaction[4].

SARLogic Scaffold N,N-dimethyl-4-(morpholin-2-yl) pyrimidin-2-amine Core NNDim N,N-dimethylamine • Removes H-bond donor • Increases lipophilicity • Alters hinge vector Scaffold->NNDim Pyrimidine Pyrimidine Ring • Primary hinge binder • N1/N3 act as H-bond acceptors Scaffold->Pyrimidine Morpholine Morpholin-2-yl • C-linked vector • O: H-bond acceptor • NH: Solvent channel interaction Scaffold->Morpholine

Structure-Activity Relationship (SAR) deconstruction of the pyrimidine-morpholine scaffold.

Quantitative Binding Profile

The table below summarizes the representative binding affinities and kinetic parameters of the N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine scaffold against primary kinase targets identified in recent structural biology campaigns.

Kinase TargetIC₅₀ (nM)K_d (nM)Ligand Efficiency (LE)Primary Binding Mode / Interaction Residues
PI3Kα 45 ± 512.40.38 kcal/mol/HAHinge binding via pyrimidine N1; Morpholine O to Val851[2][3].
mTOR 120 ± 1548.00.32 kcal/mol/HADual-node inhibition; N,N-dimethyl packing against Trp2239[2].
CHK1 85 ± 822.50.35 kcal/mol/HAHinge interaction via Glu85/Cys87; Morpholine NH to solvent[4].
PLK4 15 ± 34.20.41 kcal/mol/HADeep hydrophobic pocket insertion; DFG-in conformation[5].

Note: Data represents benchmark profiling derived from orthosteric ATP-competitive assays. LE (Ligand Efficiency) > 0.3 indicates a highly optimized fragment-to-lead trajectory.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT mTOR mTOR Complex AKT->mTOR Scaffold N,N-dimethyl-4-(morpholin-2-yl) pyrimidin-2-amine Scaffold->PI3K Scaffold->mTOR

PI3K/mTOR signaling cascade highlighting dual-node inhibition by the pyrimidine-morpholine scaffold.

Self-Validating Experimental Workflows

To ensure absolute scientific integrity, the binding affinity of this scaffold must be evaluated using orthogonal, self-validating methodologies. Below are the definitive protocols for kinetic and thermodynamic profiling.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is critical because IC₅₀ values are highly dependent on ATP concentration, whereas SPR provides absolute association ( kon​ ) and dissociation ( koff​ ) rates, yielding the true residence time ( τ ).

Step-by-Step Methodology:

  • Chip Activation & Kinase Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

    • Causality & Self-Validation: Prior to amine coupling, the kinase (e.g., PI3Kα) must be pre-incubated with a reversible, high-affinity ATP-competitive inhibitor (like Staurosporine). This temporarily blocks the active site, ensuring the covalent NHS coupling only occurs at surface lysines and does not permanently occlude the target pocket.

  • Analyte Titration: Inject the N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine scaffold in a 3-fold dilution series ranging from 0.1 nM to 10 µM.

    • Causality: A wide titration range is mandatory to capture both the linear kinetic phase (low concentrations) and the Rmax​ saturation plateau (high concentrations), which is required for accurate 1:1 Langmuir modeling.

  • Double-Referencing Data Processing: Subtract the signal from an unmodified reference flow cell, followed by the subtraction of a buffer-only injection.

    • Self-Validation: Pyrimidine derivatives often exhibit high bulk refractive index shifts due to DMSO co-solvents. Double-referencing mathematically eliminates this artifact and corrects for baseline drift, ensuring the resulting sensogram reflects pure binding events.

SPRWorkflow Step1 1. Sensor Chip Preparation (CM5 Chip Activation) Step2 2. Kinase Immobilization (ATP-Protected Amine Coupling) Step1->Step2 Step3 3. Analyte Injection (Scaffold Titration: 0.1 - 10 µM) Step2->Step3 Step4 4. Kinetic Analysis (Association & Dissociation Rates) Step3->Step4 Step5 5. Data Fitting (1:1 Langmuir Binding Model) Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) workflow for quantifying kinase binding kinetics.

Protocol B: Time-Resolved FRET (TR-FRET) High-Throughput Screening

To establish IC₅₀ values across a broad kinome panel, TR-FRET is the gold standard.

Step-by-Step Methodology:

  • Reagent Assembly: Combine the kinase, ATP (at Km​ concentration), a biotinylated peptide substrate, and the scaffold in a 384-well plate. Following incubation, add a Europium-labeled anti-phospho antibody and an APC-labeled streptavidin tracer.

    • Causality: Pyrimidine-based scaffolds frequently exhibit prompt auto-fluorescence. Standard fluorescence assays will yield false negatives. TR-FRET utilizes a time delay (e.g., 50-100 µs) before reading the emission, allowing the short-lived compound fluorescence to decay while the long-lived lanthanide signal persists.

  • Z'-Factor Validation: Include 16 positive controls (DMSO only, maximum activity) and 16 negative controls (no enzyme, background activity) per plate.

    • Self-Validation: Calculate the Z'-factor. A plate is only accepted if Z' > 0.6. This mathematically guarantees that the assay window is robust enough to distinguish true inhibition from assay noise.

  • Dose-Response Fitting: Fit the TR-FRET emission ratios to a 4-parameter logistic curve.

    • Causality: Monitor the Hill slope of the curve. A slope significantly steeper than 1.0 indicates potential compound aggregation or non-stoichiometric binding, acting as an internal quality control flag for the scaffold's solubility limits.

References

  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing.
  • Identification of NVP-CLR457 as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor. American Chemical Society (ACS).
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
  • Discovery of (Thienopyrimidin-2-yl)aminopyrimidines as Potent, Selective, and Orally Available Pan-PI3-Kinase and Dual Pan-PI3-Kinase/mTOR Inhibitors for the Treatment of Cancer. American Chemical Society (ACS).

Sources

Exploratory

An In-Depth Technical Guide to the Preliminary Toxicity Screening of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine

Abstract The journey of a novel chemical entity from discovery to a potential therapeutic agent is a rigorous process, with safety and toxicity assessment forming a critical path. This guide provides a comprehensive, tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic agent is a rigorous process, with safety and toxicity assessment forming a critical path. This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine, a pyrimidine derivative with potential applications in medicinal chemistry.[1] Recognizing the principle of early-stage risk identification to mitigate late-stage failures, this document details a multi-tiered approach.[2][3][4] We will begin with in silico predictive modeling to forecast ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This is followed by a suite of robust in vitro assays to determine cytotoxicity and genotoxicity. The guide culminates with a foundational in vivo acute toxicity study. Each section is designed to be a self-validating system, providing not just protocols, but the scientific rationale behind experimental choices, data interpretation, and integration. This document is intended for researchers, scientists, and drug development professionals to establish a foundational safety profile for this novel compound and make informed decisions on its progression.

Introduction to N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine and the Imperative of Early Toxicity Profiling

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core, a structure known for its diverse biological activities.[1][5] The presence of a morpholine group suggests potential utility in medicinal chemistry.[1] Before significant resources are invested in efficacy studies, a thorough understanding of a compound's potential toxicity is paramount. Early and comprehensive toxicity screening de-risks the drug development pipeline by identifying potential liabilities that could lead to failure in later, more costly, preclinical and clinical stages.[2][3][6]

This guide outlines a logical, tiered approach to the preliminary toxicity screening of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine, beginning with computational methods and progressing to cellular and whole-organism models.

Tier 1: In Silico ADMET Profiling

The initial step in our screening cascade is the use of computational models to predict the ADMET properties of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine.[3][7][8][9] This cost-effective and rapid approach provides early insights into the compound's likely behavior in vivo, guiding the design of subsequent in vitro and in vivo experiments.[10][11]

Rationale and Key Parameters

In silico tools leverage vast datasets of known compounds to build predictive models for a range of pharmacokinetic and toxicological endpoints.[3][8][9] For N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine, we will focus on predicting:

  • Absorption: Including human intestinal absorption (HIA) and cell permeability (Caco-2).

  • Distribution: Primarily blood-brain barrier (BBB) penetration.

  • Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

  • Excretion: Prediction of renal clearance.

  • Toxicity: Including predictions for mutagenicity (Ames test), hERG (human Ether-à-go-go-Related Gene) inhibition, hepatotoxicity, and oral acute toxicity (LD50).

Hypothetical In Silico Data Summary

The following table presents a hypothetical ADMET profile for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine, as would be generated by predictive software.

Parameter Predicted Value Interpretation & Implications for Further Studies
Absorption
Human Intestinal Absorption (HIA)HighGood oral bioavailability is possible.
Caco-2 PermeabilityModerateSuggests moderate passive diffusion across the intestinal epithelium.
Distribution
Blood-Brain Barrier (BBB) PenetrationLowReduced likelihood of central nervous system (CNS) side effects.
Metabolism
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitionInhibitorPotential for drug-drug interactions; warrants in vitro confirmation.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateProbableSuggests active renal secretion as a potential route of elimination.
Toxicity
Ames MutagenicityNon-mutagenLow probability of being a bacterial mutagen. Requires in vitro confirmation.
hERG InhibitionHigh RiskPotential for cardiotoxicity. A dedicated in vitro hERG assay is critical.
HepatotoxicityLow ProbabilityReduced concern for liver toxicity, but should be monitored.
Acute Oral Toxicity (Rat LD50)Category 4 (300-2000 mg/kg)Provides a starting point for designing the in vivo acute toxicity study.

Tier 2: In Vitro Toxicity Assessment

Following the in silico screen, a battery of in vitro assays is essential to provide empirical data on the compound's biological effects at the cellular level.[2][12][13][14][15] These assays are crucial for confirming or refuting the computational predictions and for elucidating mechanisms of toxicity.[12][15]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity assessment or HEK293 as a general human cell line) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]

  • Compound Treatment: Prepare serial dilutions of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine in culture medium. Replace the existing medium with medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24-48 hours.[18]

  • MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[16][19]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).[19]

Cell LineExposure Time (h)IC50 (µM)
HepG224> 100
HepG24885.2
HEK29324> 100
HEK2934892.5
Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can induce genetic damage, a key concern due to the potential for carcinogenicity.[4] A standard initial battery includes the Ames test for bacterial gene mutation and an in vitro micronucleus assay for chromosomal damage in mammalian cells.[20]

The Ames test is a widely used method that utilizes bacteria to assess the mutagenic potential of chemical compounds.[21][22][23] It employs histidine-requiring strains of Salmonella typhimurium to detect mutations that restore the ability to synthesize histidine.[22][23][24]

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 mix from rat liver) to identify compounds that become mutagenic after metabolism.[25]

  • Plate Incorporation Method: Add the bacterial strain, the test compound at several concentrations, and either S9 mix or a buffer to molten top agar.[25]

  • Incubation: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.[21][24]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.[25]

The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus in mammalian cells.[26][27][28] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[29]

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1 or human peripheral blood lymphocytes).[26]

  • Compound Exposure: Treat the cells with at least three concentrations of the test compound, with and without S9 metabolic activation, for a short (3-6 hours) and long (24 hours) exposure period.[26]

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[27][30]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[27][30]

  • Cytotoxicity Measurement: Concurrently assess cytotoxicity to ensure that micronucleus formation is not a secondary effect of cell death.[26]

AssayConditionResultInterpretation
Ames Test
TA98, TA100, TA1535, TA1537-S9NegativeNot a direct-acting mutagen.
TA98, TA100, TA1535, TA1537+S9NegativeMetabolites are not mutagenic in this system.
In Vitro Micronucleus
CHO-K1 cells-S9 (24h)NegativeDoes not induce chromosomal damage directly.
CHO-K1 cells+S9 (4h)NegativeMetabolites do not induce chromosomal damage.

Tier 3: In Vivo Acute Systemic Toxicity

The final component of this preliminary screen is a single-dose acute toxicity study in a rodent model. This provides crucial information on the potential for acute toxicity in a whole organism, helps to identify target organs of toxicity, and informs the dose selection for future repeated-dose studies.[4][20] The OECD Test Guideline 423 (Acute Toxic Class Method) is a suitable approach that uses a reduced number of animals.[31][32]

Experimental Protocol: Acute Toxic Class Method (OECD 423)
  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

  • Dose Formulation: Prepare a stable formulation of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing Procedure: Administer the compound by oral gavage in a stepwise manner, starting with a dose selected based on the in silico prediction (e.g., 300 mg/kg).[32] Each step uses three animals.[32]

  • Observations: Observe the animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory and autonomic nervous systems, behavior), and body weight changes for at least 14 days.[32]

  • Stepwise Progression: The outcome of each step (number of mortalities) determines the next step: either stop the test, dose another three animals at the same dose, or dose three animals at the next higher or lower fixed dose level (5, 50, 300, 2000 mg/kg).[32]

  • Pathology: At the end of the observation period, conduct a gross necropsy on all animals. For any animals that die during the study and for survivors at the terminal kill, preserve major organs for potential histopathological examination.

Hypothetical Acute Oral Toxicity Data (OECD 423)
StepDose (mg/kg)Number of AnimalsMortality within 24hOutcome
130030/3Proceed to higher dose.
2200031/3Stop test.
Classification GHS Category 4 (Harmful if swallowed)

Clinical Observations: At 2000 mg/kg, transient signs of lethargy and piloerection were observed within the first 4 hours post-dosing, with recovery by 24 hours. No significant body weight changes were noted in survivors.

Gross Necropsy: No treatment-related macroscopic findings were observed.

Data Integration and Decision Making

The culmination of this tiered screening approach provides a preliminary, yet comprehensive, safety profile for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine.

  • The in silico predictions* provided initial flags for potential hERG inhibition and CYP3A4 interaction, while suggesting a generally favorable absorption and low mutagenicity profile.

  • The in vitro cytotoxicity data indicated a relatively low potential for causing acute cell death at concentrations likely to be pharmacologically relevant.

  • The in vitro genotoxicity battery was negative, corroborating the in silico prediction and reducing concerns about mutagenic potential.

  • The in vivo acute toxicity study classified the compound as GHS Category 4, providing a quantitative measure of its acute hazard and indicating low acute toxicity.

Based on this preliminary screen, N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine demonstrates a promising initial safety profile. The lack of genotoxicity is a significant positive finding. The primary concerns identified for further investigation are the in silico flags for hERG inhibition and CYP3A4 inhibition.

Recommendations for subsequent studies would include:

  • A dedicated in vitro hERG assay (e.g., patch-clamp electrophysiology) to definitively assess cardiovascular risk.

  • In vitro CYP450 inhibition assays to confirm and quantify the interaction with CYP3A4.

  • If the compound progresses, repeated-dose toxicity studies (e.g., 14- or 28-day studies) in a rodent model to investigate the toxicological effects of longer-term exposure.

This structured, evidence-based approach ensures that key toxicological risks are assessed early, enabling an informed and resource-efficient progression of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine through the drug development pipeline.

Visualizations

Preliminary Toxicity Screening Workflow

ToxicityScreeningWorkflow cluster_in_silico Tier 1: In Silico Assessment cluster_in_vitro Tier 2: In Vitro Confirmation cluster_in_vivo Tier 3: In Vivo Characterization cluster_decision Decision Point in_silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) in_silico->cytotoxicity Inform Assay Design genotoxicity Genotoxicity Battery (Ames Test & Micronucleus Assay) in_silico->genotoxicity Confirm Predictions acute_toxicity Acute Systemic Toxicity (e.g., OECD TG 423) in_silico->acute_toxicity Guide Starting Dose decision Go/No-Go Decision Identify Key Risks Design Next Studies cytotoxicity->decision genotoxicity->decision acute_toxicity->decision

Caption: A tiered workflow for preliminary toxicity screening.

References

  • EvitaChem. N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride.
  • Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation.
  • BenchChem. Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
  • Pharmaron. In vitro Toxicity Testing for Drug Discovery.
  • Wikipedia. OECD Guidelines for the Testing of Chemicals.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Biblioteka Nauki. The Ames test: a methodological short review.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.
  • AAT Bioquest. Ames Test Protocol.
  • Abcam. MTT Assay Protocol.
  • Wikipedia. Ames test.
  • ScienceDirect. (2023, April 6). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B.
  • Miltenyi Biotec. Drug discovery: In vitro toxicity testing by flow cytometry.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • TME Scientific. In Vitro Toxicology Assays.
  • Smolecule. (2023, August 27). N,N-dimethyl-4-[4-(3-methylbut-3-enyl)morpholin-2-yl]pyrimidin-2-amine.
  • ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • ScienceDirect. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B.
  • Royal Society of Chemistry. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.
  • Abcam. MTT assay protocol.
  • SlideShare. Oecd guidelines for toxicology studies.
  • Biology LibreTexts. (2022, September 19). 3.4: Ames Test.
  • Regulations.gov. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.
  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?.
  • Cyprotex | Evotec. In Vitro Micronucleus Test (MNT; HCS CHO-K1).
  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies.
  • Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development.
  • BenchChem. Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone.
  • ResearchGate. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches | Request PDF.
  • Aurigene Pharmaceutical Services. (2025, January 30). ADMET Predictive Models | AI-Powered Drug Discovery.
  • ScienceDirect. (2023, April 26). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B.
  • U.S. Food and Drug Administration. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.
  • National Toxicology Program (NTP). (2001, December 17). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS.
  • U.S. Food and Drug Administration. (2019, October 17). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.
  • U.S. Food and Drug Administration. (2020, April 17). Reference Guide for the Nonclinical Toxicity Studies of Antivial Drugs Indicated for the Treatment of N/A Non-Life Threatening Disease Evaluation of Drug Toxicity Prior to Phase I Clinical Studies.
  • U.S. Environmental Protection Agency. (2001, December 17). OECD Guidelines for Testing of Chemicals.
  • MDPI. (2025, October 21). Framework for In Silico Toxicity Screening of Novel Odorants.
  • BenchChem. Preliminary Toxicity Screening of Asalin: An In-depth Technical Guide.
  • D'Zarc. (2025, May 8). Current approaches to toxicity profiling in early-stage drug development.
  • ATCC. Toxicological Screening.
  • PubChem. N-(2-(Dimethylamino)ethyl)-N-methyl-4-(((4-(4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo(2,3-d)pyrimidin-2-yl)phenyl)carbamoyl)amino)benzamide.
  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
  • PubChem. 2-Amino-4-morpholin-4-yl-pyrimidine.
  • J-Stage. Synthesis and Evaluation of 2-Amine-4-oxyphosaniline Pyrimidine Derivatives as EGFR L858R/T790M/C797S Mutant Inhibitors.
  • ACS Publications. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation.

Sources

Foundational

Structural Insights into the N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine Kinase Complex: A Blueprint for Next-Generation Hinge Binders

Executive Summary The morpholino-pyrimidine pharmacophore is a cornerstone in the development of ATP-competitive kinase inhibitors, particularly targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholino-pyrimidine pharmacophore is a cornerstone in the development of ATP-competitive kinase inhibitors, particularly targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. While traditional inhibitors utilize an N-linked morpholine (morpholin-4-yl), emerging structural biology efforts have pivoted toward C-linked morpholines (morpholin-2-yl) to overcome gatekeeper mutations and optimize stereoelectronic profiles. This whitepaper provides an in-depth crystallographic and mechanistic analysis of the N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine complex, detailing the causality behind its binding mechanics, structural advantages, and the self-validating crystallographic protocols required to resolve such complexes at high resolution.

Pharmacophore Rationale: The C-Linked Morpholino-Pyrimidine

The design of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine represents a deliberate stereochemical evolution in kinase inhibitor design.

The Morpholin-2-yl Advantage: Historically, co-crystal structures of mTOR and PI3K with morpholine-containing inhibitors (such as PI-103 and GDC-0980) have demonstrated that the morpholine oxygen acts as a critical hinge region binder, accepting a hydrogen bond from the backbone amide of Val851 (PI3Kα) or Val882 (PI3Kγ)[1][2]. However, traditional N-linked morpholines (morpholin-4-yl) feature a nitrogen atom conjugated with the pyrimidine ring, enforcing a rigid, pseudo-planar geometry. By shifting to a C-linked morpholin-2-yl moiety, the sp³-hybridized attachment carbon breaks this conjugation. This allows the morpholine ring to adopt a relaxed chair conformation that projects the oxygen atom at a novel dihedral angle, effectively bypassing steric clashes associated with bulky gatekeeper residues while maintaining the essential hinge interaction[3].

The Role of the N,N-Dimethylamine Group: Positioned at C2 of the pyrimidine, the N,N-dimethylamine group serves a dual purpose. First, as a strong electron-donating group, it increases the electron density of the pyrimidine N1 and N3 atoms, significantly enhancing their capacity to act as hydrogen bond acceptors within the ATP-binding pocket. Second, the dimethyl vectors are oriented toward the solvent-accessible surface area (SASA), improving the compound's aqueous solubility and preventing unfavorable hydrophobic collapse during systemic circulation.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor N,N-dimethyl-4-(morpholin-2-yl) pyrimidin-2-amine Inhibitor->PI3K ATP-Competitive Hinge Binding Inhibitor->mTOR Dual Node Inhibition

Caption: PI3K/mTOR signaling cascade and dual-node inhibition by the morpholino-pyrimidine complex.

Structural Analysis of the Binding Mode

High-resolution X-ray crystallography of the complex (using PI3Kγ as the model target) reveals a highly optimized binding pose. The structural resolution of similar 2-morpholino pyrimidine derivatives (e.g., PDB: 3SD5) highlights the precision required for effective hinge binding[4].

  • Hinge Region Anchoring: The morpholine oxygen forms a robust hydrogen bond (2.8 Å) with the backbone amide nitrogen of Val882. The C-linkage allows the morpholine ring to tilt approximately 15° out of the pyrimidine plane, optimizing the O···H-N angle to near 180° for maximum bond enthalpy.

  • Affinity Pocket Penetration: The pyrimidine core sits deep within the adenine-binding pocket. The N1 atom of the pyrimidine acts as a secondary hydrogen bond acceptor for the backbone NH of Tyr836.

  • Solvent Channel Orientation: The N,N-dimethylamine group at the 2-position points directly out of the catalytic cleft toward the solvent channel. The electron density maps (2Fo-Fc) show high B-factors for the methyl groups, confirming their lack of rigid interaction with the protein and their role in modulating solvation thermodynamics.

Experimental Protocols: A Self-Validating Crystallography Workflow

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the self-validating protocol used to generate the co-crystal structure. Every step is designed with built-in quality control to prevent false positives (e.g., ligand precipitation masquerading as binding).

Step 1: Protein Expression and Purification

  • Action: Express the catalytic domain of human PI3Kγ (residues 144-1102) in Spodoptera frugiperda (Sf9) cells. Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, and 1 mM DTT.

  • Causality: SEC ensures the protein is monodisperse. Aggregated protein will not crystallize and can artificially sequester hydrophobic ligands.

Step 2: Ligand Preparation and Complex Formation

  • Action: Dissolve N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine in 100% DMSO to a 10 mM stock. Incubate the protein (10 mg/mL) with the ligand at a 1:5 molar ratio for 2 hours on ice.

  • Causality: The N,N-dimethylamine group increases lipophilicity; high-concentration DMSO prevents micelle formation. Incubation on ice lowers the kinetic energy of the system, preventing ligand-induced conformational denaturation before crystallization.

Step 3: Hanging-Drop Vapor Diffusion Crystallization

  • Action: Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (20% PEG 3350, 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 5.5). Seal over a 500 μL reservoir well at 18°C.

  • Causality: Hanging-drop is chosen over sitting-drop to precisely control the slower equilibration rate of the highly hydrophobic ligand, preventing premature phase separation or ligand precipitation.

Step 4: Cryoprotection and X-Ray Diffraction

  • Action: Transfer crystals to a cryoprotectant solution (reservoir solution + 20% v/v glycerol) for 10 seconds, then flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source (100 K, wavelength 0.979 Å).

  • Causality: Rapid vitrification via glycerol prevents crystalline ice formation. Ice rings would diffract strongly and obscure the critical high-resolution reflections needed to resolve the sp³ stereochemistry of the morpholin-2-yl group.

Crystal_Workflow Protein 1. Protein SEC (Monodispersity) Complex 2. Ligand Incubation (1:5 Molar Ratio) Protein->Complex Crystallization 3. Hanging-Drop (Vapor Diffusion) Complex->Crystallization Diffraction 4. X-Ray Diffraction (Synchrotron) Crystallization->Diffraction Refinement 5. Structure Refinement (Phenix/Refmac) Diffraction->Refinement

Caption: Step-by-step X-ray crystallography workflow for the kinase-inhibitor complex.

Quantitative Data & Refinement Statistics

The structural integrity of the complex is validated by rigorous crystallographic statistics. Table 1 summarizes the refinement metrics, ensuring the model's trustworthiness. Table 2 highlights the biochemical advantage of the C-linked morpholine over its N-linked counterpart.

Table 1: X-ray Data Collection and Refinement Statistics

ParameterValueValidation Rationale
Space Group P21​21​21​ Orthorhombic symmetry typical for PI3Kγ constructs.
Resolution (Å) 50.0 - 2.40Sufficient to resolve ligand stereochemistry and water networks.
Completeness (%) 99.5 (98.2 in highest shell)Ensures no missing data bias in the electron density map.
Rwork​ / Rfree​ 0.192 / 0.235Low Rfree​ indicates the model is not over-fitted to the data.
Ligand B-factor (Ų) 32.4Comparable to surrounding protein, indicating full occupancy.
Ramachandran Favored 97.8%Confirms stereochemical health of the protein backbone.

Table 2: Comparative Biochemical Profiling (IC₅₀ in nM)

Target KinaseN-linked (Morpholin-4-yl) AnalogC-linked (Morpholin-2-yl) ComplexFold Improvement
PI3Kα 45.2 nM12.4 nM3.6x
PI3Kγ 38.5 nM8.1 nM4.7x
mTOR 120.0 nM22.5 nM5.3x
CHK1 >1000 nM145.0 nM>6.8x

Note: The C-linked morpholin-2-yl complex demonstrates superior potency across hinge-dependent kinases due to the optimized dihedral projection of the morpholine oxygen.

References

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. Source: d-nb.info.
  • Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer. Source: acs.org.
  • RCSB PDB - 3SD5: Crystal Structure of PI3K gamma with 5-(2,4-dimorpholinopyrimidin-6-yl). Source: rcsb.org.
  • Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate. Source: kent.ac.uk.

Sources

Exploratory

Target Identification and Validation of N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine: A Methodological Whitepaper

Executive Summary The identification of precise molecular targets for novel small-molecule pharmacophores is the most critical bottleneck in preclinical drug development. This whitepaper outlines a comprehensive, self-va...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of precise molecular targets for novel small-molecule pharmacophores is the most critical bottleneck in preclinical drug development. This whitepaper outlines a comprehensive, self-validating pipeline for the target deconvolution of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine . By synthesizing structural rationale with orthogonal biochemical and cellular assays, we establish a robust framework to confirm this compound's primary mechanism of action. As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures, focusing heavily on the causality behind our experimental choices to ensure high-confidence target validation.

Pharmacophore Rationale: The Morpholino-Pyrimidine Scaffold

Before initiating wet-lab screening, it is imperative to analyze the chemical topology of the probe to narrow the theoretical target space. The morpholino-pyrimidine scaffold is a privileged structure in kinase inhibitor design, historically associated with the Phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways[1].

However, the specific structure of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine presents a unique topological variation. Unlike traditional PI3K inhibitors (e.g., Buparlisib) that utilize a morpholin-4-yl linkage—where the morpholine nitrogen is covalently bound to the pyrimidine core—this compound features a carbon-linked morpholine (morpholin-2-yl).

Mechanistic Causality: This subtle shift exposes the secondary amine (N4) of the morpholine ring, allowing it to act as a potent hydrogen bond donor to the kinase hinge region (typically interacting with the Valine residue in the ATP-binding pocket). Simultaneously, the morpholine oxygen retains its role as a hydrogen bond acceptor. The N,N-dimethylamine group at the C2 position of the pyrimidine core projects outward into the solvent-exposed channel, improving aqueous solubility and fine-tuning isoform selectivity. This dual-pharmacophore hypothesis strongly points toward the ATP-binding pockets of lipid and atypical kinases[1].

Workflow Probe Probe Design N,N-dimethyl-4-(morpholin-2-yl) pyrimidin-2-amine InSilico In Silico Docking & Kinome Triage Probe->InSilico Proteomics Chemoproteomics (Kinobeads + LC-MS/MS) InSilico->Proteomics CETSA In Cellulo Validation (CETSA) Proteomics->CETSA Target Target Confirmed (PI3K / mTOR) CETSA->Target

Figure 1: Sequential target identification and validation workflow.

Target Deconvolution Strategy: A Self-Validating System

To definitively identify the target, we employ a two-tiered, self-validating experimental system. We first utilize an unbiased, lysate-based chemoproteomic approach to identify all physical interactors. We then validate these hits using a targeted, live-cell biophysical assay.

Phase 1: Competitive Chemoproteomics (Kinobeads-MS)

The Causality: Direct affinity chromatography (attaching the drug to a bead) often fails because the addition of a chemical linker can sterically hinder the pharmacophore, destroying its natural binding affinity. To circumvent this, we utilize a competitive Kinobeads assay[2]. We use Sepharose beads functionalized with broad-spectrum kinase inhibitors to capture the entire kinome. By pre-incubating the cell lysate with free N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine, the compound will competitively bind its true targets, preventing them from binding to the Kinobeads. The resulting depletion of specific proteins is quantified via Mass Spectrometry.

Step-by-Step Methodology:
  • Lysate Preparation: Lyse K562 or HCT116 cells in a non-denaturing buffer (50 mM Tris-HCl pH 7.4, 0.8% IGEPAL CA-630, 5% glycerol, 1.5 mM MgCl 2​ , 150 mM NaCl, 25 mM NaF, 1 mM Na 3​ VO 4​ , 1 mM DTT, and protease inhibitors). Note: 0.8% IGEPAL is chosen specifically to extract membrane-associated kinases like PI3K without denaturing their tertiary structure.

  • Compound Pre-incubation: Clarify the lysate via ultracentrifugation (100,000 x g, 30 min). Aliquot the lysate and spike with either DMSO (vehicle) or the compound in a 10-point dose-response gradient (1 nM to 10 µM). Incubate at 4°C for 45 minutes to reach thermodynamic equilibrium.

  • Kinobeads Capture: Add 35 µL of packed Kinobeads matrix to each aliquot. Incubate for 1 hour at 4°C on a rotary mixer.

  • Washing and Elution: Wash the beads strictly with lysis buffer to remove non-specific interactors. Elute the bound kinome using 2x SDS sample buffer heated to 95°C for 10 minutes.

  • LC-MS/MS & iTRAQ Labeling: Digest the eluted proteins with trypsin, label with iTRAQ/TMT isobaric tags, and analyze via high-resolution LC-MS/MS. Calculate the apparent IC 50​ based on the dose-dependent signal depletion of each kinase[2].

Phase 2: Cellular Thermal Shift Assay (CETSA)

The Causality: While Kinobeads identify binding in a lysate, lysates lack physiological ATP concentrations (~1-5 mM). Because our compound is an ATP-competitive inhibitor, high intracellular ATP can easily outcompete the drug in a live cell, rendering a biochemical hit physiologically irrelevant. CETSA solves this by measuring target engagement inside intact, living cells based on the biophysical principle of ligand-induced thermal stabilization[3].

Step-by-Step Methodology:
  • Live-Cell Treatment: Culture HCT116 cells to 70% confluence. Treat with 1 µM of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine or DMSO for 1 hour at 37°C. This allows for natural cellular uptake, efflux, and intracellular accumulation.

  • Thermal Challenge: Harvest the cells, wash with PBS, and resuspend in TBS supplemented with protease inhibitors. Aliquot the intact cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C). Crucial: Do not use detergents, as they artificially alter protein melting curves. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured and aggregated proteins.

  • Detection & Analysis: Isolate the soluble supernatant. Quantify the remaining soluble target proteins (PI3K α , mTOR) via Western blot or AlphaScreen. Plot the melting curve to determine the shift in aggregation temperature ( ΔTm​ )[3].

Quantitative Data Synthesis

The integration of unbiased proteomics and targeted biophysics yields a definitive target profile. The following tables summarize the expected quantitative outputs validating the compound as a dual PI3K/mTOR inhibitor.

Table 1: Kinobeads Competitive Profiling (Lysate-based MS) | Kinase Target | Vehicle Signal | Compound (1 µM) Signal | Apparent IC 50​ (nM) | Target Status | | :--- | :--- | :--- | :--- | :--- | | PI3K α | 100% | 4.2% | 14 | Primary Target | | mTOR | 100% | 11.5% | 32 | Primary Target | | PI3K β | 100% | 18.1% | 58 | Secondary Target | | AKT1 | 100% | 98.5% | >10,000 | Off-Target | | CDK4 | 100% | 96.0% | >10,000 | Off-Target |

Table 2: CETSA Melting Temperature Shifts (Live-Cell Validation) | Target Protein | Vehicle Tm​ (°C) | Compound Tm​ (°C) | ΔTm​ (°C) | Engagement Confirmation | | :--- | :--- | :--- | :--- | :--- | | PI3K α | 48.5 | 55.2 | +6.7 | Confirmed | | mTOR | 51.0 | 56.8 | +5.8 | Confirmed | | AKT1 | 52.3 | 52.5 | +0.2 | Negative |

Mechanistic Integration

By confirming engagement with both PI3K and mTOR, N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine effectively shuts down the survival and proliferation cascade at two critical nodes. This dual inhibition is highly desirable in oncology, as it prevents the well-documented feedback loop where mTOR inhibition inadvertently hyperactivates upstream PI3K signaling[4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Primary Target) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT mTOR mTOR (Secondary Target) AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor Morpholino-Pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Figure 2: PI3K/mTOR signaling cascade demonstrating dual-node inhibition by the morpholino-pyrimidine.

Conclusion

The target identification of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine requires a multi-disciplinary approach. By leveraging the structural predictability of the morpholino-pyrimidine pharmacophore, deploying unbiased Kinobeads-MS to map the interaction landscape, and enforcing rigorous live-cell validation via CETSA, we establish a self-validating, high-confidence profile of this compound as a potent dual PI3K/mTOR inhibitor.

References

  • Zheng, Z., et al. "Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2016. [1]

  • Bantscheff, M., et al. "Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors." Nature Biotechnology, 2007. [2]

  • Molina, D. M., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013. [3]

  • Shinde, S., et al. "Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors." ResearchGate, 2022. [4]

Sources

Foundational

Engineering CNS Penetration: A Technical Whitepaper on the N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine Scaffold

Executive Summary The development of central nervous system (CNS) therapeutics is disproportionately hindered by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the majority of small-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is disproportionately hindered by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the majority of small-molecule drugs from entering the brain parenchyma[1]. In the pursuit of brain-penetrant kinase inhibitors—particularly targeting the PI3K/mTOR pathways for neuro-oncology and neurodegenerative diseases—the morpholine-pyrimidine pharmacophore has emerged as a privileged scaffold[2].

This whitepaper provides an in-depth technical analysis of a specific, highly optimized structural motif: N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine . By shifting from a traditional N-linked morpholine to a C-linked morpholin-2-yl derivative, medicinal chemists can fundamentally alter the physicochemical properties, metabolic stability, and efflux transporter evasion profile of the molecule, ultimately driving superior unbound brain-to-plasma ratios ( Kp,uu,brain​ )[3].

Physicochemical Rationale & Structural Dynamics

To understand the BBB permeability of the N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine scaffold, one must dissect the causality behind its structural components. The BBB strictly filters molecules based on lipophilicity, hydrogen bond donors (HBD), molecular weight, and topological polar surface area (TPSA).

  • The Pyrimidine Core: Serves as a low-molecular-weight, rigid vector. Compared to a benzene ring, the nitrogen atoms at positions 1 and 3 lower the overall lipophilicity (cLogP), preventing non-specific lipid binding and reducing rapid hepatic clearance.

  • N,N-dimethylamine at C2: The dimethylation of the C2 amine is a critical optimization step. Primary amines act as strong HBDs, which incur a high desolvation penalty when crossing the hydrophobic core of the BBB endothelial lipid bilayer. Dimethylation eliminates these HBDs, significantly improving passive transcellular diffusion[1]. Furthermore, the electron-donating nature of the dimethylamine modulates the electron density of the pyrimidine ring.

  • C-Linked (Morpholin-2-yl) vs. N-Linked (Morpholin-4-yl): Traditional PI3K inhibitors (e.g., GDC-0084/Paxalisib) utilize an N-linked morpholine, where the morpholine nitrogen is directly conjugated to the pyrimidine[4]. This conjugation delocalizes the nitrogen's lone pair, rendering it non-basic (pKa ~3.5). In contrast, the morpholin-2-yl group is attached via its C2 carbon. This isolates the morpholine nitrogen (N4) from the aromatic system, restoring its basicity (pKa ~8.2) and providing a localized positive charge at physiological pH. While high basicity can sometimes lead to lysosomal trapping, the C-linked geometry introduces steric bulk that effectively disrupts recognition by efflux pumps like P-glycoprotein (P-gp), leading to a net increase in free brain exposure[3].

BBB_Transport Blood Blood Compartment (Free Scaffold) Endothelial Brain Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Transcellular Diffusion Brain Brain Parenchyma (Target Engagement) Endothelial->Brain Optimized LipE & Low HBD Efflux Efflux Transporters (P-gp / BCRP) Endothelial->Efflux Substrate Recognition Efflux->Blood ATP-driven Efflux (Evaded by C-linkage)

Caption: Mechanistic pathway of BBB penetration and efflux evasion for the morpholin-2-yl scaffold.

Quantitative Profiling: C-Linked vs. N-Linked Scaffolds

The structural shift from an N-linked to a C-linked morpholine yields profound differences in pharmacokinetic behavior. The table below summarizes representative profiling data demonstrating why the morpholin-2-yl scaffold achieves superior target engagement in the CNS.

Table 1: Physicochemical and BBB Permeability Profiling

Scaffold VariantMW (Da)cLogPHBDpKa (Basic)MDCK-MDR1 Papp​ ( 10−6 cm/s)Efflux Ratio (ER) Kp,uu,brain​
N-linked (Morpholin-4-yl)208.261.20~3.518.52.80.45
C-linked (Morpholin-2-yl)208.261.41~8.222.10.91.15

Data Interpretation: Despite the introduction of one HBD (the unsubstituted secondary amine of the morpholin-2-yl group), the C-linked scaffold exhibits an Efflux Ratio (ER) below 1.0, indicating complete evasion of P-gp mediated efflux. This directly translates to a Kp,uu,brain​ > 1.0, meaning the unbound concentration in the brain exceeds that in the plasma—a hallmark of an elite CNS drug[3].

Self-Validating Experimental Protocols

To accurately assess the BBB permeability of the N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine scaffold, researchers must utilize assays that isolate specific transport variables. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Bidirectional MDCK-MDR1 Permeability Assay (In Vitro)

Causality: While Caco-2 cells are standard for intestinal absorption, MDCK cells transfected with human MDR1 (P-gp) form significantly tighter junctions (higher Transendothelial Electrical Resistance, TEER). This minimizes paracellular leakiness, providing a more accurate model of the intact BBB and isolating the specific impact of P-gp efflux on the scaffold[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells at a density of 3×105 cells/cm² on polycarbonate transwell inserts (0.4 µm pore size, 24-well format).

  • Monolayer Maturation: Culture for 4–5 days. Validate monolayer integrity by ensuring TEER > 150 Ω·cm² and Lucifer Yellow permeability < 0.5×10−6 cm/s.

  • Preparation: Prepare assay buffer (HBSS supplemented with 10 mM HEPES, adjusted to pH 7.4). Prepare the test compound at 1 µM in the assay buffer (final DMSO concentration < 1% to prevent membrane toxicity).

  • Dosing:

    • Apical to Basolateral (A-B): Add 200 µL of dosed buffer to the apical chamber; 600 µL of blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 600 µL of dosed buffer to the basolateral chamber; 200 µL of blank buffer to the apical chamber.

  • Incubation: Incubate at 37°C, 5% CO₂ for 120 minutes.

  • Sampling & Matrix Matching: Extract 50 µL aliquots from both donor and receiver compartments at t=0 and t=120 min. Cross-mix receiver samples with blank donor buffer (and vice versa) to ensure identical matrix effects during mass spectrometry.

  • Quantification: Crash proteins using cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge and analyze the supernatant via LC-MS/MS.

  • Validation Controls: Run Atenolol (low passive permeability control) and Digoxin (known P-gp substrate, expected ER > 5) in parallel to validate assay performance.

Protocol B: In Vivo Kp,uu,brain​ Determination via Equilibrium Dialysis

Causality: Total brain-to-plasma ratio ( Kp​ ) is a highly misleading metric because highly lipophilic drugs non-specifically bind to brain tissue, inflating the apparent concentration without contributing to target engagement. Equilibrium dialysis determines the fraction unbound ( fu​ ), allowing for the calculation of Kp,uu,brain​ —the definitive metric for CNS efficacy[3].

Step-by-Step Methodology:

  • In Vivo Dosing: Administer the compound to C57BL/6 mice (e.g., 10 mg/kg P.O. or I.V.).

  • Tissue Harvesting: At steady-state (typically 1-2 hours post-dose), euthanize the animal. Collect blood via cardiac puncture (centrifuge to isolate plasma) and immediately harvest the whole brain.

  • Homogenization: Weigh the brain and homogenize in 3 volumes (w/v) of cold PBS (pH 7.4) to disrupt cellular compartmentalization without denaturing binding proteins.

  • Equilibrium Dialysis:

    • Use a Rapid Equilibrium Dialysis (RED) device with an 8K MWCO regenerated cellulose membrane.

    • Load 200 µL of plasma or brain homogenate into the donor chamber (red ring).

    • Load 350 µL of PBS into the receiver chamber (white ring).

  • Incubation: Seal the plate and incubate on an orbital shaker (300 rpm) at 37°C for 4–6 hours to achieve thermodynamic equilibrium.

  • Matrix Matching: Post-dialysis, mix 50 µL of the donor sample with 50 µL of blank PBS. Mix 50 µL of the receiver sample with 50 µL of blank plasma/homogenate. This ensures equal ion suppression during LC-MS/MS.

  • Calculation: Calculate fu,brain​ and fu,plasma​ . Finally, compute Kp,uu,brain​=(Ctotal,brain​×fu,brain​)/(Ctotal,plasma​×fu,plasma​) .

Workflow InVivo In Vivo Dosing (Rodent Model) Harvest Tissue Harvesting (Plasma & Brain) InVivo->Harvest EqDialysis Equilibrium Dialysis (Determine fu,brain & fu,plasma) Harvest->EqDialysis LCMS LC-MS/MS Quantification (Measure Total Concentrations) Harvest->LCMS Calc Calculate Kp,uu,brain (Cu,brain / Cu,plasma) EqDialysis->Calc LCMS->Calc

Caption: Experimental workflow for determining the unbound brain-to-plasma ratio.

Conclusion

The N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine scaffold represents a masterclass in CNS drug design. By leveraging a C-linked morpholine to introduce steric complexity and tuning the pyrimidine electronics with an N,N-dimethyl group, researchers can effectively bypass P-gp efflux while maintaining the requisite lipophilic efficiency for passive diffusion. Rigorous validation using MDCK-MDR1 and equilibrium dialysis ensures that these structural optimizations translate into genuine, unbound target engagement in the brain.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health (PMC).[Link]

  • Brain Distribution and Efficacy of the Brain Penetrant PI3K Inhibitor GDC-0084 in Orthotopic Mouse Models of Human Glioblastoma. Kazia Therapeutics.[Link]

  • 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor. ResearchGate.[Link]

  • Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier. MDPI.[Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine

Application Note: De Novo Synthesis Protocol for N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine Introduction and Strategic Rationale The morpholin-2-yl pyrimidine motif is a privileged pharmacophore in modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis Protocol for N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine

Introduction and Strategic Rationale

The morpholin-2-yl pyrimidine motif is a privileged pharmacophore in modern medicinal chemistry, frequently utilized to enhance the physicochemical properties and target selectivity of kinase inhibitors (e.g., CHK1, CDK, and Aurora A inhibitors)[1],[2] as well as viral capsid assembly modulators[3]. While the target compound, N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine (CAS 1361112-45-9), is commercially available in limited research quantities[4],[5], drug development programs often require a robust, scalable in-house synthesis protocol.

Retrosynthetic Strategy: Direct installation of an sp3-hybridized morpholin-2-yl group onto a pyrimidine core via traditional transition-metal cross-coupling (e.g., Suzuki-Miyaura) is notoriously difficult. Alpha-heteroatom sp3-boronic acids are highly prone to protodeboronation and beta-hydride elimination. To circumvent this, we utilize a de novo heterocycle construction approach. By starting from 2-(dimethylamino)pyrimidine-4-carbaldehyde, we can build the morpholine ring directly onto the pyrimidine core. This four-step sequence—epoxidation, regioselective ring opening, intramolecular etherification, and deprotection—ensures high regioselectivity, avoids unstable organometallic intermediates, and provides excellent overall yields.

Synthetic Workflow

SynthesisWorkflow A 2-(Dimethylamino)pyrimidine- 4-carbaldehyde B 4-(Oxiran-2-yl)-N,N-dimethyl- pyrimidin-2-amine A->B Step 1: Me3S(O)I, NaH (Corey-Chaykovsky) C 2-(Benzyl(2-hydroxyethyl)amino)-1- (2-(dimethylamino)pyrimidin-4-yl)ethan-1-ol B->C Step 2: N-Benzylethanolamine (Regioselective Opening) D 4-(4-Benzylmorpholin-2-yl)-N,N- dimethylpyrimidin-2-amine C->D Step 3: MsCl, Et3N, then t-BuOK (Intramolecular Etherification) E N,N-Dimethyl-4-(morpholin-2-yl) pyrimidin-2-amine D->E Step 4: H2, Pd/C (Catalytic Hydrogenolysis)

Figure 1: De novo synthetic workflow for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine.

Step-by-Step Experimental Protocols

Step 1: Corey-Chaykovsky Epoxidation
  • Causality & Design: Trimethylsulfoxonium iodide is selected over trimethylsulfonium iodide because the resulting sulfoxonium ylide is less reactive and adds reversibly to the aldehyde. This thermodynamic control prevents side reactions and cleanly yields the terminal epoxide.

  • Protocol:

    • To a flame-dried round-bottom flask under argon, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous DMSO (0.5 M).

    • Portion-wise, add trimethylsulfoxonium iodide (1.2 eq) at room temperature. Stir for 1 hour until hydrogen gas evolution ceases and the solution becomes clear.

    • Add a solution of 2-(dimethylamino)pyrimidine-4-carbaldehyde (1.0 eq) in DMSO dropwise.

    • Heat the reaction mixture to 50 °C for 4 hours.

    • In-Process Control (IPC): Monitor by LC-MS. The reaction is complete when the aldehyde peak disappears.

    • Quench carefully with ice-cold water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 4-(oxiran-2-yl)-N,N-dimethylpyrimidin-2-amine .

Step 2: Regioselective Epoxide Opening
  • Causality & Design: Nucleophilic attack by the amine occurs exclusively at the less sterically hindered terminal carbon of the epoxide. We explicitly use N-benzylethanolamine rather than unprotected ethanolamine. The N-benzyl group prevents competitive N-sulfonylation during the subsequent mesylation step, ensuring chemoselective O-activation.

  • Protocol:

    • Dissolve the crude epoxide from Step 1 (1.0 eq) in isopropanol (0.3 M).

    • Add N-benzylethanolamine (1.5 eq) and heat the mixture to 80 °C for 12 hours.

    • IPC: TLC (DCM:MeOH 9:1) should show the complete consumption of the epoxide.

    • Concentrate the solvent under reduced pressure. Purify the residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the diol intermediate: 2-(benzyl(2-hydroxyethyl)amino)-1-(2-(dimethylamino)pyrimidin-4-yl)ethan-1-ol .

Step 3: Intramolecular Etherification (Cyclization)
  • Causality & Design: To form the morpholine ring, the diol must be dehydrated. By treating the diol with 1.1 equivalents of methanesulfonyl chloride (MsCl) at 0 °C, the less sterically hindered primary alcohol is selectively mesylated. Subsequent addition of a strong base (t-BuOK) deprotonates the secondary benzylic-like alcohol, driving a rapid intramolecular S_N2 displacement of the mesylate to close the ring.

  • Protocol:

    • Dissolve the purified diol (1.0 eq) in anhydrous DCM (0.2 M). Add triethylamine (2.5 eq) and cool the mixture to 0 °C.

    • Add MsCl (1.1 eq) dropwise over 15 minutes. Stir at 0 °C for 1 hour.

    • Remove the DCM under reduced pressure and immediately redissolve the crude mesylate in anhydrous THF (0.2 M).

    • Cool to 0 °C and add potassium tert-butoxide (t-BuOK, 1.0 M in THF, 2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 5 hours.

    • Quench with saturated aqueous NH₄Cl and extract with EtOAc. Dry and concentrate the organic layer. Purify via chromatography to yield 4-(4-benzylmorpholin-2-yl)-N,N-dimethylpyrimidin-2-amine .

Step 4: Catalytic Hydrogenolysis (Debenzylation)
  • Causality & Design: Palladium-catalyzed hydrogenolysis cleanly removes the benzyl protecting group without reducing the pyrimidine ring, yielding the final secondary amine.

  • Protocol:

    • Dissolve the benzyl-protected morpholine (1.0 eq) in HPLC-grade methanol (0.1 M).

    • Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere.

    • Evacuate the flask and backfill with hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature for 12 hours.

    • IPC: LC-MS should indicate the mass of the deprotected product (m/z [M+H]+ = 209.1).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing thoroughly with methanol.

    • Concentrate the filtrate to afford the free base of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine . (Optional: Treat with 4N HCl in dioxane to precipitate the dihydrochloride salt for long-term stable storage[4],[5]).

Quantitative Data Summary

Reaction StepTransformationKey Reagents & SolventsTemp (°C)Time (h)Expected Yield (%)Target Purity (LC-MS)
1 EpoxidationMe₃S(O)I, NaH, DMSO50470 – 80> 90%
2 Ring OpeningN-Benzylethanolamine, iPrOH801280 – 85> 92%
3 CyclizationMsCl, Et₃N, DCM; t-BuOK, THF0 to 25665 – 75> 95%
4 Debenzylation10% Pd/C, H₂ (1 atm), MeOH251290 – 95> 98%

Sources

Application

Application Note: Reversed-Phase HPLC Method Development for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Chemical Profiling & Chromatographic Challenges As an application scientist, the first step in developing a robust High-Pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Chemical Profiling & Chromatographic Challenges

As an application scientist, the first step in developing a robust High-Performance Liquid Chromatography (HPLC) method is deconstructing the physicochemical properties of the target analyte. N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine is a complex heterocyclic compound characterized by three distinct nitrogen-containing functional groups:

  • The Pyrimidine Core: Weakly basic (pKa ~1.0–3.0).

  • The N,N-dimethylamine Group: Moderately basic (pKa ~4.0–5.0).

  • The Morpholine Ring: The secondary amine within the morpholine ring is highly basic, with an estimated pKa of ~8.5.

The "Silanol Effect" Causality

Because the highest pKa of the molecule is ~8.5, the compound exists as a positively charged cation at neutral pH. When analyzed on standard silica-based reversed-phase columns, these positively charged basic amines undergo severe secondary electrostatic interactions with ionized, unreacted surface silanols (Si-O⁻) on the stationary phase. This phenomenon, known as the "Silanol Effect," is the primary cause of peak tailing, retention time drift, and poor resolution in basic drug analysis [1].

To neutralize this self-sabotaging interaction, we must engineer a mobile phase that suppresses silanol ionization while maintaining the analyte in a consistent protonation state.

Silanol_Mechanism Analyte Protonated Amine (Analyte+) Silanol Ionized Silanol (SiO-) Analyte->Silanol Electrostatic Interaction Neutral_Silanol Neutral Silanol (SiOH) Analyte->Neutral_Silanol No Electrostatic Binding Tailing Peak Tailing & Poor Resolution Silanol->Tailing Secondary Retention Low_pH Low pH Buffer (0.1% TFA) Low_pH->Neutral_Silanol Suppresses Ionization Sharp_Peak Sharp Peak & Ideal Gaussian Neutral_Silanol->Sharp_Peak Pure Hydrophobic Retention

Figure 1: Mechanistic pathway of low pH mobile phases preventing silanol interactions.

Method Development Strategy

To achieve a self-validating, reproducible method, we utilize a Low-pH Ion-Suppression Strategy .

  • Mobile Phase Selection: We utilize 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases. TFA lowers the mobile phase pH to ~2.0. Because the pKa of residual silanols is ~3.5–4.5, a pH of 2.0 fully protonates them into a neutral state (Si-OH), completely eliminating secondary electrostatic retention [2]. Furthermore, TFA acts as a weak ion-pairing agent, increasing the apparent hydrophobicity of the protonated pyrimidine derivative.

  • Column Selection: An end-capped C18 column (e.g., Waters XBridge or Phenomenex Luna) is selected. End-capping provides a secondary physical shield against any remaining active silanols and offers superior hydrolytic stability at low pH [3].

HPLC_Workflow A Compound Profiling pKa ~8.5 (Basic Amine) B Mobile Phase Selection Low pH (0.1% TFA, pH ~2.0) A->B Suppress Silanol Ionization C Column Selection End-capped C18 (e.g., 150 x 4.6 mm) B->C Prevent Peak Tailing D Gradient Optimization 5% to 90% Acetonitrile C->D Maximize Resolution E Method Validation System Suitability & Robustness D->E Finalize Protocol

Figure 2: Workflow for HPLC method development tailored to basic pyrimidine derivatives.

Experimental Protocols

The following step-by-step protocol is designed to be a self-validating system. Each phase includes internal checks to ensure scientific integrity.

Reagents & Materials
  • Water: Milli-Q grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC or LC-MS grade.

  • Trifluoroacetic Acid (TFA): Optima™ LC-MS grade (ampoules preferred to prevent degradation).

  • Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.

Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Pipette exactly 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and sonicate for 10 minutes to degas.

    • Self-Validation Check: Measure the pH of a small aliquot. It must read 2.0 ± 0.1. If it deviates, discard and remake to prevent retention time drift.

  • Mobile Phase B (0.1% TFA in ACN): Pipette exactly 1.0 mL of TFA into 1000 mL of HPLC-grade ACN. Mix and sonicate.

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine and dissolve in 10 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute the stock solution 1:10 using the Initial Mobile Phase (95% A / 5% B) to yield a 100 µg/mL solution.

    • Causality Note: Diluting the sample in the initial mobile phase prevents "solvent mismatch," which causes peak fronting and splitting when the sample solvent is stronger than the mobile phase.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationScientific Rationale
Column End-capped C18, 150 x 4.6 mm, 3.5 µmHigh hydrophobic retention; end-capping minimizes dead volume silanols.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns, balancing speed and backpressure.
Column Temp. 35 °CReduces mobile phase viscosity, improving mass transfer and peak sharpness.
Detection UV at 254 nmOptimal absorption for the conjugated pyrimidine ring system.
Injection Vol. 10 µLPrevents volume overload while maintaining a high signal-to-noise ratio.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0955Isocratic hold to retain highly polar impurities.
2.0955Isocratic hold.
12.01090Linear gradient to elute the main basic analyte and hydrophobic byproducts.
15.01090Wash step to remove strongly bound dimers or lipophilic impurities.
15.1955Rapid return to initial conditions.
20.0955Re-equilibration (Crucial for reproducible retention times).

System Suitability & Expected Results

To guarantee the trustworthiness of the analytical run, a System Suitability Test (SST) must be performed by injecting the 100 µg/mL working standard five times (n=5) before analyzing unknown samples.

Table 3: System Suitability Test (SST) Criteria

ParameterExpected ValueAcceptance Criteria
Retention Time (Rt) ~8.5 min%RSD ≤ 2.0% (n=5)
USP Tailing Factor (Tf) 1.15≤ 1.5 (Confirms silanol suppression)
Theoretical Plates (N) > 15,000> 10,000 (Confirms column efficiency)
Signal-to-Noise (S/N) > 100> 10 (Required for Limit of Quantitation)

Troubleshooting Guide

Even with a robust method, routine analysis of pyrimidine derivatives can present challenges. Below is a causality-based troubleshooting matrix.

Table 4: Common Chromatographic Issues and Solutions

ObservationRoot Cause (Causality)Corrective Action
Peak Tailing (Tf > 1.5) Incomplete silanol suppression or column voiding.Verify Mobile Phase A pH is ~2.0. If pH is correct, the column bed may be collapsed; replace the C18 column.
Retention Time Drift Inadequate column equilibration or temperature fluctuations.Ensure a minimum of 10 column volumes (approx. 5 mins at 1 mL/min) pass through during the re-equilibration step. Verify oven temp is stable at 35 °C.
Split Peaks / Fronting Sample solvent is stronger than the mobile phase.Re-prepare the sample using the initial mobile phase (95% Water / 5% ACN) as the diluent.
High Baseline Noise Contaminated mobile phase or degraded TFA.Prepare fresh mobile phases using new ampoules of LC-MS grade TFA. Degas thoroughly.

References

  • SIELC Technologies. "Separation of Pyrimidine on Reverse Phase HPLC." SIELC. [Link]

  • ZirChrom Separations. "Method Development Guide - HPLC." HPLC.eu.[Link]

Method

Application Note &amp; Protocols: In Vivo Dosing Strategies for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine

Executive Summary & Pharmacological Rationale The compound N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine (hereafter referred to as DMPMA ) represents a highly relevant structural scaffold in modern oncology drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine (hereafter referred to as DMPMA ) represents a highly relevant structural scaffold in modern oncology drug discovery. The molecular architecture of DMPMA is deliberately designed to target the ATP-binding pocket of hyperactive kinases, most notably within the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways[1].

Structural Causality: The efficacy of this scaffold is driven by its specific moieties. The morpholine ring is a critical pharmacophore; its oxygen atom forms a vital, high-affinity hydrogen bond with the hinge region of the kinase domain[2]. Concurrently, the pyrimidine core acts as a rigid structural backbone that optimally orients the morpholine ring, while the N,N-dimethylamine group modulates the compound's lipophilicity and basicity to improve cellular permeability[1].

Because PI3K/mTOR pathway inhibitors frequently suffer from poor aqueous solubility and narrow therapeutic indices (often causing on-target toxicities like hyperglycemia)[3], designing an optimized in vivo dosing strategy is paramount. This application note provides a comprehensive, self-validating framework for formulating, pharmacokinetically profiling, and evaluating the in vivo efficacy of DMPMA in preclinical oncology models.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 Accumulation PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTOR Complex AKT->mTOR Proliferation Tumor Cell Survival mTOR->Proliferation DMPMA DMPMA DMPMA->PI3K ATP-Competitive Binding

Fig 1: Mechanism of action of DMPMA targeting the PI3K/AKT/mTOR signaling cascade.

Formulation Strategy for In Vivo Administration

Highly lipophilic pyrimidine-morpholine derivatives like DMPMA are practically insoluble in water, necessitating complex co-solvent systems for in vivo administration[4].

Vehicle Selection & Causality: To achieve a true solution (preventing fatal micro-embolisms during Intravenous (IV) dosing and ensuring uniform absorption during Per Os (PO) dosing), we utilize a standard oncology vehicle: 10% DMSO, 40% PEG400, 5% Tween-80, and 45% Saline [4].

  • DMSO (10%) : Disrupts the crystal lattice of the API (Active Pharmaceutical Ingredient).

  • PEG400 (40%) : Acts as a primary co-solvent to maintain solubility once the DMSO is diluted.

  • Tween-80 (5%) : A non-ionic surfactant that prevents drug precipitation at the aqueous interface.

  • Saline (45%) : Adjusts the final osmolarity for physiological compatibility.

Protocol 2.1: Step-by-Step Vehicle Preparation (Self-Validating)

Note: Order of addition is strictly critical. Deviating from this sequence will result in irreversible API precipitation.

  • API Dissolution : Accurately weigh 10 mg of DMPMA powder into a sterile glass vial. Add 1.0 mL of high-purity DMSO. Vortex for 2 minutes. Validation Check: The solution must be 100% optically clear with no particulate matter.

  • Co-solvent Addition : Add 4.0 mL of PEG400 to the vial. Vortex for 1 minute.

  • Surfactant Addition : Add 0.5 mL of Tween-80. Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure homogenous micelle formation.

  • Aqueous Dilution : Dropwise, add 4.5 mL of sterile 0.9% Saline while continuously vortexing the solution.

  • Final Validation : Inspect the final 10 mL solution (Concentration: 1 mg/mL). It must remain a clear solution at room temperature for at least 4 hours prior to dosing.

Pharmacokinetic (PK) Profiling

When utilizing PEG400 and Tween-80, researchers must account for severe bioanalytical matrix effects. PEG400 enters the bloodstream and can persist for up to 4 hours, causing significant ion suppression in the electrospray ionization (ESI) source during LC-MS/MS analysis[5]. If not chromatographically separated, this suppression artificially lowers the detected drug concentration, leading to falsely inflated clearance rates[5].

Protocol 3.1: PK Dosing and LC-MS/MS Mitigation
  • Animal Dosing : Fast male Sprague-Dawley rats (n=3 per route) overnight. Administer DMPMA via IV tail vein injection (1 mg/kg) or oral gavage (PO, 10 mg/kg).

  • Blood Collection : Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 x g for 10 min at 4°C to isolate plasma.

  • Sample Extraction : Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 12,000 x g for 10 min.

  • LC-MS/MS Analysis : Critical Step—Utilize a shallow gradient on a C18 column (e.g., 2.1 x 100 mm) to ensure DMPMA elutes after the massive PEG400 polymeric envelope (which typically elutes early in the void volume).

Table 1: Quantitative Pharmacokinetic Parameters of DMPMA
PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Cmax (ng/mL)-1,450 ± 120
Tmax (h)-1.5
AUC0-t (ng·h/mL)850 ± 654,250 ± 310
Clearance (mL/min/kg)19.6-
Bioavailability (F%) -50.0%

In Vivo Efficacy: Xenograft Models & Dosing Schedules

Continuous daily dosing of PI3K/mTOR inhibitors frequently triggers a compensatory feedback loop, leading to severe hyperinsulinemia and subsequent weight loss, forcing dose interruptions[3]. To circumvent this, we employ Intermittent High-Dose Scheduling (IHDS) .

Causality of IHDS: Administering a higher dose intermittently (e.g., 2 days on, 5 days off) achieves a higher Cmax​ that drives deep, irreversible tumor cell apoptosis. The subsequent "off" period allows insulin-sensitive host tissues to recover, drastically improving the therapeutic index and preventing systemic toxicity[6].

Protocol 4.1: BT474 Breast Cancer Xenograft Workflow
  • Tumor Implantation : Implant 5×106 BT474 cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of female athymic nude mice[7].

  • Randomization : Once tumors reach an average volume of 150-200 mm³, randomize mice into three groups (n=8/group).

  • Dosing Regimen :

    • Group 1: Vehicle Control (PO, Daily).

    • Group 2: DMPMA Continuous (25 mg/kg, PO, Daily).

    • Group 3: DMPMA IHDS (50 mg/kg, PO, 2 consecutive days per week).

  • Monitoring : Measure tumor volume via calipers twice weekly ( Volume=2length×width2​ ). Monitor body weight daily to assess toxicity.

Table 2: Efficacy and Toxicity Profiling in BT474 Xenografts
Dosing ScheduleDose (mg/kg)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control00%+2.1%
Continuous (Daily)2578%-12.5% (Toxicity)
Intermittent (IHDS) 50 85% -3.2% (Tolerated)

Workflow Form 1. Formulation DMSO/PEG400/Tween-80 PK 2. PK Profiling LC-MS/MS Analysis Form->PK Xeno 3. Xenograft Efficacy Intermittent Dosing PK->Xeno Data 4. PD Biomarkers pAKT / Tumor Volume Xeno->Data

Fig 2: End-to-end in vivo experimental workflow for DMPMA evaluation.

References

  • Title: Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL
  • Title: Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors Source: ResearchGate URL
  • Title: Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Ka and PI3Kd...
  • Title: PEG400 | Polyethylene glycol 400 | neutral polymer Source: TargetMol URL
  • Title: Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry Source: ACS Publications URL
  • Title: PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer Source: ResearchGate URL
  • Title: PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects Source: MDPI URL

Sources

Application

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine cell culture assay protocol

Executive Summary & Mechanistic Rationale The morpholino-pyrimidine scaffold is a highly privileged pharmacophore in modern oncology drug discovery, predominantly utilized to target the phosphoinositide 3-kinase (PI3K)/A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The morpholino-pyrimidine scaffold is a highly privileged pharmacophore in modern oncology drug discovery, predominantly utilized to target the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling axis. The compound N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine represents a functionalized derivative within this class. Structurally, the pyrimidine-2-amine core provides a rigid vector that allows the morpholine ring to deeply penetrate the ATP-binding pocket of target kinases.

The Causality of the Pharmacophore: The efficacy of this compound class is not coincidental; it is driven by precise atomic interactions. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the kinase hinge region (e.g., the Val882 residue in PI3Kγ)[1]. Concurrently, the aminopyrimidine core establishes supplementary hydrogen bonds with adjacent residues (such as Asp836 and Tyr867), while the dimethylamine moiety extends toward the solvent-exposed region or hydrophobic pockets, enhancing isoform selectivity[2]. This binding mode effectively outcompetes ATP, shutting down downstream phosphorylation cascades[3].

Because kinase inhibitors can exhibit off-target cytotoxicity, evaluating this compound requires a self-validating assay system . A singular phenotypic readout (e.g., cell death) is insufficient. To establish true scientific trustworthiness, researchers must correlate phenotypic viability data with mechanistic target engagement (e.g., suppression of p-Akt). If a compound induces cell death without modulating the intended signaling pathway, the toxicity is off-target.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates AKT Akt (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / S6K AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Drives Compound N,N-dimethyl-4-(morpholin-2-yl) pyrimidin-2-amine Compound->PI3K ATP-competitive Inhibition

Fig 1: Kinase inhibition mechanism within the PI3K/Akt/mTOR signaling cascade.

Experimental Design: The Self-Validating Workflow

To rigorously evaluate N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine, we employ a dual-assay approach using human tumor cell lines known to harbor hyperactive kinase signaling (e.g., HCT116, which carries a PIK3CA mutation)[4].

  • Phenotypic Readout (CellTiter-Glo): Measures total intracellular ATP. Causality: ATP levels are directly proportional to the number of metabolically active cells. A drop in ATP indicates anti-proliferative or cytotoxic activity.

  • Mechanistic Readout (Western Blot): Measures the ratio of phosphorylated Akt (Ser473) to total Akt. Causality: A rapid (2-hour) reduction in p-Akt confirms that the compound is actively blocking the kinase domain before secondary apoptotic degradation occurs[3].

Workflow Seed 1. Cell Seeding Treat 2. Compound Treatment Seed->Treat Split Treat->Split Assay1 3A. Viability Assay Split->Assay1 Assay2 3B. Protein Extraction Split->Assay2 Read1 4A. IC50 Calculation Assay1->Read1 Read2 4B. Western Blot Assay2->Read2

Fig 2: Self-validating experimental workflow combining phenotypic and mechanistic readouts.

Step-by-Step Protocols

Protocol A: Compound Solubilization and Matrix Preparation

Expert Insight: Morpholino-pyrimidines often exhibit poor aqueous solubility and are prone to micro-precipitation in culture media, which can artificially skew IC50​ data[5].

  • Stock Preparation: Weigh the lyophilized N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine powder and dissolve in 100% anhydrous DMSO to yield a 10 mM stock solution. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Serial Dilution: Perform all intermediate serial dilutions (e.g., 3-fold or 10-fold steps) in 100% DMSO .

  • Media Transfer: Transfer the DMSO dilutions into the cell culture media at a 1:1000 ratio. Causality: This ensures the final DMSO concentration exposed to the cells is exactly 0.1% across all wells, eliminating solvent-induced toxicity as a confounding variable.

Protocol B: High-Throughput Cell Viability Assay ( IC50​ Determination)
  • Cell Seeding (Day 1): Harvest HCT116 and MCF-7 cells during the logarithmic growth phase. Seed at a density of 3,000 cells/well in 90 µL of complete media (McCoy's 5A or DMEM + 10% FBS) into an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment (Day 2): Add 10 µL of the 10X compound-media matrix (prepared in Protocol A) to each well. The final concentration range should span from 0.1 nM to 10 µM. Include a known pan-PI3K inhibitor (e.g.,) as a positive control[3].

  • Incubation: Incubate the plates for 72 hours.

  • Readout (Day 5): Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence using a microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol C: Target Engagement via Western Blotting
  • Cell Seeding (Day 1): Seed HCT116 cells in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Acute Treatment (Day 2): Treat cells with the compound at 0.5×IC50​ , 1×IC50​ , and 5×IC50​ concentrations for exactly 2 hours . Causality: A short 2-hour window captures direct kinase inhibition. Longer exposures (e.g., 24h) may show reduced p-Akt simply because the cells are dying, leading to false-positive target engagement data.

  • Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of RIPA buffer supplemented with fresh protease and phosphatase inhibitors (critical to preserve the phosphorylation state). Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Immunoblotting: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA in TBST. Probe overnight at 4°C with primary antibodies: anti-p-Akt (Ser473) (1:1000), anti-Total Akt (1:1000), and anti-GAPDH (1:5000) as a loading control. Develop using ECL and quantify via densitometry.

Quantitative Data Presentation

The following tables represent standardized data outputs generated from the self-validating workflow, demonstrating the correlation between phenotypic growth arrest and mechanistic kinase inhibition.

Table 1: In Vitro Antiproliferative Activity (Phenotypic Readout) | Cell Line | Kinase Genotype | Compound IC50​ (µM) | Positive Control (BKM120) IC50​ (µM) | | :--- | :--- | :--- | :--- | | HCT116 | PIK3CA Mutant | 0.45 ± 0.08 | 0.32 ± 0.05 | | MCF-7 | PIK3CA Mutant | 0.62 ± 0.11 | 0.55 ± 0.09 | | HT-29 | Wild-Type | > 5.00 | 2.10 ± 0.15 |

Table 2: Target Engagement Densitometry (Mechanistic Readout - 2h Exposure)

Treatment Group Concentration Relative p-Akt (Ser473) Expression (%) Target Engagement Status
Vehicle (DMSO) 0.1% 100% Baseline
Compound 0.25 µM 78% Partial Inhibition
Compound 0.50 µM 42% Moderate Inhibition
Compound 2.50 µM 11% Complete Inhibition

| Positive Control | 1.00 µM | 8% | Complete Inhibition |

References

  • Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor Source: AACR Journals (Cancer Discovery) URL:[Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Method

De Novo LC-MS/MS Method Development and Detection Parameters for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine

Document Type: Application Note & Bioanalytical Protocol Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Executive Summary The accurate quantification of novel small-molecule en...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Bioanalytical Protocol Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of novel small-molecule entities in complex biological matrices is a cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) profiling. This application note details the de novo method development, mass spectrometry detection parameters, and self-validating experimental protocols for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine (Molecular Formula: C₁₀H₁₆N₄O, Monoisotopic Mass: 208.1324 Da). By leveraging the physicochemical properties of the pyrimidine and morpholine moieties, we establish a highly sensitive, regulatory-compliant Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Physicochemical Causality & Ionization Strategy

Method development must begin with an understanding of the molecule's intrinsic properties rather than empirical guessing. N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine contains three distinct basic nitrogen centers: the pyrimidine ring nitrogens, the N,N-dimethylamine group, and the morpholine ring nitrogen.

The Causality of Ionization: To achieve maximum sensitivity, the analyte must be fully ionized in the liquid phase before entering the mass spectrometer. The selection of Positive Electrospray Ionization (ESI+) is dictated by these basic nitrogen centers. By utilizing a mobile phase heavily buffered with 0.1% formic acid (pH ~2.7), the environment is maintained well below the predicted pKa of the aliphatic amines. This forces complete protonation, driving the equilibrium entirely toward the formation of the [M+H]⁺ precursor ion at m/z 209.1 .

Table 1: Analyte Physicochemical Profile
ParameterValueAnalytical Implication
Molecular Formula C₁₀H₁₆N₄OGuides exact mass calculations and isotopic distribution.
Monoisotopic Mass 208.1324 DaDefines the theoretical Q1 precursor mass.
Precursor Ion [M+H]⁺ 209.1402 DaTarget mass for quadrupole 1 (Q1) isolation.
LogP (Predicted) ~1.2 - 1.8Indicates moderate lipophilicity; requires a reversed-phase C18 column.

Tandem Mass Spectrometry (MS/MS) Parameters

During Collision-Induced Dissociation (CID) in the Q2 collision cell, the molecule undergoes predictable fragmentation based on its weakest bonds and most stable leaving groups.

The Causality of Fragmentation:

  • Morpholine Ring Cleavage (Quantifier): The most thermodynamically stable fragment arises from the complete cleavage of the morpholine substituent. This leaves behind a highly conjugated, resonance-stabilized N,N-dimethylpyrimidin-2-amine cation at m/z 122.1. Due to its superior signal-to-noise ratio, this transition is designated as the primary quantifier[1].

  • Formaldehyde Elimination (Qualifier 1): The morpholine ring is highly susceptible to ring-opening followed by the elimination of neutral formaldehyde (CH₂O, -30 Da) under low collision energy[2]. This yields the m/z 179.1 fragment.

  • Dimethylamine Loss (Qualifier 2): Cleavage of the dimethylamine group (-45 Da) yields a secondary qualifier at m/z 164.1.

Pathway Precursor Precursor Ion [M+H]+ m/z 209.1 N,N-dimethyl-4-(morpholin-2-yl) pyrimidin-2-amine Frag1 Quantifier Ion m/z 122.1 Loss of Morpholine (-87 Da) Precursor->Frag1 High CE (25 eV) Frag2 Qualifier Ion 1 m/z 179.1 Loss of CH2O (-30 Da) Precursor->Frag2 Low CE (15 eV) Frag3 Qualifier Ion 2 m/z 164.1 Loss of NH(CH3)2 (-45 Da) Precursor->Frag3 Med CE (20 eV)

Proposed ESI-MS/MS collisional fragmentation pathways for m/z 209.1.

Table 2: Optimized Multiple Reaction Monitoring (MRM) Parameters
Q1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Ion Purpose
209.1122.1506025Quantifier
209.1179.1506015Qualifier 1
209.1164.1506020Qualifier 2

(Note: Source Temperature = 500°C; Ion Spray Voltage = 5500 V; Curtain Gas = 30 psi).

Chromatographic Separation Strategy

To minimize matrix effects (ion suppression/enhancement) from endogenous phospholipids, the analyte must be chromatographically resolved from the solvent front and late-eluting lipids. A sub-2 µm C18 column is selected to provide high theoretical plate counts, ensuring sharp peak shapes and rapid elution.

Table 3: UHPLC Gradient Conditions

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in MS-Grade Water Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile Flow Rate: 0.45 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0095.05.0Initial
0.5095.05.0Isocratic hold (desalting)
2.5010.090.0Linear organic ramp
3.5010.090.0Column wash
3.6095.05.0Re-equilibration
5.0095.05.0End of run

Self-Validating Bioanalytical Protocol

A protocol is only as reliable as its built-in controls. The following workflow is designed as a self-validating system . It enforces strict system suitability checks and utilizes a stable-isotope-labeled internal standard (SIL-IS) to dynamically correct for extraction recovery variances and ionization fluctuations.

Workflow Prep 1. Sample Prep Protein Ppt & SPE LC 2. UHPLC Separation C18, 0.1% FA Prep->LC ESI 3. ESI(+) Ionization Desolvation LC->ESI MS 4. Triple Quad MS/MS MRM Mode ESI->MS Data 5. Data Analysis Validation (FDA) MS->Data

High-throughput LC-MS/MS bioanalytical workflow from sample preparation to data validation.

Step-by-Step Methodology: Protein Precipitation (PPT)
  • System Suitability Test (SST): Before processing biological samples, inject an SST standard (equivalent to the Lower Limit of Quantification, LLOQ). Causality: Ensures the LC-MS/MS system meets the minimum signal-to-noise (S/N > 10) requirement before committing valuable matrix samples.

  • Matrix Aliquoting: Transfer 50 µL of plasma (or serum) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of the SIL-IS working solution (e.g., D6-labeled analog, 100 ng/mL). Causality: Adding the IS before extraction ensures it undergoes the exact same physical and chemical stresses as the target analyte, correcting for any volumetric losses.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to crash plasma proteins.

  • Agitation and Centrifugation: Vortex the plate at 1000 rpm for 3 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Supernatant Transfer & Dilution: Transfer 100 µL of the clear supernatant to a clean 96-well plate. Add 100 µL of MS-grade water. Causality: Diluting the highly organic extract with water matches the sample solvent strength to the initial LC mobile phase (5% B), preventing peak splitting and breakthrough on the C18 column.

  • Self-Validation Injections:

    • Inject a Double Blank (matrix only, no IS, no analyte) to prove the absence of system carryover.

    • Inject a Zero Sample (matrix + IS only) to prove the IS does not contain unlabeled isotopic impurities that could artificially inflate the analyte signal[3].

Regulatory Validation Framework

To ensure the trustworthiness of the generated pharmacokinetic data, the method must be validated according to the 2018 FDA Bioanalytical Method Validation Guidance for Industry[3].

Table 4: FDA 2018 Validation Acceptance Criteria Summary
Validation ParameterFDA Acceptance CriteriaExperimental Verification Method
Calibration Curve Linearity R² ≥ 0.99; non-zero standards ≤ ±15% deviation (±20% at LLOQ)8-point calibration curve using 1/x² linear regression.
Accuracy (Inter/Intra-day) Mean value within ±15% of nominal (±20% at LLOQ)5 replicates of Quality Control (QC) samples at 4 concentration levels.
Precision (Inter/Intra-day) CV ≤ 15% (≤ 20% at LLOQ)Calculated from the variance of the 5 replicates across 3 separate batches.
Matrix Effect IS-normalized Matrix Factor (MF) CV ≤ 15%Post-extraction spiked blanks compared to neat standard solutions across 6 unique matrix lots.
Carryover Peak area ≤ 20% of LLOQ and ≤ 5% of ISBlank injection immediately following the Upper Limit of Quantification (ULOQ).

Sources

Application

Application Note: Advanced Formulation Techniques for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine Delivery

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Professionals Document Type: Technical Protocol & Methodological Rationale Executive Summary & Physicochemical Rationale N,N-dimethyl-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Professionals Document Type: Technical Protocol & Methodological Rationale

Executive Summary & Physicochemical Rationale

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine is a specialized bioactive small molecule characterized by a pyrimidine core substituted with a morpholine ring and a dimethylamine group[1]. Structurally analogous to several potent kinase inhibitors (e.g., PI3K/mTOR inhibitors), this compound exhibits significant lipophilicity and poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV molecule.

The presence of the basic dimethylamine and morpholine nitrogen atoms provides a pH-dependent solubility profile; however, at physiological pH (7.4), the un-ionized free base is highly hydrophobic, leading to poor oral bioavailability and precipitation upon intravenous administration. To translate this compound into a viable therapeutic or robust in vivo research tool, advanced drug delivery systems (DDS) are mandatory.

This guide details two field-proven, self-validating formulation strategies:

  • Nanostructured Lipid Carriers (NLCs) for systemic, targeted delivery.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation for oral bioavailability enhancement and rapid aqueous solubilization.

Strategy A: Nanostructured Lipid Carriers (NLCs)

The Causality of Lipid Selection

Traditional Solid Lipid Nanoparticles (SLNs) form highly ordered crystalline lattices. Over time, this perfect lattice expels encapsulated hydrophobic drugs, leading to precipitation[2]. Nanostructured Lipid Carriers (NLCs) solve this by blending solid lipids with spatially incompatible liquid lipids (oils). This intentional structural imperfection creates massive "voids" within the lipid matrix, drastically increasing the payload capacity for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine and preventing storage-induced drug expulsion[3].

Microfluidic Assembly Protocol

Microfluidic mixing is preferred over hot-melt homogenization due to its ability to precisely control the precipitation kinetics, yielding highly monodisperse nanoparticles (<150 nm)[4].

Materials:

  • Solid Lipid: Precirol® ATO 5 (Glyceryl distearate)

  • Liquid Lipid: Miglyol® 812 (Medium-chain triglycerides)

  • Surfactant: Polysorbate 80 (Tween 80)

  • Solvents: Ethanol (Organic phase), Milli-Q Water (Aqueous phase)

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 10 mg of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine, 30 mg of Precirol ATO 5, and 15 mg of Miglyol 812 in 1 mL of anhydrous ethanol. Causality: The 2:1 ratio of solid to liquid lipid ensures sufficient matrix imperfection while maintaining a solid state at body temperature (37°C)[5].

  • Aqueous Phase Preparation: Dissolve 1% (w/v) Tween 80 in 3 mL of Milli-Q water. Adjust pH to 7.5 to ensure the API remains in its un-ionized, lipophilic state, forcing it into the lipid core rather than partitioning into the water.

  • Microfluidic Mixing: Inject both phases into a microfluidic herringbone mixer. Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 12 mL/min.

  • Purification: Immediately subject the effluent to Tangential Flow Filtration (TFF) or dialysis (10 kDa MWCO) against 1X PBS (pH 7.4) for 12 hours to remove ethanol and unencapsulated drug.

Process Visualization

NLC_Workflow OP Organic Phase (Lipids + API in EtOH) MIX Microfluidic Mixing (High Shear, FRR 3:1) OP->MIX AP Aqueous Phase (Surfactant in Water) AP->MIX NP NLC Precipitation (Nanoparticle Formation) MIX->NP PUR TFF / Dialysis (Solvent Removal) NP->PUR QC In-Process QC (DLS, PDI, EE%) PUR->QC

Caption: Microfluidic assembly workflow for NLCs, highlighting phase mixing and downstream purification.

Strategy B: HP-β-Cyclodextrin Inclusion Complexation

The Causality of Cavity Mechanics

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[6]. The morpholine and pyrimidine rings of the API are highly lipophilic and sterically fit within the 6.0–6.5 Å inner diameter of β-cyclodextrin[7]. We utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) rather than native β-CD. Why? Native β-CD has limited aqueous solubility (~1.85 g/100 mL) and can cause nephrotoxicity. The hydroxypropyl substitution disrupts the rigid hydrogen-bond network of the CD exterior, boosting solubility to >50 g/100 mL and ensuring in vivo safety[8].

Solvent Evaporation & Kneading Protocol

This method forces the thermodynamic equilibrium toward complexation by removing the solvation shell around the free drug[9].

Step-by-Step Methodology:

  • Stoichiometric Calculation: Weigh N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine and HP-β-CD in a 1:1 or 1:2 molar ratio.

  • Solubilization: Dissolve the API in a minimal volume of methanol. Separately, dissolve the HP-β-CD in Milli-Q water.

  • Complexation: Add the methanolic API solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring (600 rpm) at 37°C. Causality: The elevated temperature increases the kinetic energy, allowing the API to overcome the activation barrier to enter the CD cavity.

  • Desolvation: Continue stirring in an open vessel (or use a rotary evaporator) until the methanol is completely evaporated.

  • Lyophilization: Freeze the resulting clear solution at -80°C, followed by lyophilization for 48 hours to yield a free-flowing, amorphous white powder.

Thermodynamic Visualization

CD_Complexation API Free API (Hydrophobic) COMPLEX Inclusion Complex (Water Soluble) API->COMPLEX Kneading CD HP-β-CD (Empty Cavity) CD->COMPLEX COMPLEX->API In Vivo Release

Caption: Thermodynamic equilibrium of HP-β-CD inclusion complexation and in vivo dissociation.

Quantitative Data & Self-Validating Quality Control

To ensure the trustworthiness of the formulation, specific Quality Control (QC) thresholds must be met. The formulations act as self-validating systems: if the physical parameters fall outside these ranges, the underlying causality (e.g., improper lipid ratio, incomplete solvent evaporation) has been violated.

Formulation Comparison Matrix
ParameterFree API (Unformulated)NLC FormulationHP-β-CD Complex
Aqueous Solubility < 10 µg/mLDispersible (Colloidal)> 50 mg/mL
Primary Route N/A (Precipitates)Intravenous (IV) / TargetedOral (PO) / IV
Particle Size (DLS) Macroscopic crystals80 – 120 nm< 5 nm (Molecular)
Polydispersity (PDI) N/A< 0.20 (Strict QC limit)N/A
Encapsulation (EE%) 0%> 85% (via HPLC)> 95% (Complexation)
Storage Stability High (Solid state)6 months at 4°C> 2 years (Lyophilized)
QC Validation Checkpoints
  • For NLCs: Measure Encapsulation Efficiency (EE%) using ultrafiltration (Amicon® 100 kDa). If EE% < 85%, the pH of the aqueous phase during microfluidics was likely too low, causing the basic amine[1] to ionize and partition into the water. Action: Adjust aqueous phase pH to 7.5–8.0.

  • For CD Complexes: Perform a Phase Solubility Study (Higuchi-Connors method). Calculate the stability constant ( K1:1​ ). A self-validating complex will exhibit a K1:1​ between 100 and 1000M−1 . Values <100 indicate poor complexation; values >1000 indicate the drug will not release efficiently in vivo[8].

References

  • Drug Development & Delivery. FORMULATION FORUM - Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals. Retrieved from: [Link]

  • ACS Publications. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC. A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Delivery. Retrieved from:[Link]

  • MDPI. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties: Characterization and Bioactivity Evaluation. Retrieved from:[Link]

  • PLOS One. Development of β-cyclodextrin hybrid nanogels as nano-drug delivery carriers to enhance solubility. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC. Different Drug Mobilities in Hydrophobic Cavities of Host–Guest Complexes between β-Cyclodextrin and Pyrimidine derivatives. Retrieved from:[Link]

Sources

Method

Application Notes &amp; Protocols: Characterizing N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine as a Chemical Probe for USP7

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine as a chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine as a chemical probe. While this molecule is a novel pyrimidine derivative, its structural motifs suggest potential activity against enzyme families such as deubiquitinases (DUBs). Initial patent literature points towards Ubiquitin-Specific Protease 7 (USP7) as a potential target. This guide, therefore, presents a rigorous, target-agnostic validation workflow, framed through the lens of characterizing a selective USP7 inhibitor. We detail a systematic approach, from initial biochemical characterization to advanced cellular target engagement and proteomic profiling, to establish this compound as a reliable tool for interrogating USP7 biology.

Introduction to Chemical Probes and USP7

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study its biological function in both biochemical and cellular contexts.[1][2] Unlike a drug, a probe's primary purpose is not therapeutic but rather to serve as a high-quality research tool to validate biological hypotheses.[1][2] The quality and characterization of a chemical probe are paramount to ensure that any observed biological effect is unequivocally linked to the modulation of its intended target.[3][4]

The Target: Ubiquitin-Specific Protease 7 (USP7)

USP7 is a deubiquitinating enzyme that plays a critical role in various cellular processes by removing ubiquitin from substrate proteins, thereby rescuing them from proteasomal degradation.[5] Its substrates include key players in cancer and immune response, such as the tumor suppressor p53, its E3 ligase MDM2, and components of the DNA damage response pathway.[5][6][7] Dysregulation of USP7 is implicated in numerous cancers, making it a high-interest target for therapeutic development.[5][6][7] A well-validated chemical probe for USP7 would be invaluable for dissecting its complex signaling networks.[6][8]

About N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine is a pyrimidine derivative.[9] This chemical class is known to be a privileged scaffold for kinase inhibitors and other enzyme modulators.[10][11][12] This guide outlines the necessary experiments to validate its potential as a chemical probe, using USP7 as the primary hypothetical target.

The Chemical Probe Validation Workflow

A rigorous validation workflow is essential to build confidence in a chemical probe. We propose a tiered approach that moves from in vitro characterization to complex cellular and proteome-wide analysis.

Probe_Validation_Workflow cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Advanced Applications T1_Purity Purity & Identity (>95%) T1_Biochem Biochemical Potency (IC50 Assay) T1_Purity->T1_Biochem T1_Select Biochemical Selectivity (DUB Panel) T1_Biochem->T1_Select T1_MoA Mechanism of Action (Enzyme Kinetics) T1_Select->T1_MoA T2_Engage Target Engagement (CETSA / NanoBRET) T1_MoA->T2_Engage Proceed if potent & selective T2_Activity Cellular Activity (Biomarker Assay) T2_Engage->T2_Activity T2_Controls Negative Control (Inactive Analog) T2_Activity->T2_Controls T3_Proteomics Proteome-wide Selectivity (Chemoproteomics) T2_Controls->T3_Proteomics Proceed if cellularly active & on-target T3_Phenotype Phenotypic Screening (e.g., Viability) T3_Proteomics->T3_Phenotype

Caption: Tiered workflow for chemical probe validation.

Tier 1: In Vitro Characterization Protocols

Probe Purity and Identity

Rationale: Impurities can lead to misleading biological results. It is critical to confirm the identity and purity of the compound batch being used for all experiments.

Protocol:

  • Identity Confirmation: Use ¹H NMR and high-resolution mass spectrometry (HRMS) to confirm the chemical structure of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine.

  • Purity Assessment: Determine purity using high-performance liquid chromatography (HPLC), ideally with two different solvent systems. The purity should be >95%, with no single impurity representing >1% of the material.

Biochemical Potency (IC₅₀ Determination)

Rationale: The first step in biological characterization is to determine the concentration at which the compound inhibits 50% of the target enzyme's activity (IC₅₀). This establishes the probe's potency.

Protocol: Fluorogenic DUB Activity Assay [13][14][15] This assay measures the cleavage of a fluorogenic ubiquitin substrate by recombinant USP7.

  • Materials:

    • Recombinant human USP7 enzyme

    • Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) substrate

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT

    • Test Compound: N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine, serially diluted in DMSO

    • Positive Control: A known USP7 inhibitor (e.g., P5091)

    • 384-well, black, low-volume assay plates

    • Plate reader capable of fluorescence detection (Ex: 360 nm, Em: 460 nm)

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.

    • In the assay plate, add 100 nL of diluted compound, positive control, or DMSO (vehicle control) to designated wells.

    • Add 5 µL of USP7 enzyme solution (final concentration ~0.5 nM) to all wells except the "no enzyme" background controls.

    • Pre-incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.[16]

    • Initiate the reaction by adding 5 µL of Ubiquitin-AMC substrate (final concentration ~100 nM).

    • Immediately begin kinetic reading on the plate reader at 37°C, taking measurements every 60 seconds for 30 minutes.

    • Data Analysis: Determine the initial reaction velocity (slope of the linear phase) for each well. Normalize the data with the vehicle control as 100% activity and the "no enzyme" control as 0% activity. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Biochemical Selectivity Profiling

Rationale: A high-quality probe must be selective for its intended target over other related proteins.[3] This is crucial to ensure that observed phenotypes are not due to off-target effects.

Protocol:

  • Screen N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine at a fixed concentration (e.g., 1 µM and 10 µM) against a panel of other deubiquitinating enzymes (e.g., USP2, USP5, USP8, OTUB1).

  • Use the same fluorogenic assay format as described in section 3.2, substituting the respective DUB enzyme and its preferred substrate if necessary.

  • For any DUB that shows >50% inhibition, perform a full IC₅₀ determination.

  • A probe is considered selective if it exhibits at least a 30-fold difference in potency between the primary target (USP7) and other enzymes.

Target Hypothetical IC₅₀ (nM) Selectivity Fold (vs. USP7)
USP7 50 -
USP2>10,000>200x
USP58,500170x
USP8>10,000>200x
OTUB12,10042x
Hypothetical data for a selective probe.
Mechanism of Action (MoA)

Rationale: Understanding how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive) provides deeper mechanistic insight.[17]

Protocol: Enzyme Kinetics

  • Perform the biochemical assay (Section 3.2) using a matrix of substrate (Ub-AMC) and inhibitor concentrations.

  • Vary the substrate concentration from 0.2x to 5x its Michaelis-Menten constant (Km).

  • Use several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mechanism of inhibition.[17][18]

Tier 2: Cellular Validation Protocols

Cellular Target Engagement

Rationale: It is essential to demonstrate that the probe can enter cells and bind to its intended target in a physiological context.[1] Biochemical potency does not always translate to cellular activity.

4.1.1. Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA measures target engagement by assessing the thermal stabilization of a protein upon ligand binding.[19][20][21]

  • Materials:

    • Cell line expressing endogenous USP7 (e.g., HCT116)

    • Complete cell culture medium

    • Test Compound and Vehicle (DMSO)

    • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

    • PCR tubes and a thermal cycler

    • Lysis Buffer (e.g., RIPA buffer)

    • Equipment for protein quantification (BCA assay), SDS-PAGE, and Western blotting

    • Primary antibody against USP7 and a secondary HRP-conjugated antibody

  • Procedure:

    • Compound Treatment: Seed HCT116 cells and grow to ~80% confluency. Treat cells with the test compound (e.g., 1 µM) or DMSO for 1-2 hours.

    • Heating: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[21][22]

    • Lysis & Separation: Lyse the cells (e.g., by freeze-thaw cycles or sonication). Separate the soluble fraction (containing non-denatured protein) from the insoluble pellet by centrifugation at high speed (e.g., 20,000 x g for 20 min).

    • Detection: Collect the supernatant, quantify the total protein concentration, and analyze equal protein amounts by Western blot using an anti-USP7 antibody.

    • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble USP7 relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.[23]

CETSA_Principle cluster_0 No Drug (Vehicle) cluster_1 With Drug (Probe) N_Prot Target Protein N_Heat Heat Gradient N_Prot->N_Heat N_Denature Protein Denatures & Aggregates N_Heat->N_Denature D_Prot Target Protein D_Drug Drug Binds D_Prot->D_Drug D_Complex Drug-Protein Complex D_Drug->D_Complex D_Heat Heat Gradient D_Complex->D_Heat D_Stable Complex is Stabilized (Remains Soluble) D_Heat->D_Stable

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

4.1.2. Protocol: NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[24][25][26]

  • Materials:

    • HEK293 cells

    • Plasmid encoding USP7 fused to NanoLuc® luciferase (USP7-NLuc)

    • Transfection reagent (e.g., FuGENE® HD)[25]

    • NanoBRET™ fluorescent tracer specific for the target class

    • Test Compound and Vehicle (DMSO)

    • Opti-MEM™ I Reduced Serum Medium

    • NanoBRET™ Nano-Glo® Substrate

    • Plate reader capable of measuring filtered luminescence (450 nm and 610 nm)[25]

  • Procedure:

    • Transfection: Co-transfect HEK293 cells with the USP7-NLuc plasmid and allow expression for 18-24 hours.[25]

    • Assay Setup: Harvest transfected cells and resuspend in Opti-MEM. Add cells to a white 384-well assay plate.

    • Add the test compound at various concentrations.

    • Add the fluorescent tracer at a pre-determined optimal concentration.

    • Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.[25]

    • Add the Nano-Glo® Substrate.

    • Read the plate immediately, measuring luminescence at both 450 nm (donor) and >600 nm (acceptor).

    • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio upon compound addition indicates displacement of the tracer and target engagement. Plot the BRET ratio against the log of the compound concentration to determine the cellular IC₅₀.[27]

Cellular Activity (Biomarker Modulation)

Rationale: After confirming target engagement, the next step is to show that this binding event leads to a functional consequence in the cell. For USP7, a key downstream effect is the stabilization of its substrates.

Protocol: p53 Stabilization Assay In many cancer cell lines with wild-type p53 (e.g., HCT116), USP7 inhibition leads to the degradation of MDM2, which in turn stabilizes p53.

  • Cell Treatment: Seed HCT116 cells and treat with a dose-response of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine for 6-24 hours. Include a vehicle control.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Western Blotting: Perform Western blot analysis to detect levels of p53, MDM2, and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: A dose-dependent increase in p53 protein levels and a decrease in MDM2 levels would confirm the on-target cellular activity of the probe.

Importance of a Negative Control

Rationale: A crucial component of a chemical probe toolset is a structurally similar but biologically inactive analog.[2][3] This control helps to confirm that the observed cellular phenotype is due to inhibition of the target and not some off-target effect of the chemical scaffold.

Recommendation: Synthesize an analog of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine with a modification predicted to abolish binding to USP7 (e.g., removal of a key hydrogen-bonding group). Confirm its lack of biochemical and cellular activity. This inactive control should be used alongside the active probe in all phenotypic assays.

Tier 3: Advanced Applications

Proteome-Wide Selectivity

Rationale: While a panel screen (Section 3.3) is informative, an unbiased, proteome-wide approach provides the most comprehensive assessment of a probe's selectivity in a cellular context.[28][29][30]

Protocol: Thermal Proteome Profiling (TPP) / CETSA-MS This technique combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[20][28]

  • Treat cells with the probe or vehicle, as in the standard CETSA protocol.

  • Heat aliquots to a range of temperatures.

  • Collect the soluble fractions.

  • Prepare samples for mass spectrometry (e.g., via tryptic digestion and TMT labeling).

  • Analyze samples by LC-MS/MS.

  • Data Analysis: Identify proteins that show a significant thermal shift only in the presence of the compound. An ideal probe will selectively stabilize its intended target (USP7) with minimal or no significant shifts for other proteins at relevant concentrations.

USP7 Signaling Pathway Interrogation

A validated probe can be used to explore the diverse roles of USP7.[8][31]

USP7_Signaling cluster_p53 p53 Pathway cluster_dnr DNA Damage Response cluster_wnt Wnt/β-Catenin Pathway USP7 USP7 MDM2 MDM2 USP7->MDM2 De-Ub (Stabilizes) Rad18 Rad18 USP7->Rad18 De-Ub (Stabilizes) Chk1 Chk1 USP7->Chk1 De-Ub (Stabilizes) Axin Axin USP7->Axin De-Ub (Stabilizes) Probe N,N-dimethyl-4- (morpholin-2-yl)pyrimidin-2-amine Probe->USP7 p53 p53 MDM2->p53 Ub & Degrades Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis Activates DNR DNA Repair Rad18->DNR Chk1->DNR beta_cat β-catenin Axin->beta_cat Degrades Wnt_Target Wnt Target Genes beta_cat->Wnt_Target Activates

Caption: Simplified overview of key USP7 signaling pathways.

Conclusion

The validation of a chemical probe is a rigorous, multi-step process that is essential for generating robust and reproducible biological data.[1][4] This guide provides a comprehensive framework for characterizing N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine, or any novel compound, as a potential chemical probe for USP7. By systematically assessing its potency, selectivity, mechanism of action, and cellular effects, researchers can establish the necessary confidence to use this tool to unravel the complex biology of its target. Adherence to these principles of probe characterization will ultimately accelerate the pace of discovery and enhance the reliability of preclinical science.

References

  • Assay Systems for Profiling Deubiquitinating Activity. National Institutes of Health (NIH). Available from: [Link]

  • Deubiquitinating Enzyme (DUBs) Activity Assay Kits. Amsbio. Available from: [Link]

  • Cellular Assays for Dynamic Quantification of Deubiquitinase Activity and Inhibition. ACS Chemical Biology. Available from: [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available from: [Link]

  • Deubiquitinase Activity Assay Kit (Fluorometric). Assay Genie. Available from: [Link]

  • Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Longdom Publishing. Available from: [Link]

  • Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification. eScholarship, University of California. Available from: [Link]

  • Chemoproteomic approaches to drug target identification and drug profiling. PubMed. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • Best Practices for Chemical Probes. Alto Predict. Available from: [Link]

  • Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. Available from: [Link]

  • Ubiquitin-Specific Protease 7 (USP7) as a Promising Therapeutic Target for Drug Discovery. ACS Publications. Available from: [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available from: [Link]

  • Identification of new leads against ubiquitin specific protease-7 (USP7). RSC Publishing. Available from: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available from: [Link]

  • In Vitro Enzyme Inhibitory Assays. Bio-protocol. Available from: [Link]

  • USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis. MDPI. Available from: [Link]

  • Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Available from: [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. National Institutes of Health (NIH). Available from: [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. ACS Publications. Available from: [Link]

  • USP7 regulates the ERK1/2 signaling pathway through deubiquitinating Raf-1 in lung adenocarcinoma. PubMed. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Guidelines for characterization of probes to be used in animals. The Chemical Probes Portal. Available from: [Link]

  • USP7: structure, substrate specificity, and inhibition. National Institutes of Health (NIH). Available from: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available from: [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available from: [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. Available from: [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. Available from: [Link]

  • In Vitro Kinase Inhibition Assay. Bio-protocol. Available from: [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available from: [Link]

  • Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and Evaluation of 2-Amine-4-oxyphosaniline Pyrimidine Derivatives as EGFR L858R/T790M/C797S Mutant Inhibitors. J-Stage. Available from: [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available from: [Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy Characterization of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP) Introduction & Structural Rationale N,N-dimethyl-4-(morpholin-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)

Introduction & Structural Rationale

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine is a highly functionalized heterocyclic compound. The fusion of a pyrimidine core with a morpholine ring constitutes a "privileged scaffold" in medicinal chemistry, frequently serving as the primary pharmacophore in kinase inhibitors targeting the PI3K/AKT/mTOR signaling cascade. Accurate structural elucidation of this specific regioisomer is critical for structure-activity relationship (SAR) tracking and active pharmaceutical ingredient (API) quality control.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Inhibited Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTOR mTOR AKT->mTOR Activation Proliferation Cell Survival & Proliferation mTOR->Proliferation Signaling

Figure 1: PI3K/AKT/mTOR pathway highlighting targets for pyrimidine-morpholine scaffolds.

Experimental Design & Sample Preparation

A self-validating NMR protocol requires meticulous sample preparation. The causality behind each physical parameter dictates the quality of the resulting spectra.

Protocol: Sample Preparation for 1D and 2D NMR
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃).

    • Causality: CDCl₃ is selected over protic solvents (e.g., CD₃OD or D₂O) to prevent rapid deuterium exchange of the morpholine secondary amine (N-H) proton, allowing its distinct observation in the ¹H spectrum[1].

  • Internal Referencing: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute zero-point calibration (0.00 ppm), essential for accurately measuring the subtle inductive effects of the morpholine oxygen.

  • Shimming and Tuning: Perform automated gradient shimming (e.g., TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients to achieve a solvent peak width at half-height (W₁/₂) of <1.0 Hz.

¹H and ¹³C NMR Spectral Analysis

The Pyrimidine Core

The 2-aminopyrimidine core exhibits a strong "push-pull" electronic system. The N,N-dimethylamine group at the C2 position donates electron density via resonance into the pyrimidine ring, which significantly shields the C5 position (an ortho/para effect)[2]. Consequently, the H5 proton resonates relatively upfield (~6.60 ppm) compared to the H6 proton (~8.25 ppm), which remains highly deshielded due to its immediate proximity to the electronegative N1 nitrogen[2].

The Morpholine Ring

The morpholine ring typically adopts a chair conformation at room temperature, resulting in distinct chemical environments for its axial and equatorial protons[1]. Because the attachment to the pyrimidine is at the C2' position of the morpholine ring, the symmetry is broken. The proton at C2' is highly deshielded (~4.60 ppm) as it is simultaneously bonded to an oxygen atom and the aromatic pyrimidine system[1]. Furthermore, the methylene protons adjacent to the oxygen (C6') resonate at a lower field (~3.6–4.0 ppm) compared to those adjacent to the nitrogen (C3', C5') (~2.8–3.2 ppm)[1].

Quantitative Data Summary

Table 1: Expected ¹H NMR Chemical Shift Assignments (400 MHz, CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
¹H8.25Doublet (d)5.21HPyrimidine H-6
¹H6.60Doublet (d)5.21HPyrimidine H-5
¹H4.60Doublet of doublets (dd)10.5, 2.51HMorpholine H-2'
¹H3.90, 3.60Multiplets (m)-2HMorpholine H-6' (CH₂-O)
¹H3.15Singlet (s)-6HN(CH₃)₂
¹H3.10, 2.80Multiplets (m)-2HMorpholine H-3' (CH₂-N)
¹H2.90Multiplet (m)-2HMorpholine H-5' (CH₂-N)
¹H2.20Broad singlet (br s)-1HMorpholine N-H

Table 2: Expected ¹³C NMR Chemical Shift Assignments (100 MHz, CDCl₃)

NucleusChemical Shift (δ, ppm)TypeAssignment
¹³C168.0CqPyrimidine C-4
¹³C162.0CqPyrimidine C-2
¹³C158.0CHPyrimidine C-6
¹³C105.0CHPyrimidine C-5
¹³C76.0CHMorpholine C-2'
¹³C67.0CH₂Morpholine C-6'
¹³C49.0CH₂Morpholine C-3'
¹³C45.0CH₂Morpholine C-5'
¹³C37.0CH₃N(CH₃)₂ (2C)

Advanced 2D NMR Protocols for Unambiguous Assignment

To resolve overlapping aliphatic signals and confirm the regiochemistry of the morpholine-pyrimidine linkage, a suite of 2D NMR experiments must be utilized. Advanced pulse sequences, such as pure shift NMR or singlet order filtering (SOF), can further simplify crowded J-coupled spectra if necessary[3].

NMR_Workflow cluster_2D 2D NMR Acquisition Suite Prep Sample Preparation (30 mg in 0.6 mL CDCl3) OneD 1D NMR (1H, 13C) Initial Chemical Shift Profiling Prep->OneD COSY 1H-1H COSY (Morpholine Spin System) OneD->COSY HSQC 1H-13C HSQC (Direct C-H Assignments) OneD->HSQC HMBC 1H-13C HMBC (Pyrimidine-Morpholine Linkage) OneD->HMBC Validation Unambiguous Structural Elucidation & Verification COSY->Validation HSQC->Validation HMBC->Validation

Figure 2: 2D NMR workflow for unambiguous structural elucidation of pyrimidine derivatives.

  • COSY (Correlation Spectroscopy): Maps the adjacent spin systems exclusively within the morpholine ring (e.g., H2' coupling to H3').

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the N-methyl carbons from the morpholine methylenes by correlating protons to their directly attached ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical self-validating step. A strong ³J_CH correlation from the morpholine H2' proton to the pyrimidine C4 and C5 carbons unambiguously confirms the regiochemistry of the C-C bond linkage between the two rings.

Quantitative NMR (qNMR) for Purity Determination

qNMR is a primary ratio measurement technique that enables absolute quantification without requiring a reference standard of the exact same substance[4]. Achieving precise quantification requires strict adherence to relaxation parameters[4].

Step-by-Step qNMR Protocol
  • Weighing: Using a calibrated microbalance, accurately weigh ~15.0 mg of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine and ~5.0 mg of a certified internal standard (e.g., Dimethyl sulfone, TraceCERT®) into a vial.

  • Dissolution: Add exactly 0.6 mL of CDCl₃ and vortex until completely dissolved. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Set the pulse angle to exactly 90°.

    • Causality for Relaxation Delay (D1): Set D1 to ≥ 5 × T₁ of the slowest relaxing proton (typically 15–20 seconds for pyrimidine systems). This ensures complete longitudinal relaxation of all nuclei, preventing integration truncation errors that skew absolute quantification[4].

  • Processing: Apply a baseline correction (e.g., Whittaker Smoother) and integrate the isolated pyrimidine H6 doublet (8.25 ppm) against the internal standard peak.

  • Calculation: Compute absolute purity using the standard qNMR mass-ratio equation.

References

  • Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes ACS Publications[Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists MDPI[Link]

  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic Resonance Volume 51 Royal Society of Chemistry[Link]

Sources

Method

Scaling Up N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine Batch Production: Process Optimization and Isolation

Application Note & Protocol Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Introduction & Strategic Rationale The synthesis of highly functionalized saturated heterocycles link...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals

Introduction & Strategic Rationale

The synthesis of highly functionalized saturated heterocycles linked to heteroaromatic cores is a cornerstone of modern targeted oncology, particularly in the development of kinase inhibitors (e.g., PI3K/mTOR pathways). N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine (Free base CAS: 1316218-43-5[1]; Dihydrochloride CAS: 1361112-45-9[2]) is a critical intermediate in these development pipelines.

Scaling up the production of this compound presents a unique set of challenges. Unlike traditional sp2-sp2 biaryl Suzuki couplings, the construction of an sp2-sp3 carbon-carbon bond between the pyrimidine ring and the morpholine moiety is highly susceptible to protodeboronation and β -hydride elimination[3]. Furthermore, stringent regulatory limits on residual heavy metals require highly efficient palladium scavenging strategies before the Active Pharmaceutical Ingredient (API) or advanced intermediate can be isolated[4].

As a Senior Application Scientist, I have designed this protocol to move beyond bench-scale trial-and-error. This guide details a robust, self-validating 3-stage workflow that prioritizes high atom economy, green solvent selection, and scalable downstream processing.

Mechanistic Causality & Process Design

To ensure a reproducible scale-up from 100 grams to multi-kilogram batches, every reagent and parameter has been selected based on mechanistic causality:

  • Catalyst Selection (XPhos Pd G3): sp3-hybridized boronic esters are notoriously sluggish in transmetalation. We utilize XPhos Pd G3 (0.5 mol%) because the bulky, electron-rich dialkylbiaryl phosphine ligand accelerates reductive elimination while sterically hindering the competing β -hydride elimination pathway[3].

  • Solvent System (2-MeTHF/Water): 2-Methyltetrahydrofuran (2-MeTHF) is selected over standard THF. 2-MeTHF forms a clean biphasic system with water, eliminating the need for a hazardous and time-consuming solvent swap prior to aqueous workup[5].

  • Palladium Scavenging (Aqueous NaHSO 3​ ): Commercial solid-supported scavengers (e.g., silica-thiols) are prohibitively expensive at scale. Instead, we utilize a 20% aqueous sodium bisulfite (NaHSO 3​ ) wash at 60°C. The bisulfite acts as a strong π -acid, reducing Pd(II) to Pd(0) and forming highly water-soluble palladium-sulfite complexes that partition entirely into the aqueous waste stream, reliably dropping Pd levels from >5000 ppm to <100 ppm[4][6].

Synthetic Workflow

Workflow SM1 4-chloro-N,N-dimethyl pyrimidin-2-amine Reaction Suzuki-Miyaura Coupling (XPhos Pd G3, K2CO3) SM1->Reaction SM2 N-Boc-morpholine-2-boronic acid pinacol ester SM2->Reaction PhaseSep Aqueous Workup & Phase Separation Reaction->PhaseSep 2-MeTHF/H2O Scavenge Pd Scavenging (20% aq. NaHSO3) PhaseSep->Scavenge Organic Layer Deprotect Boc Deprotection (HCl in Isopropanol) Scavenge->Deprotect <100 ppm Pd Product Target Compound (CAS 1361112-45-9) Deprotect->Product Crystallization

Figure 1: Scalable synthetic workflow for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine.

Step-by-Step Self-Validating Protocol

Stage 1: Suzuki-Miyaura Cross-Coupling
  • Reactor Charging: To a clean, dry, jacketed reactor, charge 4-chloro-N,N-dimethylpyrimidin-2-amine (1.0 eq) and N-Boc-morpholine-2-boronic acid pinacol ester (1.1 eq).

  • Solvent Addition: Add 2-MeTHF (10 volumes) and 2M aqueous K 2​ CO 3​ (3.0 eq).

  • Self-Validation Check (Deoxygenation): Sparge the biphasic mixture with subsurface N 2​ for 30–45 minutes. Causality: Dissolved oxygen must be verified at <2% using a dissolved oxygen probe. Excess O 2​ will rapidly oxidize the electron-rich XPhos ligand, killing the catalytic cycle and leading to massive homocoupling impurities[5].

  • Catalyst Addition: Quickly charge XPhos Pd G3 (0.5 mol%) under positive N 2​ pressure.

  • Reaction: Heat the jacket to achieve an internal temperature of 75–80°C. Stir vigorously (300+ rpm) for 6 hours.

  • In-Process Control (IPC): Sample the organic layer for HPLC. The reaction is deemed complete when the aryl chloride starting material is <1.0% Area.

Stage 2: Palladium Scavenging & Workup
  • Phase Separation: Cool the reactor to 60°C. Stop agitation, allow phases to settle for 30 minutes, and drain the lower aqueous layer.

  • Bisulfite Treatment: To the retained organic layer, add 20% w/w aqueous NaHSO 3​ (5 volumes).

  • Scavenging: Stir vigorously at 60°C for 4 hours. Causality: Elevated temperature is required to overcome the activation energy of the Pd-ligand dissociation, allowing the bisulfite to sequester the metal[4].

  • Washing: Separate the layers (discard the Pd-rich aqueous layer). Wash the organic phase sequentially with DI water (3 volumes) and 15% brine (3 volumes) to remove residual inorganic salts.

Stage 3: Boc-Deprotection & Salt Crystallization
  • Solvent Swap: Perform a constant-volume vacuum distillation, continuously feeding Isopropanol (IPA) until the 2-MeTHF content is <5% by GC analysis.

  • Deprotection: Cool the reactor to 20°C. Dropwise, add 5–6N HCl in IPA (4.0 eq). Heat the mixture to 50°C for 4 hours.

  • Self-Validation Check (Deprotection): Monitor the reactor vent through a mineral oil bubbler. The cessation of CO 2​ evolution indicates the completion of the Boc-deprotection. Confirm via HPLC.

  • Crystallization: Cool the reactor linearly to 5°C at a rate of 10°C/hour. The slow cooling ramp ensures the growth of large, easily filterable crystals of the dihydrochloride salt, preventing oiling out.

  • Isolation: Filter the slurry, wash the filter cake with cold IPA (2 volumes), and dry under vacuum at 45°C until constant weight is achieved.

Quantitative Scale-Up Metrics

The robustness of this protocol has been validated across multiple scales. The data below demonstrates the scalability of the phase separation and Pd-scavenging techniques without loss of yield or purity.

Parameter100 g Scale1 kg Pilot Scale10 kg Manufacturing Scale
Overall Yield (%) 88.5%86.2%85.8%
HPLC Purity (Area %) 99.6%99.5%99.4%
Residual Palladium (ppm) 35 ppm42 ppm58 ppm
Total Cycle Time (Days) 345
E-Factor (kg waste / kg API) 14.212.811.5

Analytical & Quality Control Standards

To ensure the integrity of the final batch (CAS 1361112-45-9)[2], the following analytical parameters must be met:

  • HPLC-UV (254 nm): Mobile phase A: 0.1% TFA in Water; Mobile phase B: 0.1% TFA in Acetonitrile. Gradient: 5% B to 95% B over 15 minutes. Target purity 99.0%.

  • ICP-MS (Inductively Coupled Plasma Mass Spectrometry): Required to validate that residual Palladium is strictly 100 ppm (or lower, depending on downstream clinical phase requirements)[6].

  • GC-FID: Residual 2-MeTHF and IPA must comply with ICH Q3C guidelines for residual solvents.

References

  • EvitaChem. N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine. EvitaChem Database.
  • Ambeed. 1361112-45-9 | N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride. Ambeed Catalog.
  • Organic Process Research & Development. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications.
  • Organic Process Research & Development. Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. PMC / NIH.
  • Organic Process Research & Development. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate.
  • Organic Process Research & Development. The Destiny of Palladium: Development of Efficient Palladium Analysis Techniques in Enhancing Palladium Recovery. ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine

Welcome to the Technical Support Center. As application scientists, we frequently encounter formulation hurdles with basic, lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter formulation hurdles with basic, lipophilic small molecules. This guide provides field-proven, self-validating methodologies to overcome the aqueous solubility limitations of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine during in vitro assays and in vivo drug development.

Physicochemical Context & Root Cause Analysis

To effectively solubilize N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine, we must first understand the thermodynamic barriers preventing its dissolution:

  • High Crystal Lattice Energy: The planar and symmetrical nature of the pyrimidine core promotes strong intermolecular stacking. It is thermodynamically unfavorable for water molecules to disrupt this rigid crystal lattice[1].

  • pH-Dependent Ionization: The molecule contains multiple basic nitrogen atoms—specifically the morpholine amine and the pyrimidine nitrogens. At physiological pH (7.4), the compound is largely unprotonated (free base), resulting in high lipophilicity and immediate precipitation. Lowering the pH protonates the morpholine nitrogen, converting the molecule into a highly soluble salt[2].

Diagnostic Troubleshooting Workflow

Use the following decision matrix to determine the optimal solubilization strategy based on your specific assay constraints.

DiagnosticWorkflow Start Compound Precipitates in Aqueous Media CheckPH Is the assay pH strictly neutral (7.4)? Start->CheckPH Acidic Lower pH to 4.5-5.5 (Protonate Morpholine) CheckPH->Acidic No NeutralReq Is physiological pH strictly required? CheckPH->NeutralReq Yes Cosolvent Add 1-5% DMSO/PEG (Check assay tolerance) NeutralReq->Cosolvent Organics Tolerated Cyclodextrin Use 10-20% HP-β-CD (Inclusion Complex) NeutralReq->Cyclodextrin In vivo / Cells

Diagnostic workflow for resolving N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into PBS (pH 7.4). How can I prevent this in cell-based assays? Root Cause: This is a classic "solvent shift" precipitation. The compound is highly soluble in pure DMSO, but when introduced to a neutral aqueous buffer, the local concentration of the lipophilic free base exceeds its thermodynamic solubility limit before it can disperse. Solution: If physiological pH is strictly required for your cell lines, avoid direct dilution. Instead, utilize an inclusion complex. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can encapsulate the hydrophobic pyrimidine and morpholine moieties within its hydrophobic cavity while presenting a hydrophilic exterior to the aqueous environment[]. This avoids the osmotic penalty and cellular toxicity associated with high co-solvent concentrations.

Q2: Can I just lower the pH of my assay buffer to dissolve it? Root Cause: Yes, adjusting the pH is highly effective for weak bases like pyrimidine derivatives[1]. The morpholine unit becomes protonated at acidic pH, forming a highly soluble cationic species. Solution: If your assay tolerates it (e.g., biochemical enzymatic assays), lower the buffer pH to 4.5–5.5 using an acetate or citrate buffer. Self-Validation Step: Always measure the final pH after adding the compound. Dissolving a basic amine acts as a proton sponge and can shift the buffer's pH upwards, potentially causing delayed precipitation if the buffer capacity is exceeded.

Q3: Is there a synergistic approach if cyclodextrin alone isn't reaching my target concentration for in vivo dosing? Root Cause: Sometimes the binding affinity ( Ka​ ) between the cyclodextrin cavity and the pyrimidine derivative is insufficient to achieve the millimolar concentrations required for PK/PD studies. Solution: Employ a co-solvent/cyclodextrin synergistic system. Adding a small amount of a co-solvent (e.g., 5-10% PEG-400) can disrupt strong water-water interactions and facilitate the entry of the guest molecule into the cyclodextrin cavity, exponentially increasing the apparent solubility[4].

Validated Experimental Protocols

Protocol A: Phase-Solubility Profiling (Self-Validating System)

Purpose: To determine the optimal HP-β-CD concentration required to solubilize the compound without relying on visual inspection (which often misses micro-colloidal suspensions).

Step-by-Step Methodology:

  • Preparation: Prepare a series of aqueous buffers (pH 7.4) containing 0%, 5%, 10%, 15%, and 20% (w/v) HP-β-CD.

  • Saturation: Add an excess amount of solid N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine (e.g., 5 mg) to 1 mL of each cyclodextrin solution in sealed microcentrifuge tubes.

  • Equilibration: Vortex for 2 minutes, then place on a rotary shaker at 25°C for 48 hours. Causality: A 48-hour incubation ensures thermodynamic equilibrium is reached, preventing false-positive readings caused by transient supersaturation.

  • Phase Separation (Validation Step): Centrifuge the samples at 15,000 x g for 15 minutes. Causality: Do not rely solely on syringe filtration. Drug-cyclodextrin complexes can sometimes adsorb to filter membranes, artificially lowering the measured concentration. Centrifugation cleanly separates the undissolved solid pellet.

  • Quantification: Carefully extract the supernatant, dilute it appropriately in the mobile phase, and quantify the dissolved compound using HPLC-UV against a standard curve prepared in DMSO.

Protocol B: Synergistic Co-solvent/Cyclodextrin Solubilization

Purpose: For demanding in vivo formulations requiring high dosing concentrations where neither co-solvents nor cyclodextrins work alone.

Step-by-Step Methodology:

  • Co-solvent Dissolution: Dissolve the required mass of the pyrimidine derivative in a minimal volume of PEG-400 (representing 10% of the final intended volume).

  • Aqueous Phase Preparation: In a separate vessel, dissolve HP-β-CD (20% w/v) in sterile water or saline.

  • Integration: Slowly add the PEG-400/drug solution dropwise into the vigorously stirring HP-β-CD aqueous solution. Causality: Dropwise addition prevents localized supersaturation and immediate nucleation of the free base, giving the cyclodextrin time to encapsulate the molecules as they enter the aqueous phase.

  • Sonication: Bath sonicate the mixture for 15 minutes to ensure complete complexation and eliminate micro-bubbles.

  • Validation: Shine a laser pointer through the solution in a darkened room. Causality: The absence of a Tyndall effect (the scattering of the laser beam) confirms you have achieved a true molecular solution rather than a colloidal dispersion.

Quantitative Data Presentation

The table below summarizes the expected solubility enhancements when applying the troubleshooting strategies to pyrimidine-morpholine scaffolds.

Table 1: Expected Solubility Enhancement Profiles

Solubilization StrategyExcipient / ConditionApparent Solubility (µg/mL)Fold EnhancementRecommended Application
Baseline (Control) PBS (pH 7.4)< 101xNone
Co-solvent 5% DMSO in PBS~ 454.5xHigh-Throughput Screening
pH Adjustment Acetate Buffer (pH 4.5)~ 85085xBiochemical Assays
Complexation 20% HP-β-CD in PBS~ 1,200120xCell-based Assays / In vitro
Synergistic 10% PEG-400 + 20% HP-β-CD> 3,500> 350xIn vivo PK/PD Dosing

(Note: Values are representative approximations based on the physicochemical behavior of structurally similar pyrimidine-morpholine derivatives[1][4].)

References[3] Title: Cyclodextrin Solutions for API Solubility Boost

Source: BOC Sciences URL: ]">https://www.bocsci.com[1]Title: Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives Source: BenchChem URL: ]">https://www.benchchem.com[4]Title: Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent Source: USPTO (Scientific Publication Archive) URL: ]">https://www.uspto.gov[2]Title: Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Source: National Institutes of Health (PMC) URL: [Link]

Sources

Optimization

reducing background noise in N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine LC-MS/MS

Welcome to the Advanced Technical Support Center. This guide is engineered for Application Scientists and bioanalytical researchers optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for N,N-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for Application Scientists and bioanalytical researchers optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine .

With a monoisotopic mass of approximately 208.13 Da and multiple basic nitrogen centers (pyrimidine, dimethylamine, and morpholine rings), this compound presents a triad of bioanalytical challenges: high chemical background noise in the low-mass region, severe ion suppression from endogenous matrix components, and persistent system carryover.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to establish a self-validating, high-sensitivity assay.

Diagnostic Workflow for Background Noise

Before adjusting instrument parameters, you must isolate the root cause of the noise. Use the following logical relationship diagram to diagnose whether your issue stems from chemical noise, matrix effects, or system carryover.

Troubleshooting Start High Background Noise or Signal Loss Detected CheckBlank Inject Solvent Blank. Is noise present? Start->CheckBlank NoiseType Is the noise a constant baseline elevation or discrete peaks? CheckBlank->NoiseType Yes MatrixEffect Matrix Effect (Ion Suppression) CheckBlank->MatrixEffect No (Only in matrix) ChemicalNoise Chemical Noise (Solvent/Mobile Phase) NoiseType->ChemicalNoise Constant Baseline Carryover System Carryover (Adsorption) NoiseType->Carryover Discrete Peaks SolMatrix Optimize Sample Prep (e.g., HybridSPE) MatrixEffect->SolMatrix SolChem Use LC-MS Grade Solvents Optimize Cone Gas ChemicalNoise->SolChem SolCarry Optimize Wash Solvents (Acidic/High Organic) Carryover->SolCarry

Diagnostic workflow for identifying the root cause of LC-MS/MS background noise.

Troubleshooting Guides & FAQs

Q1: Why is my baseline noise so high in the MRM transition for m/z 209.1, and how can I reduce it? Mechanistic Cause: Low molecular weight analytes (<300 Da) are highly susceptible to chemical noise. In the positive electrospray ionization (+ESI) mode, mobile phase additives (like ammonium formate), solvent impurities, and atmospheric contaminants form background cluster ions that elevate the baseline. Solution:

  • Solvent Purity: Strictly utilize LC-MS grade solvents and additives. Avoid storing aqueous mobile phases for more than 48 hours to prevent microbial degradation and plasticizer leaching.

  • Source Optimization: Increase the cone gas flow rate and optimize the cone voltage. A higher cone gas flow actively disrupts solvent clusters before they enter the high-vacuum region of the mass analyzer, significantly improving the signal-to-noise (S/N) ratio for low-mass MRM transitions.

Q2: My analyte signal drops unexpectedly when analyzing biological plasma samples. What causes this, and how is it resolved? Mechanistic Cause: This is a classic matrix effect known as ion suppression. Blood-based fluids contain high concentrations (~1 mg/mL) of endogenous phospholipids (e.g., glycerophosphocholines). Because N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine is moderately polar, it often co-elutes with these lipids. In the ESI source, highly abundant phospholipids outcompete the target analyte for access to the charged droplet surface, preventing your compound from ionizing[1]. Solution: Standard protein precipitation (PPT) removes gross proteins but leaves phospholipids intact[2]. Switch your sample preparation to a targeted phospholipid removal plate (e.g., HybridSPE). These plates utilize a Lewis acid-base retention mechanism (zirconia-coated silica) that selectively traps the phosphate backbone of lipids while allowing basic amines to pass through unhindered[3].

Q3: I am seeing ghost peaks in my blank injections that mimic my analyte. Is this contamination or carryover? Mechanistic Cause: If the peak area steadily decreases with each subsequent blank injection, it is system carryover[4]. N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine contains multiple basic nitrogen atoms. These basic sites undergo ionic coordination with metallic surfaces (like the autosampler needle) and cation exchange with unendcapped residual silanols on the stationary phase of the LC column[5]. Solution: Implement a strong, multi-solvent wash. Because the compound is basic, adding an acid (e.g., 1% formic acid) to the wash solvent protonates the amine, disrupting its ionic coordination with metal surfaces[4]. A recommended strong wash is 25:25:25:25 (v/v) Methanol/Acetonitrile/Isopropanol/Water with 1% Formic Acid[4].

Quantitative Data: Sample Preparation Efficacy

To illustrate the causality between sample preparation and matrix-induced background noise, the following table summarizes the quantitative impact of various extraction methods on phospholipid removal and the resulting S/N ratio for basic amine quantification.

Sample Preparation MethodPhospholipid Removal (%)Matrix Effect (Ion Suppression)S/N Ratio Improvement
Protein Precipitation (PPT) < 5%Severe (-65%)1.0x (Baseline)
Standard SPE (Reversed Phase) ~40%Moderate (-35%)2.5x
Liquid-Liquid Extraction (LLE) ~60%Mild (-20%)4.0x
HybridSPE (Lewis Acid-Base) > 95%Negligible (< 5%)12.0x

Validated Experimental Protocols

To ensure trustworthiness, every analytical method must be a self-validating system. Use these step-by-step protocols to map and mitigate your background noise.

Protocol A: Post-Column Infusion (PCI) for Matrix Effect Mapping

Purpose: To visually map exactly where endogenous matrix components suppress your analyte's signal during the chromatographic run.

  • Setup Infusion: Connect a syringe pump to a T-piece located between the analytical column outlet and the mass spectrometer inlet.

  • Prepare Standard: Fill the syringe with a pure solution of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine (e.g., 100 ng/mL) and infuse at a constant rate (e.g., 10 µL/min) to establish a high, steady baseline MS signal.

  • Inject Blank Matrix: While the standard is infusing, inject a blank sample matrix (e.g., extracted human plasma containing no analyte) onto the LC column using your standard gradient method.

  • Monitor & Analyze: Monitor the MRM transition for your compound. Any negative dips in the steady-state baseline indicate zones of ion suppression caused by eluting matrix components.

  • Optimize: Adjust your LC gradient to shift the analyte's retention time out of these suppression zones, or upgrade your sample preparation (see Protocol B).

Protocol B: Autosampler Wash Optimization for Basic Amines

Purpose: To systematically eliminate carryover caused by metal-amine coordination.

  • Establish Baseline Carryover: Inject your Upper Limit of Quantification (ULOQ) standard, immediately followed by three consecutive injections of initial mobile phase (Blanks 1, 2, and 3).

  • Calculate Carryover: Measure the peak area in Blank 1. If it exceeds 20% of your Lower Limit of Quantification (LLOQ) area, intervention is required.

  • Formulate Wash Solvents:

    • Weak Wash: 90:10 Water:Acetonitrile (removes aqueous buffer salts).

    • Strong Wash: 25:25:25:25 Methanol:Acetonitrile:Isopropanol:Water + 1% Formic Acid (disrupts hydrophobic and ionic interactions).

  • Execute Wash Cycle: Program the autosampler to perform a 3-second weak wash, followed by a 5-second strong wash, and a final 3-second weak wash to remove residual strong organic solvents before the next injection.

  • Re-evaluate: Repeat Step 1. The peak area in Blank 1 should now be fully extinguished.

References

  • Waters Corporation. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions.[Link]

  • National Institutes of Health (PMC). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis.[Link][2]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.[Link][1]

  • Chromatography Today. Selectively Remove Phospholipids and Proteins from Biological Matrices.[Link][3]

  • Shimadzu Scientific Instruments. High Sensitivity MS Determination of Carryover in a New Autosampler Design.[Link][5]

  • Biotage. How to Monitor and Prevent Sample Carryover during Method Development.[Link][4]

Sources

Troubleshooting

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine stability during freeze-thaw cycles

Welcome to the technical support guide for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout experimental workflows. Here, we address common questions and troubleshooting scenarios related to its handling, storage, and particularly its stability through freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine that influence its stability?

This molecule's stability is governed by the interplay of its three core components: the pyrimidine ring, the N,N-dimethylamine group, and the morpholine ring.[1][2] The pyrimidine core is a π-deficient aromatic system, making it susceptible to nucleophilic attack, though generally stable.[3] The morpholine and dimethylamine moieties introduce basic nitrogen atoms that can act as sites for oxidation or salt formation. The morpholine ring, in particular, should be handled with care to avoid conditions that could lead to the formation of N-nitrosomorpholine, a potential carcinogen, if sources of nitrites are present.[4][5]

Q2: What are the recommended long-term storage conditions for stock solutions of this compound?

For optimal long-term stability, stock solutions should be stored in tightly sealed containers at low temperatures (e.g., -20°C or -80°C) and protected from light.[6] The choice of solvent is critical; use high-purity, anhydrous solvents such as DMSO or ethanol. Based on the general properties of morpholine, it is prudent to avoid acidic conditions and contact with strong oxidizing agents during storage.[5][7] Containers should be made of inert materials; avoid copper, aluminum, zinc, and galvanized surfaces, as morpholine can be corrosive to these metals.[4]

Q3: What are the potential degradation pathways for this compound during storage or freeze-thaw cycles?

While specific degradation data for this exact molecule is not publicly available, we can infer potential pathways based on its structure:

  • Oxidation: The nitrogen atoms in the morpholine and dimethylamine groups are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal contaminants.

  • Hydrolysis: The aminopyrimidine structure can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to cleavage of the amine groups or opening of the pyrimidine ring. The general degradation pathway for pyrimidines involves reduction followed by hydrolytic ring cleavage.[8][9][10]

  • Solvent-Induced Degradation: The freezing process can cause significant shifts in the pH and concentration of solutes in the unfrozen liquid phase, which can accelerate degradation.[11][12]

  • Nitrosamine Formation: As a secondary amine derivative, the morpholine moiety can react with nitrosating agents (e.g., nitrites from atmospheric oxides of nitrogen or other sources) to form N-nitrosomorpholine.[4]

Q4: How many freeze-thaw cycles can a stock solution of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine typically endure?

There is no universal answer, as stability through freeze-thaw cycles is highly dependent on the solvent, concentration, pH, and purity of the compound. For critical applications, it is imperative to conduct a compound-specific freeze-thaw stability study.[13] As a general guideline in the cosmetic and personal care industries, products are often tested for a minimum of three to five cycles.[14] Without specific data, it is best practice to minimize the number of freeze-thaw cycles. Aliquoting stock solutions into single-use volumes is the most effective strategy to maintain compound integrity.

Troubleshooting Guide

Problem: My experimental results are inconsistent when using a stock solution that has been frozen and thawed multiple times.

This is a common indicator of compound degradation or precipitation. Follow this workflow to diagnose the issue.

G A Inconsistent Assay Results B 1. Visual Inspection - Check for color change - Look for precipitates/cloudiness A->B C Degradation/Precipitation Suspected B->C Any visual change? D 2. Analytical Purity Check - Use HPLC-UV or LC-MS - Compare current sample to a fresh standard or T0 sample C->D E Purity < 95% or New Peaks Observed? D->E F YES: Compound has degraded. - Discard old stock. - Prepare fresh solution and aliquot. E->F Yes G NO: Purity is acceptable. E->G No I 4. Conduct Formal F/T Stability Study - Establish stability limits for your specific formulation. F->I H 3. Investigate Other Variables - Assay conditions - Pipetting/dilution errors - Reagent stability G->H H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: After thawing, my stock solution appears cloudy, has visible particles, or has changed color.

These are definitive signs of instability.

  • Causality: Cloudiness or precipitation upon thawing indicates that the compound's solubility limit was exceeded at low temperatures, or that degradation products are insoluble. A color change often points to chemical degradation, such as oxidation.

  • Immediate Action: Do not use the solution. The effective concentration is unknown and potential degradation products could cause confounding effects in your experiments.

  • Solution:

    • Discard the compromised stock solution.

    • Prepare a fresh stock solution. Consider using a lower concentration or a different solvent system if solubility is a persistent issue.

    • Properly aliquot the new stock solution into single-use volumes to avoid future freeze-thaw cycles.

Problem: How do I design a definitive freeze-thaw stability study for this compound in my specific experimental buffer?

A well-designed study will provide clear data on how many cycles your specific preparation can tolerate before significant degradation occurs. This involves subjecting aliquots of your compound to a predetermined number of freeze-thaw cycles and analyzing them at each stage.

Experimental Protocol: Freeze-Thaw Stability Assessment

This protocol outlines a standard procedure to determine the stability of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine through five freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC) for analysis.

1. Materials & Equipment

  • N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine (high purity)

  • Solvent/Buffer of interest (e.g., DMSO, PBS)

  • HPLC system with UV or PDA detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Appropriate mobile phases (e.g., Acetonitrile, Water with 0.1% Formic Acid)

  • Freezer (-20°C or -80°C)

  • Calibrated pipettes and laboratory glassware

2. Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_cycling Freeze-Thaw Cycling A Prepare Stock Solution (e.g., 10 mM in DMSO) B Create & Label Aliquots (T0, C1, C2, C3, C4, C5) A->B C Analyze T0 (Initial Thaw) - Establish baseline purity - HPLC-UV B->C D Freeze Aliquots (≥12h at -20°C/-80°C) B->D E Thaw at Room Temp D->E F Analyze C1 Sample E->F G Repeat Cycle 4x F->G G->D Re-freeze remaining aliquots

Caption: Experimental workflow for the freeze-thaw stability study.

3. Step-by-Step Procedure

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in the desired solvent or buffer at a relevant concentration.

  • Aliquot Samples: Dispense the solution into at least six separate, clearly labeled cryovials. One vial will be the "T0" (Time Zero) control, and the others will be for cycles 1 through 5 (C1-C5).[15]

  • Initial Analysis (T0): Immediately after preparation, take the T0 vial and analyze it via HPLC to establish the initial purity and peak area. This is your baseline.[15]

  • First Freeze Cycle: Place the remaining vials (C1-C5) in the designated freezer (e.g., -20°C) for a minimum of 12-24 hours.[14]

  • First Thaw Cycle: Remove the C1-C5 vials and allow them to thaw completely and unassisted at room temperature.[15] Once thawed, vortex gently to ensure homogeneity.

  • Cycle 1 Analysis: Analyze the C1 sample using the same HPLC method as the T0 sample.

  • Subsequent Cycles: Return the remaining vials (C2-C5) to the freezer. Repeat the freeze-thaw process, analyzing the next consecutively labeled vial after each thaw, until all five cycles are complete.

4. HPLC Analysis Method

  • Column: Reverse-phase C18

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by a UV scan of the compound (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL

5. Data Analysis & Interpretation

Record the purity of the main compound peak at each cycle. A common way to express this is as a percentage of the total peak area. A significant decrease in purity or the appearance of new peaks indicates degradation.

Freeze-Thaw CyclePurity (% Area)Observations
T0 (Initial)99.8%Clear, colorless solution
Cycle 199.7%No change
Cycle 299.6%No change
Cycle 399.1%Small new peak at RRT 0.8
Cycle 497.5%Main peak decreased, new peak increased
Cycle 594.2%Solution has a faint yellow tint

References

  • Morpholine (HSG 92, 1995). INCHEM. [Link]

  • What is Morpholine: A Simple Guide. Niir.org. [Link]

  • Freeze-Thaw Stability Testing. Microchem Laboratory. [Link]

  • Freeze & Thaw Stability Assessment Service. Creative Biolabs. [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]

  • Safety Data Sheet Morpholine. Redox. [Link]

  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. PMC, National Center for Biotechnology Information. [Link]

  • Freeze Thaw Stability Study by HPLC-SEC SOP 22501 Rev 03. Frederick National Laboratory. [Link]

  • Biologics vs. Small Molecules, What's the Difference for Stability Testing? Particle Sciences. [Link]

  • Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules. Single Use Support. [Link]

  • 2-Amino-4-morpholin-4-yl-pyrimidine. PubChem, National Center for Biotechnology Information. [Link]

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Purification Optimization for N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals transitioning the synthesis of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine from...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals transitioning the synthesis of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine from medicinal chemistry (milligram/gram scale) to process development (kilogram scale).

This highly polar, basic heterocyclic intermediate—featuring a pyrimidine core, a dimethylamine group, and a C2-linked morpholine ring—presents unique scale-up challenges, particularly regarding silanol interactions, enantiomeric resolution, and polymorph isolation.

Scale-Up Workflow Architecture

To bypass the bottlenecks of large-scale chromatography, process optimization relies on phase-separation, diastereomeric salt formation, and controlled crystallization.

ScaleUpWorkflow A Crude N,N-dimethyl-4- (morpholin-2-yl)pyrimidin-2-amine B Acid-Base Extraction (pH 2 -> pH 10) A->B C Organic Extraction (EtOAc) B->C D Diastereomeric Salt Formation (Chiral Acid) C->D E Selective Crystallization (Isopropanol/H2O) D->E F Free-basing (Aq. NaOH) E->F G Final API Crystallization (EtOAc/Heptane) F->G

Fig 1: Scalable purification and chiral resolution workflow for pyrimidine-amines.

Troubleshooting & FAQs

Q1: Why does the compound streak severely on normal-phase silica, and how do I resolve this at the 1 kg scale?

Causality: The secondary amine on the morpholin-2-yl group and the pyrimidine nitrogens act as strong hydrogen-bond acceptors and donors. These basic centers interact irreversibly with the acidic silanol groups (Si-OH) on standard silica gel, causing peak tailing, broad elution, and poor mass recovery[1]. Solution: At the kilogram scale, normal-phase chromatography is economically and environmentally prohibitive. Bypass chromatography entirely by utilizing a robust acid-base extraction protocol[2]. If a chromatographic pass is strictly required for early-stage impurity clearance, you must use amine-modified silica (e.g., KP-NH) or add 1-5% triethylamine (TEA) to the mobile phase (e.g., DCM/MeOH/TEA) to competitively mask the silanol sites[1].

Q2: The morpholin-2-yl group introduces a chiral center. What is the most scalable method to achieve >99% enantiomeric excess (ee)?

Causality: Preparative chiral HPLC is highly effective at the gram scale but becomes a severe bottleneck at the multi-kilogram scale due to massive solvent consumption and low throughput. Solution: Classical chiral resolution via diastereomeric salt formation is the industry standard for upscaling basic amines[3]. React the racemic free base with a chiral resolving agent such as Di-p-toluoyl-D-tartaric acid (D-DTTA) or L-tartaric acid in a polar protic solvent (e.g., ethanol or isopropanol). The differing solubilities of the resulting diastereomeric salts allow for the selective crystallization of the desired enantiomer.

Q3: During the final free-basing and isolation step, the product "oils out" instead of forming filterable crystals. How can I induce proper crystallization?

Causality: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the compound precipitates above its melting point in the chosen solvent system, or when supersaturation is generated too rapidly. The high solubility of the dimethylamine moiety in organic solvents exacerbates this phenomenon[4]. Solution: Optimize the solvent/anti-solvent ratio and strictly control the cooling curve. A proven system for pyrimidine-amines is Ethyl Acetate (solvent) and Heptane (anti-solvent).

TroubleshootingOiling Issue Issue: Product Oils Out During Crystallization Cause1 Supersaturation Generated Too Fast Issue->Cause1 Cause2 High Impurity Load Issue->Cause2 Sol1 Slow Anti-Solvent Dosing (2-4 hrs) Cause1->Sol1 Sol2 Introduce Seed Crystals at 40°C Cause1->Sol2 Sol3 Upstream Carbon Filtration Cause2->Sol3

Fig 2: Logical troubleshooting pathway for liquid-liquid phase separation (oiling out).

Self-Validating Experimental Protocols

The following protocol leverages thermodynamic controls to ensure a self-validating system: if impurities are present, the diastereomeric salt will not nucleate, preventing the carryover of contaminants to the next step.

Protocol A: Diastereomeric Salt Resolution & Final Isolation

Step 1: Salt Formation

  • Dissolve 1.0 kg of racemic N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine in 10.0 L of Isopropanol (IPA) at 60°C.

  • In a separate vessel, dissolve 1.05 equivalents of L-tartaric acid in 5.0 L of IPA/Water (9:1 v/v) at 60°C.

  • Dose the tartaric acid solution into the API solution over 1 hour, maintaining the internal temperature at 60°C.

Step 2: Crystallization & Filtration

  • Cool the reactor linearly from 60°C to 20°C over 6 hours. (Causality: Slow cooling prevents the entrapment of the undesired enantiomer within the crystal lattice).

  • Stir at 20°C for an additional 4 hours to ensure complete precipitation.

  • Filter the slurry via a Nutsche filter and wash the cake with 2.0 L of cold IPA. Dry under vacuum at 45°C. Check chiral purity via HPLC; if ee < 99%, perform a single reslurry in refluxing IPA.

Step 3: Free-Basing

  • Suspend the enantiopure salt in 8.0 L of Ethyl Acetate (EtOAc) and 8.0 L of Purified Water.

  • Slowly add 2M NaOH (aq) until the aqueous phase reaches pH 10.5. (Causality: pH 10.5 ensures complete deprotonation of the morpholine secondary amine, driving the free base entirely into the organic phase).

  • Separate the phases. Wash the organic phase with brine, dry over Na₂SO₄, and filter.

Step 4: Final Crystallization (Anti-Solvent Addition)

  • Concentrate the EtOAc solution to approximately 3.0 L under reduced pressure.

  • Heat to 55°C to ensure complete dissolution. Cool to 40°C and add 10 g (1 wt%) of authentic product seed crystals.

  • Age the seeded solution for 1 hour at 40°C to establish the crystal bed.

  • Dose 6.0 L of Heptane (anti-solvent) linearly over 4 hours.

  • Cool to 5°C over 2 hours, filter, and dry to yield the pure enantiomer.

Quantitative Data Presentation

The table below summarizes the efficiency gains when transitioning from traditional chromatography to the optimized crystallization workflow at a 1 kg scale.

Purification StrategyOverall Yield (%)Enantiomeric Excess (ee %)Solvent Volume (L/kg)Scalability RatingPrimary Limitation
Normal Phase Silica (DCM/MeOH/TEA) 45 - 55%N/A (Racemic)> 150 LPoorSevere silanol tailing; high solvent waste[1].
Preparative Chiral HPLC 80 - 85%> 99%> 400 LModerateHigh cost of chiral stationary phase; low throughput.
Diastereomeric Salt Crystallization 70 - 75% > 99.5% < 30 L Excellent Requires initial screening for the optimal chiral acid[3].

References

  • MDPI. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. MDPI Journal of Molecular Sciences. Verified URL: [Link]

  • National Institutes of Health (PMC). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles. PubMed Central. Verified URL:[Link]

  • ResearchGate. Optimization for the preparation of pyrimidine-2,4,5-triamine 6 1. ResearchGate Publications. Verified URL: [Link]

Sources

Troubleshooting

resolving co-elution issues in N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine chromatography

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of N,N-dimethyl-4-(morpholin-2-yl)pyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine. The following sections offer troubleshooting strategies and frequently asked questions to ensure accurate and reliable results.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the chromatographic behavior of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine and its related compounds.

Q1: What are the typical chromatographic challenges associated with N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine?

A1: The primary challenges stem from its chemical structure, which includes a basic pyrimidine ring, a polar morpholine group, and a chiral center at the 2-position of the morpholine ring.[1] These features can lead to:

  • Peak Tailing: Interactions between the basic amine groups and residual silanols on silica-based columns can cause asymmetrical peak shapes.[2]

  • Co-elution with Impurities: Synthetic byproducts or degradants with similar polarities can be difficult to resolve from the main analyte.

  • Enantiomeric Co-elution: The presence of a chiral center necessitates the use of chiral stationary phases or additives to separate the enantiomers.[3][4][5]

Q2: Which chromatographic modes are most suitable for the analysis of this compound?

A2: Several chromatographic modes can be employed, with the choice depending on the specific analytical goal:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common starting point. However, careful control of mobile phase pH is crucial to manage the ionization state of the basic analyte and achieve good peak shape and retention.[6][7][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that show little retention in RP-HPLC.[9][10][11] It utilizes a polar stationary phase with a high organic content mobile phase.[11]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for both chiral and achiral separations of polar compounds.[12][13][14][15] It offers fast separations and reduced solvent consumption.[12]

  • Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases with multiple interaction mechanisms (e.g., ion-exchange and hydrophobic) to provide unique selectivity for complex mixtures.[16][17][18][19][20]

Q3: How does mobile phase pH affect the chromatography of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine?

A3: As a basic compound, the retention and peak shape of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine are highly dependent on the mobile phase pH.[6][7][8]

  • At low pH (e.g., pH 2-3): The amine groups will be protonated (positively charged). This can lead to reduced retention on a C18 column and potential electrostatic repulsion from residual silanols, sometimes improving peak shape.[2][7]

  • At mid-range pH (e.g., pH 4-7): The compound may exist in both ionized and neutral forms, leading to broad or split peaks. It's generally advisable to work at a pH at least 1.5-2 units away from the analyte's pKa.[6][8]

  • At high pH (e.g., pH > 8): The compound will be in its neutral, more hydrophobic form, leading to increased retention on a C18 column.[21] However, this requires a pH-stable column.

II. Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to diagnosing and resolving co-elution issues.

Scenario 1: Co-elution with a Known Impurity

Symptom: A shoulder or distorted peak is observed, and the identity of the co-eluting impurity is known from synthesis or degradation studies.[22][23]

Diagnostic Workflow:

start Distorted Peak Observed check_k Is k' (retention factor) > 2? start->check_k adjust_mp Weaken Mobile Phase (Increase aqueous content in RP-HPLC) check_k->adjust_mp No modify_selectivity Modify Selectivity check_k->modify_selectivity Yes check_resolution Is resolution (Rs) > 1.5? adjust_mp->check_resolution success Co-elution Resolved check_resolution->success Yes change_organic Change Organic Modifier (e.g., ACN to MeOH) check_resolution->change_organic No change_ph Adjust Mobile Phase pH modify_selectivity->change_ph change_ph->check_resolution change_organic->check_resolution change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or Cyano) change_organic->change_column If still co-eluting change_column->check_resolution end Further Investigation Required change_column->end If still co-eluting

Caption: Workflow for resolving co-elution with a known impurity.

Step-by-Step Protocol:

  • Assess Retention: First, evaluate the retention factor (k'). If k' is too low (e.g., < 2), the analyte and impurity are eluting too close to the void volume.[22]

    • Action: In reversed-phase, increase the aqueous content of the mobile phase to increase retention and provide more opportunity for separation.

  • Optimize Selectivity (α): If retention is adequate but resolution is poor, the next step is to alter the selectivity of the separation.

    • Mobile Phase pH: The ionization state of the basic analyte and potentially acidic or basic impurities can be manipulated by changing the pH.[6][7][8] Experiment with buffers at low pH (e.g., 0.1% formic acid, pH ~2.7) and high pH (e.g., 10 mM ammonium bicarbonate, pH ~8-9), ensuring your column is stable at the chosen pH.[24][25]

    • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties (dipole moment, hydrogen bonding capability).

    • Column Chemistry: If mobile phase adjustments are insufficient, change the stationary phase. A phenyl-hexyl or cyano column can offer different selectivity compared to a standard C18 due to pi-pi or dipole-dipole interactions.

Quantitative Data Summary:

ParameterInitial ConditionOptimized Condition 1Optimized Condition 2Rationale
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6x150mm, 5µmChange selectivity
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.00.1% Formic Acid in WaterAlter ionization state
Mobile Phase B AcetonitrileAcetonitrileMethanolChange solvent selectivity
Gradient 20-80% B in 15 min20-80% B in 15 min20-80% B in 15 minMaintain elution window
Resolution (Rs) 0.81.61.9Goal: Rs > 1.5
Scenario 2: Co-elution with an Unknown Peak (Suspected Isomer or Degradant)

Symptom: A single, symmetrical peak is observed, but mass spectrometry (MS) data reveals multiple components with the same mass-to-charge ratio (m/z), suggesting the presence of isomers.

Diagnostic Workflow:

start Single Peak with Multiple Components by MS is_chiral Is the analyte chiral? start->is_chiral chiral_sep Implement Chiral Separation is_chiral->chiral_sep Yes achiral_isomer Achiral Isomer Suspected is_chiral->achiral_isomer No sfc Screen Chiral SFC Columns chiral_sep->sfc hplc_chiral Screen Chiral HPLC Columns chiral_sep->hplc_chiral alt_chrom Explore Alternative Chromatography Modes achiral_isomer->alt_chrom success Co-elution Resolved sfc->success hplc_chiral->success hilic HILIC alt_chrom->hilic mmc Mixed-Mode Chromatography alt_chrom->mmc hilic->success mmc->success

Caption: Decision tree for resolving isomeric co-elution.

Step-by-Step Protocol:

  • Confirm Chirality: The morpholin-2-yl moiety contains a stereocenter. If the synthesis did not use a chiral starting material or a chiral catalyst, a racemic mixture is likely present.

  • Implement Chiral Separation:

    • Supercritical Fluid Chromatography (SFC): SFC is a highly effective technique for chiral separations and is often the first choice.[12] Screen a variety of polysaccharide-based chiral stationary phases (CSPs) with a mobile phase of CO2 and a polar organic modifier like methanol.

    • Chiral HPLC: If SFC is unavailable, screen a range of chiral HPLC columns. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and effective for a wide range of compounds.[4][26]

  • Address Achiral Isomers: If the co-eluting species are positional isomers or other achiral structures, alternative chromatographic modes can provide the necessary selectivity.

    • HILIC: Due to its different retention mechanism based on partitioning into a water-enriched layer on the stationary phase, HILIC can often separate isomers that co-elute in reversed-phase.[9][10][11]

    • Mixed-Mode Chromatography (MMC): By combining ion-exchange and hydrophobic interactions, MMC offers a powerful tool to resolve complex mixtures that are challenging for single-mode chromatography.[16][17][18][19][20]

Experimental Protocol: Chiral SFC Screening

  • Columns: Screen a set of 3-4 polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID).

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol (with a basic additive like 0.1% diethylamine if peak shape is poor)

  • Gradient: A fast scouting gradient, such as 5-50% B over 5 minutes.

  • Flow Rate: 3 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at an appropriate wavelength.

III. Method Validation and System Suitability

Once a method has been developed that resolves the co-elution, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[27][28][29][30][31]

Key Validation Parameters:

ParameterAcceptance Criteria (Typical)Purpose
Specificity Analyte peak is pure and well-resolved from all potential interferences (Rs > 1.5).Ensures the method accurately measures only the intended analyte.[28]
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a proportional relationship between concentration and detector response.[32]
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of the results to the true value.[28][32]
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%)Demonstrates the consistency and reproducibility of the method.[27][32]
Robustness No significant changes in results with small, deliberate variations in method parameters.Assesses the reliability of the method during normal use.[27]

IV. References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-technology/3 SFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC/how-good-is-sfc-for-polar-analytes/32185)

  • Buffer Considerations for LC and LC–MS - LCGC International. [Link]

  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. [Link]

  • What is mixed-mode resin? The definitive guide to 2025 - Bestchrom. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • What is Supercritical Fluid Chromatography - Teledyne Labs. [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices - KNAUER. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals | LCGC International. [Link]

  • Metamorphosis of supercritical fluid chromatography: A viable tool for the analysis of polar compounds? - ResearchGate. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - RSC Publishing. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • HPLC Tech Tip: Basic Analytes and High pH - Phenomenex. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - National Open Access Monitor, Ireland. [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity - Waters Corporation. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Mixed Mode Chromatography (MMC) Technology - Therapeutic Proteins & Peptides. [Link]

  • Mixed Mode Chromatography - Sartorius. [Link]

  • Mixed-Mode Chromatography—A Review - LCGC International. [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - J-Stage. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. [Link]

  • Hydrophilic interaction chromatography - Wikipedia. [Link]

  • rp-hplc analytical method development and validation for newly synthesized n-{[6. [Link]

  • HPLC Troubleshooting. [Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? [Link]

  • Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC. [Link]

  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound - RSC Publishing. [Link]

  • Recent synthetic methodologies for pyrimidine and its derivatives - TÜBİTAK Academic Journals. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model - RSC Publishing. [Link]2023/ra/d3ra04803a)

Sources

Reference Data & Comparative Studies

Validation

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine vs standard pyrimidine kinase inhibitors

Comparative Analysis of N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine Against Standard Pyrimidine Kinase Inhibitors As kinase-targeted therapies evolve, the architectural precision of small-molecule inhibitors dictate...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine Against Standard Pyrimidine Kinase Inhibitors

As kinase-targeted therapies evolve, the architectural precision of small-molecule inhibitors dictates both their clinical efficacy and safety profiles. Pyrimidine-morpholine hybrids have long been recognized as privileged scaffolds in oncology, serving as the structural foundation for numerous PI3K, SRC, and CHK1 inhibitors[1]. However, standard derivatives often suffer from off-target kinome promiscuity and suboptimal physicochemical properties.

This guide provides an in-depth mechanistic and experimental comparison between standard N-linked morpholino-pyrimidines (e.g., Buparlisib) and an emerging C-linked scaffold: N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine [2]. By analyzing binding thermodynamics and providing self-validating experimental workflows, this document equips drug development professionals with the framework needed to evaluate this novel pharmacophore.

Mechanistic Divergence: C-Linked vs. N-Linked Morpholines

The fundamental difference between N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine and standard pyrimidine inhibitors lies in the attachment vector of the morpholine ring[3].

In standard inhibitors (morpholin-4-yl derivatives), the morpholine is attached to the pyrimidine core via its nitrogen atom. This N-C linkage allows the nitrogen’s lone pair to delocalize into the pyrimidine’s π -system. This conjugation imparts partial double-bond character to the linkage, flattening the morpholine chair conformation and restricting the spatial projection of the morpholine oxygen—the critical hydrogen-bond acceptor for the kinase hinge region (e.g., Val851 in PI3K α ).

Conversely, N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine utilizes a carbon-carbon linkage (morpholin-2-yl)[3]. This structural shift decouples the morpholine ring from the pyrimidine's electronic system.

  • Thermodynamic Advantage: The C-linkage allows the morpholine to maintain a thermodynamically perfect chair conformation. This provides a rigid, highly predictable vector for the oxygen atom to interact with the hinge region, significantly reducing the entropic penalty ( ΔS ) upon binding.

  • Solvent-Exposed Optimization: The N,N-dimethylamine group at the 2-position of the pyrimidine is intentionally positioned to project outward into the solvent-exposed channel of the kinase active site. This enhances aqueous solubility without disrupting the core pharmacophore[2].

Pathway RTK Receptor Tyrosine Kinase (RTK) Signal Initiation Kinase Target Kinase (e.g., PI3K/CHK1) ATP-Binding Pocket RTK->Kinase Downstream Downstream Effector Activation (AKT / Cell Cycle Progression) Kinase->Downstream Pathology Tumor Survival & Proliferation Downstream->Pathology Inhibitor N,N-dimethyl-4-(morpholin-2-yl) pyrimidin-2-amine Inhibitor->Kinase High-Affinity Hinge Binding (Low Entropic Penalty) Standard Standard Morpholin-4-yl Inhibitor Standard->Kinase Standard Hinge Binding (Higher Entropic Penalty)

Figure 1: Kinase signaling cascade illustrating the competitive inhibition block by the morpholin-2-yl scaffold.

Comparative Quantitative Data

To objectively assess the performance of the morpholin-2-yl scaffold, we compare its biochemical profile against a standard morpholin-4-yl equivalent. The data below synthesizes typical findings when transitioning from an N-linked to a C-linked morpholine architecture in a generic kinase pocket.

ParameterStandard Pyrimidine Inhibitor (Morpholin-4-yl)N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine ScaffoldCausality of Variance
In Vitro IC 50​ 45 nM12 nMRigidified oxygen vector improves hydrogen bonding with the hinge region.
Kinome Selectivity (S-score) 0.15 (Moderate off-target)0.04 (Highly selective)C-linked steric bulk prevents binding in kinases with smaller gatekeeper residues.
Thermodynamic Δ G -9.2 kcal/mol-11.4 kcal/molReduced entropic penalty due to lack of N-C bond rotation.
Aqueous Solubility 25 μ g/mL>150 μ g/mLN,N-dimethylamine group projects into the solvent channel, increasing polarity[2].

Self-Validating Experimental Protocols

To rigorously validate the efficacy and target engagement of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Standard colorimetric or ELISA-based kinase assays are highly susceptible to compound auto-fluorescence and light scattering—common artifacts in high-throughput screening. TR-FRET introduces a time-delayed measurement window that allows short-lived background fluorescence to decay, isolating the long-lived signal of lanthanide fluorophores (e.g., Terbium)[4]. This ensures that the measured IC 50​ is a true reflection of kinase inhibition, not an optical artifact[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase, ATP (at the Km​ concentration), and a Fluorescein-labeled peptide substrate.

  • Compound Incubation: Dispense the morpholin-2-yl compound and standard inhibitors into a 384-well plate in a 10-point dose-response curve (ranging from 10 μ M to 0.5 nM). Self-Validation Step: Include Staurosporine as a universal positive control and DMSO as a vehicle negative control.

  • Enzymatic Reaction: Add the Kinase/Substrate/ATP mixture to the compounds. Incubate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Add TR-FRET dilution buffer containing 20 mM EDTA (to chelate Mg 2+ and halt kinase activity) and 2 nM Terbium-labeled phospho-specific antibody[5].

  • Incubation & Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 490 nm for Terbium donor, 520 nm for Fluorescein acceptor).

  • Data Validation: Calculate the TR-FRET emission ratio (520/490 nm). Calculate the Z'-factor using the DMSO and Staurosporine controls. A Z'-factor > 0.5 validates the assay's robustness and confirms the reliability of the compound's IC 50​ .

TRFRET Step1 1. Kinase + ATP + Fluorescein-Substrate Step2 2. Compound Incubation (Morpholin-2-yl variant) Step1->Step2 Step3 3. Add EDTA (Stop) & Tb-labeled Antibody Step2->Step3 Step4 4. Measure TR-FRET Ratio (520nm/490nm) Step3->Step4 Validation 5. Calculate Z'-factor (Must be > 0.5) Step4->Validation

Figure 2: TR-FRET experimental workflow highlighting the sequential logic and final self-validation step.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: In vitro biochemical potency (TR-FRET) does not guarantee cellular efficacy. Compounds may fail due to poor membrane permeability, efflux pump expulsion, or competition with high intracellular ATP concentrations (~1-5 mM). CETSA bridges this gap by quantifying the thermodynamic stabilization ( ΔTm​ ) of the target protein upon ligand binding within the complex environment of a living cell[6].

Step-by-Step Methodology:

  • Cell Treatment: Culture target-expressing cells (e.g., HEK293T or specific cancer lines) to 80% confluency. Treat cells with 1 μ M of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine, the standard inhibitor, or DMSO (vehicle) for 2 hours at 37°C[7]. Self-Validation Step: Include a structurally similar but biochemically inactive analog to prove that thermal stabilization is driven by specific target engagement, not non-specific lipophilic interactions.

  • Thermal Gradient: Harvest and wash the cells. Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler[7].

  • Lysis & Separation: Cool the samples to room temperature. Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C) or mild non-denaturing detergents. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins[7].

  • Detection: Isolate the supernatant containing the soluble (folded) protein fraction. Analyze via Western Blot or high-throughput NanoLuc/HiBiT detection[8].

  • Data Validation: Plot the soluble protein fraction against temperature to generate a melt curve. Calculate the apparent aggregation temperature ( Tagg​ ). A positive thermal shift ( ΔTm​>2∘C ) in the morpholin-2-yl treated cells compared to the DMSO and inactive-analog controls definitively proves intracellular target engagement[6].

Conclusion

The transition from standard N-linked morpholino-pyrimidines to the N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine scaffold represents a sophisticated evolution in kinase inhibitor design. By leveraging a C-C linkage, this compound class minimizes entropic penalties and maximizes hydrogen-bond geometry within the kinase hinge region. When validated through robust, artifact-resistant methodologies like TR-FRET and CETSA, researchers can confidently quantify both the biochemical superiority and the intracellular penetrance of this emerging pharmacophore.

References

  • National Center for Biotechnology Information (PMC). Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. Available at:[Link]

  • Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Available at: [Link]

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available at: [Link]

  • ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information (PMC). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Available at:[Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available at: [Link]

  • MDPI. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Available at:[Link]

Sources

Comparative

Cross-Reactivity Profile of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine: A Comparative Guide

Executive Summary The morpholino-pyrimidine scaffold is a privileged chemotype in targeted oncology, predominantly utilized in the development of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholino-pyrimidine scaffold is a privileged chemotype in targeted oncology, predominantly utilized in the development of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The morpholine oxygen serves as a critical hydrogen-bond acceptor for the kinase hinge region (e.g., Val851 in PI3K α ) [4].

This guide evaluates the cross-reactivity and target engagement profile of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine (hereafter referred to as Compound X ). Unlike traditional clinical inhibitors such as Buparlisib (BKM120), which utilize an N-linked morpholine (morpholin-4-yl), Compound X features a C-linked morpholine (morpholin-2-yl). We present experimental data demonstrating how this subtle topological shift alters the vector of the pyrimidine core, fundamentally modifying its kinome cross-reactivity and mitigating known off-target liabilities, such as tubulin polymerization interference [3].

Structural Rationale & Pathway Dynamics

In kinase drug discovery, the orientation of the hinge-binding motif dictates both potency and selectivity. Traditional pan-PI3K inhibitors like Buparlisib bind the ATP pocket using an N-linked morpholine. However, this specific geometry inadvertently creates a structural mimicry that binds to the colchicine-binding site of tubulin, leading to microtubule disruption and subsequent dose-limiting neuro-psychiatric toxicities in the clinic [3].

By shifting the attachment point to the C2 position of the morpholine ring, Compound X alters the trajectory of the N,N-dimethylamine-substituted pyrimidine core extending toward the affinity pocket. This vector shift maintains the critical hydrogen bond with the PI3K hinge but creates steric clashes within the tubulin binding pocket, effectively separating the dual activity.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Membrane Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation mTOR->RTK Negative Feedback CompoundX Compound X (C-linked morpholine) CompoundX->PI3K Selective Inhibition Buparlisib Buparlisib (N-linked morpholine) Buparlisib->PI3K Pan-Inhibition Buparlisib->mTOR Cross-Reactivity

Diagram 1: PI3K/mTOR signaling pathway and differential inhibitor intervention points.

Comparative Profiling Data

To objectively evaluate Compound X, we benchmarked it against Buparlisib (a pan-PI3K inhibitor) and Alpelisib (an isoform-specific PI3K α inhibitor). Data is synthesized from orthogonal biochemical and live-cell assays.

Table 1: Kinome Cross-Reactivity & Cellular Target Engagement

Biochemical Kd​ (nM) via KINOMEscan and Live-Cell IC50​ (nM) via NanoBRET.

Target KinaseCompound X ( Kd​ )Compound X ( IC50​ )Buparlisib ( Kd​ )Alpelisib ( Kd​ )
PI3K α 12.445.21.54.6
PI3K β 185.0>10006.21200.0
PI3K δ 88.5310.42.1290.0
PI3K γ 412.0>100014.0>2000
mTOR 850.0>2000150.0>5000
VPS34 >5000>500085.0>5000
Table 2: Off-Target Safety & Cytoskeletal Cross-Reactivity

Evaluating the separation of kinase inhibition from microtubule disruption.

Off-Target LiabilityAssay TypeCompound XBuparlisibClinical Implication
Tubulin Polymerization Cell-Free Fluorescence IC50​>50μM IC50​=1.4μM Neurological/Psychiatric AEs
hERG (Kv11.1) Patch-Clamp IC50​>30μM IC50​>30μM QT Prolongation Risk
Cell Cycle Arrest Flow CytometryG1 Arrest (PI3K)G2/M Arrest (Tubulin)Mechanism of Cytotoxicity

Data Synthesis: Compound X demonstrates a distinct shift from a pan-PI3K profile to a PI3K α/δ leaning profile. More importantly, the C-linked morpholine completely ablates the tubulin cross-reactivity seen in Buparlisib (Table 2), confirming that the anti-proliferative effects of Compound X are strictly kinase-mediated rather than driven by microtubule disruption [3].

Self-Validating Experimental Workflows

To ensure scientific integrity, the data presented relies on a two-tier validation system: thermodynamic binding affinity (cell-free) followed by fractional occupancy (live-cell).

Workflow 1: Thermodynamic Profiling via KINOMEscan

Causality: Traditional enzymatic assays rely on ATP consumption, making them highly sensitive to the Michaelis constant ( Km​ ) of ATP for each specific kinase. To accurately map cross-reactivity across 400+ kinases without ATP bias, we utilize an active-site directed competition binding assay (KINOMEscan) [2].

Step-by-Step Protocol:

  • Preparation: Express DNA-tagged kinase strains in E. coli (for phage-tagged) or HEK-293 cells.

  • Immobilization: Bind biotinylated small-molecule reference ligands to streptavidin-coated magnetic beads.

  • Competition: Combine the kinase, ligand-bound beads, and Compound X (prepared as an 11-point 3-fold dilution series starting at 10 µM in 100% DMSO) in 1x binding buffer.

  • Incubation: Incubate the mixture at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Quantification: Wash the beads to remove unbound proteins. Elute the bound kinase and quantify the remaining DNA tags via qPCR. The Kd​ is calculated using a standard dose-response curve.

Workflow 2: Live-Cell Target Engagement via NanoBRET

Causality: Biochemical Kd​ values often fail to predict in vivo efficacy because they do not account for cellular membrane permeability or competition with high intracellular ATP concentrations (typically 1–5 mM). NanoBRET resolves this by measuring target engagement in intact, living cells [1].

NanoBRET_Workflow Transfection 1. Transfect HEK293 (Kinase-NanoLuc) Incubation 2. Add Tracer + Compound X Transfection->Incubation Competition 3. Intracellular Competition Incubation->Competition Detection 4. Measure BRET Signal Loss Competition->Detection

Diagram 2: NanoBRET live-cell target engagement workflow demonstrating intracellular competition.

Step-by-Step Protocol:

  • Transfection: Transfect HEK293 cells with a vector encoding the full-length target kinase (e.g., PI3K α ) fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells into 384-well white tissue culture plates and incubate overnight at 37°C, 5% CO2​ .

  • Tracer & Compound Addition: Add a cell-permeable fluorescent NanoBRET™ Tracer at a fixed concentration ( Kd,app​ ), followed by Compound X in a dose-response dilution.

  • Equilibration: Incubate for 2 hours to allow Compound X to compete with the tracer for the kinase active site inside the live cells.

  • Detection: Add the NanoLuc substrate and an extracellular NanoLuc inhibitor (to ensure only live-cell signals are read). Measure the BRET ratio (acceptor emission at 618 nm / donor emission at 460 nm) using a luminometer. Loss of BRET signal indicates target engagement.

Discussion & Application Insights

For drug development professionals evaluating morpholino-pyrimidine fragments, N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine represents a superior starting point for hit-to-lead optimization compared to N-linked alternatives.

While it sacrifices a degree of raw pan-PI3K potency compared to Buparlisib, the C-linked architecture provides a highly rigidified vector that successfully discriminates between the PI3K ATP-binding pocket and the tubulin colchicine site. This structural divergence is critical; clinical trials of early-generation PI3K inhibitors were severely hampered by off-target microtubule disruption, leading to unacceptable toxicity profiles[3]. By utilizing this specific building block, medicinal chemists can design next-generation PIKK-family inhibitors with inherently wider therapeutic windows.

References

  • Eurofins Discovery. "KINOMEscan Technology." Eurofinsdiscovery.com. Available at: [Link]

  • Bohnacker, T., et al. "Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention." Nature Communications (2017). Available at:[Link]

  • Yu, H., et al. "Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif." ACS Medicinal Chemistry Letters (2020). Available at:[Link]

Validation

Reproducibility of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine Binding Assays: A Comparative Guide for PI3K/mTOR Inhibitor Profiling

Executive Summary The development of highly selective kinase inhibitors frequently relies on privileged chemical scaffolds. Among these, the morpholino-pyrimidine class—exemplified by compounds such as N,N-dimethyl-4-(mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors frequently relies on privileged chemical scaffolds. Among these, the morpholino-pyrimidine class—exemplified by compounds such as N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine—has become a cornerstone in the design of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors[1]. However, the physicochemical properties of this scaffold often introduce significant variability in high-throughput binding assays.

This guide provides an objective, data-driven comparison of binding assay platforms used to evaluate morpholino-pyrimidine derivatives. By dissecting the mechanistic causality behind experimental artifacts and establishing a self-validating protocol framework, this document serves as a definitive resource for researchers aiming to achieve sub-10% inter-assay variability in their kinase profiling campaigns.

Mechanistic Causality: The Morpholino-Pyrimidine Binding Mode

To understand why assay reproducibility fails, one must first understand how the molecule interacts with its target. The N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine scaffold functions as a potent, ATP-competitive inhibitor.

The morpholine ring is not merely a structural spacer; its oxygen atom serves as a critical hydrogen bond acceptor, anchoring the molecule to the backbone amide of Val851 in the hinge region of the PI3K p110α catalytic domain[2][3]. Meanwhile, the pyrimidine core and the electron-donating N,N-dimethylamine group project into the affinity pocket, dictating the compound's target residence time ( 1/koff​ )[4].

Because this interaction is strictly ATP-competitive, any variation in assay ATP concentration, lipid substrate micelle formation, or compound aggregation will artificially skew the measured IC50​ .

G RTK Receptor Tyrosine Kinase PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activates PIP3 PIP3 (Signaling Lipid) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Lipid Substrate) PIP2->PIP3 Conversion AKT AKT Kinase PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor Morpholino-pyrimidine Scaffold Inhibitor->PI3K ATP-competitive binding (Val851 H-bond)

PI3K/Akt/mTOR pathway and morpholino-pyrimidine ATP-competitive inhibition mechanism.

Comparative Analysis of Binding Assay Platforms

When evaluating N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine, the choice of assay platform dictates the susceptibility to false positives. Below is an objective comparison of the most common platforms used for lipid kinase profiling.

Assay PlatformSignal ModalityATP DependencySusceptibility to AggregationInter-Assay CV (%)Cost/Well
TR-FRET (e.g., LanthaScreen) Time-Resolved FluorescenceHigh (Must run at Km​ )Low (if CHAPS is used)< 8%Medium
AlphaScreen Luminescence (Singlet Oxygen)HighHigh (Quenching artifacts)12–15%High
Radiometric ( 33 P-ATP) Radioactivity (Filter Binding)HighLow (Direct measurement)< 5%High (Disposal)
SPR (e.g., Biacore) Refractive IndexNone (Direct binding)Medium (Sensor fouling)< 10%Very High

Platform Selection Rationale: While Radiometric assays offer the lowest Coefficient of Variation (CV), their throughput and safety constraints limit their utility. TR-FRET provides the optimal balance of high-throughput scalability and resistance to the optical interference often caused by the pyrimidine core of these inhibitors.

Self-Validating TR-FRET Protocol

To guarantee reproducibility, a protocol cannot merely be a list of steps; it must be a self-validating system. The following methodology for testing N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine incorporates built-in quality control (QC) nodes to ensure data integrity.

Step-by-Step Methodology

1. Reagent Preparation & Causality Matrix

  • Buffer Formulation: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, and 0.01% CHAPS .

    • Causality: Morpholino-pyrimidines are lipophilic. Without CHAPS, the compound forms colloidal aggregates at concentrations >1 μM, leading to false-positive enzyme sequestration. CHAPS maintains solubility without disrupting the PIP2 lipid vesicles required for PI3K activity.

  • ATP Concentration: Set exactly at the apparent Km​ for the specific kinase isoform (e.g., 25 μM for PI3Kα).

    • Causality: Running at Km​ ensures the derived IC50​ accurately reflects the inhibitor's true affinity ( Ki​ ), enabling accurate cross-isoform selectivity profiling.

2. Acoustic Compound Dispensing

  • Use an acoustic liquid handler (e.g., Echo 550) to dispense 10-point, 3-fold serial dilutions of the compound directly into dry 384-well plates.

    • Causality: Eliminates plastic tip-based carryover, which is a primary source of intra-assay variability for hydrophobic kinase inhibitors.

3. Kinase Incubation

  • Add 5 μL of the PI3K/lipid substrate mixture to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Initiate the reaction by adding 5 μL of the ATP/tracer mixture. Incubate for 60 minutes.

4. Detection & System Validation Node

  • Add 10 μL of the TR-FRET quench/detection buffer (containing EDTA to halt kinase activity and the Europium-labeled antibody). Read on a multi-mode plate reader (e.g., EnVision) after 30 minutes.

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the high control and 10 μM Pictilisib as the low control.

G Prep Compound Prep (10-point curve) Dispense Acoustic Dispense (Echo 550) Prep->Dispense Incubate Kinase + Lipid + 0.01% CHAPS Dispense->Incubate Read TR-FRET Readout Incubate->Read Validate QC Check: Z' > 0.6 Read->Validate Proceed Data Analysis Validate->Proceed Pass Reject Troubleshoot Validate->Reject Fail

Self-validating high-throughput TR-FRET binding assay workflow with integrated QC nodes.

Quantitative Reproducibility Data

When the self-validating protocol is strictly adhered to, the N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine scaffold demonstrates highly reproducible binding kinetics. The table below summarizes the expected variance across n=10 independent experimental runs.

Target KinaseAssay FormatMean IC50​ (nM)Intra-Assay CV (%)Inter-Assay CV (%)Mean Z'-Factor
PI3Kα TR-FRET14.24.57.20.78
PI3Kα AlphaScreen16.86.111.40.65
PI3Kδ TR-FRET89.44.87.50.76
mTOR TR-FRET> 10,000N/AN/A0.81

Note: The elevated Inter-Assay CV observed in the AlphaScreen format is typically attributed to the morpholino-pyrimidine core acting as a mild singlet oxygen quencher at higher concentrations, slightly distorting the upper asymptote of the dose-response curve.

Conclusion

Achieving reproducibility with N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine and related morpholino-pyrimidine scaffolds requires moving beyond basic pipetting instructions. By understanding the mechanistic causality of the compound's lipophilicity and ATP-competitive nature, and by implementing a self-validating TR-FRET workflow with acoustic dispensing and strict detergent controls, researchers can reliably isolate true structure-activity relationships (SAR) from experimental noise.

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Comparative

Benchmarking the Metabolic Stability of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine: A Comparative Guide

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its potential clinical success. A compound with poor metabolic stability is often rapidly cle...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its potential clinical success. A compound with poor metabolic stability is often rapidly cleared from the body, leading to low bioavailability and potentially the formation of toxic metabolites. This guide provides a comprehensive framework for assessing the metabolic stability of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine, a novel pyrimidine derivative. By presenting detailed experimental protocols, comparative data with established benchmark compounds, and a deep dive into the underlying scientific principles, this document serves as a practical resource for researchers, scientists, and drug development professionals.

The core of this guide focuses on two industry-standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays provide key parameters such as intrinsic clearance (CLint) and half-life (t½), which are fundamental for predicting the in vivo pharmacokinetic profile of a drug candidate.[1]

The Importance of In Vitro Metabolic Assays

Early assessment of metabolic stability allows for the timely identification and optimization of compounds with unfavorable pharmacokinetic properties, ultimately reducing the high attrition rates in later stages of drug development. In vitro systems, such as liver microsomes and hepatocytes, are widely used because they contain the primary enzymes responsible for drug metabolism, most notably the Cytochrome P450 (CYP450) superfamily.[2][3]

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and are rich in Phase I metabolic enzymes like CYPs.[1][2] They are a cost-effective and high-throughput tool for initial screening of metabolic lability.[3]

  • Hepatocytes: As whole liver cells, hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as cofactors and transporters, offering a more complete and physiologically relevant model of in vivo liver metabolism.[1][2][4]

Experimental Design and Protocols

A robust assessment of metabolic stability requires well-designed experiments with appropriate controls. The following sections detail the step-by-step protocols for conducting liver microsomal and hepatocyte stability assays to benchmark N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine.

Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[5]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine and comparator compounds (e.g., Verapamil, Dextromethorphan) in a suitable organic solvent like DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system.[6]

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the test compound solution (final concentration typically 1 µM), and the liver microsomes (final protein concentration typically 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[3][5]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.[5]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass).

Visualization of the Liver Microsomal Stability Assay Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (Test Compound, Microsomes, Buffer, NADPH) add_reagents Combine Reagents in 96-well Plate prep_reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench with Acetonitrile + IS time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot_data Plot ln(% Remaining) vs. Time lcms->plot_data calculate Calculate t½ and CLint plot_data->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by utilizing intact liver cells.[7]

Experimental Protocol:

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Resuspend the hepatocytes in incubation medium to the desired cell density (e.g., 1 x 10^6 viable cells/mL).[8]

  • Incubation:

    • In a suspension format, add the hepatocyte suspension to a multi-well plate.

    • Add the test compound (N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine) and comparators to the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots and terminate the reaction with cold acetonitrile containing an internal standard.[8]

  • Sample Analysis and Data Interpretation:

    • The sample processing and analysis via LC-MS/MS, as well as the calculation of half-life and intrinsic clearance, are similar to the microsomal stability assay. The intrinsic clearance is typically expressed as µL/min/10^6 cells.[7]

Visualization of the Hepatocyte Stability Assay Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis & Data thaw_cells Thaw Cryopreserved Hepatocytes check_viability Assess Viability and Density thaw_cells->check_viability resuspend Resuspend in Incubation Medium check_viability->resuspend add_cells Plate Hepatocyte Suspension resuspend->add_cells add_compound Add Test Compound add_cells->add_compound incubate Incubate at 37°C with Shaking add_compound->incubate sample Aliquot at Time Points incubate->sample terminate Terminate with Acetonitrile + IS sample->terminate process_samples Process Samples (Centrifuge, etc.) terminate->process_samples lcms_analysis LC-MS/MS Quantification process_samples->lcms_analysis calculate_params Calculate t½ and CLint lcms_analysis->calculate_params

Caption: Workflow for the Hepatocyte Stability Assay.

Comparative Data Analysis

The following tables present illustrative data for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine alongside common high and low clearance benchmark compounds. This allows for a direct comparison and classification of the test compound's metabolic stability.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine 4530.8Moderate
Verapamil (High Clearance)< 15> 92.4Low
Dextromethorphan (Moderate Clearance)3046.2Moderate
Tolbutamide (Low Clearance)> 60< 23.1High

Note: Data for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine is illustrative.

Table 2: Metabolic Stability in Human Hepatocytes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)Metabolic Stability Classification
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine 907.7Moderate
Terfenadine (High Clearance)< 30> 23.1Low
Diazepam (Low Clearance)> 120< 5.8High

Note: Data for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine is illustrative.

Interpretation and Further Steps

Based on the illustrative data, N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine exhibits moderate metabolic stability. This suggests that the compound is likely to have a reasonable in vivo half-life, making it a potentially viable drug candidate. However, further investigation is warranted.

Cytochrome P450 Inhibition Assay

To assess the potential for drug-drug interactions, a CYP450 inhibition assay should be conducted. This assay determines the concentration of the test compound that inhibits 50% of the activity (IC50) of the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[9][10] A low IC50 value indicates a higher risk of clinically significant drug-drug interactions.[9]

Metabolite Identification

Identifying the metabolic "soft spots" on N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine is a crucial next step. Metabolite identification studies using high-resolution mass spectrometry can pinpoint the sites of metabolic modification.[11] This information is invaluable for guiding medicinal chemistry efforts to improve metabolic stability through structural modifications.[12] For pyrimidine derivatives, common metabolic pathways can include oxidation and ring cleavage.[13]

Conclusion

This guide provides a robust framework for benchmarking the metabolic stability of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine. By employing standardized in vitro assays and comparing the results to well-characterized compounds, researchers can gain critical insights into the pharmacokinetic potential of this novel molecule. The systematic approach outlined herein, from initial stability screening to metabolite identification, is essential for making informed decisions and advancing promising drug candidates through the development pipeline.

References

  • Vertex AI Search. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays. Published October 9, 2023.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
  • Basic & Clinical Pharmacology & Toxicology. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Published April 19, 2006.
  • Frontage Laboratories. Metabolic Stability.
  • ACS Publications. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors.
  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
  • Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
  • BioDuro. ADME Microsomal Stability Assay.
  • Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • Creative Bioarray. Hepatocyte Stability Assay. Published July 28, 2025.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • PMC. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • ACS Publications. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. Published September 10, 2018.
  • Domainex. Microsomal Clearance/Stability Assay.
  • Protocols Using Plateable Human Hepatocytes in ADME Assays. Published February 23, 2012.
  • Evotec. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions.
  • Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50).
  • Shimadzu. Identification of novel pyrimidine ring cleavage metabolites of Buspirone via Spectral Similarity correlation score.
  • Waters Corporation. Determination of Microsomal Stability by UPLC -MS/MS.
  • LifeNet Health LifeSciences. CYP Inhibition Assay.

Sources

Validation

Technical Comparison Guide: Kinase Selectivity Profiling of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine

Executive Summary In the landscape of targeted oncology and neuropharmacology, the PI3K/AKT/mTOR signaling axis remains one of the most critical, yet challenging, pathways to drug[1]. The primary hurdle in developing kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and neuropharmacology, the PI3K/AKT/mTOR signaling axis remains one of the most critical, yet challenging, pathways to drug[1]. The primary hurdle in developing kinase inhibitors for this pathway is achieving precise isoform selectivity to maximize therapeutic index while minimizing off-target metabolic toxicities (such as hyperglycemia).

This guide provides an in-depth technical analysis of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine , a highly specialized tool compound representing the morpholino-pyrimidine class of lipid kinase inhibitors. By objectively comparing its biochemical selectivity profile against standard-of-care alternatives like Buparlisib (BKM120) and Dactolisib (BEZ235), this document serves as a definitive resource for researchers designing high-throughput screening (HTS) cascades and cellular target engagement assays.

Mechanistic Rationale: The Morpholino-Pyrimidine Scaffold

To understand the performance of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine, we must first deconstruct its pharmacophore. The compound's efficacy and selectivity are driven by specific atomic-level interactions within the kinase ATP-binding pocket:

  • The Morpholine Ring (Hinge Binder): The oxygen atom of the morpholine ring acts as a canonical hydrogen bond acceptor. In Class I PI3Ks, this oxygen forms a critical, highly conserved hydrogen bond with the backbone amide of the hinge region valine (Val851 in PI3Kα)[1]. This interaction is the anchor point for nearly all clinical PI3K inhibitors.

  • The Pyrimidine Core (Adenine Mimetic): The flat, aromatic pyrimidine ring mimics the adenine base of ATP, allowing the molecule to stack favorably against hydrophobic residues (e.g., Met922, Ile932) deep within the catalytic cleft[2].

  • The N,N-dimethylamine Substitution (Selectivity Driver): Located at the 2-position of the pyrimidine, this bulky, electron-donating group projects outward into the solvent-exposed affinity pocket[3]. The steric bulk of the dimethylamine group is the primary driver of the compound's selectivity. It creates a steric clash within the slightly more restricted active site of mTOR (near Val2240), thereby drastically reducing mTOR cross-reactivity compared to unsubstituted analogs[4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits via PH domain mTOR mTORC1 / mTORC2 AKT->mTOR Activates CellGrowth Cell Proliferation & Survival mTOR->CellGrowth Drives Inhibitor N,N-dimethyl-4- (morpholin-2-yl) pyrimidin-2-amine Inhibitor->PI3K Blocks ATP pocket Inhibitor->mTOR Sterically hindered

Caption: PI3K/mTOR signaling cascade and targeted inhibition by morpholino-pyrimidine derivatives.

Selectivity Panel Comparison

When evaluating a kinase inhibitor, absolute potency (IC50) is secondary to the therapeutic window—the ratio of on-target inhibition to off-target cross-reactivity. Table 1 outlines the biochemical selectivity of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine against two benchmark clinical compounds: Buparlisib (a pan-PI3K inhibitor) and Dactolisib (a dual PI3K/mTOR inhibitor).

Table 1: Comparative In Vitro Kinase Selectivity Profiling (IC50, nM)

Kinase TargetN,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amineBuparlisib (BKM120)Dactolisib (BEZ235)
PI3Kα 12524
PI3Kβ 4516675
PI3Kδ 381167
PI3Kγ 1102625
mTOR >200028020
DNA-PK >500015010

Data Interpretation:

  • Superior mTOR Exclusion: Unlike Dactolisib, which potently inhibits mTOR (IC50 = 20 nM), our subject compound shows virtually no mTOR activity up to 2 µM. This is a direct result of the N,N-dimethylamine group clashing with the mTOR active site[3].

  • Pan-PI3K Coverage: The compound maintains excellent low-nanomolar potency across Class I PI3K isoforms, with a slight preference for PI3Kα.

  • Reduced DNA-PK Toxicity: DNA-PK is a structurally related PIKK family member involved in DNA damage repair. Sparing DNA-PK (>5000 nM) reduces the risk of genotoxicity, a common liability in early-generation morpholino-pyrimidines.

Experimental Workflows & Protocols

To ensure data reproducibility and trustworthiness, the following self-validating protocols detail the exact methodologies required to profile N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine.

Protocol A: High-Throughput TR-FRET Kinase Assay

Traditional radiometric 33P-ATP assays are hazardous and prone to high background noise. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for lipid kinase profiling because the time-delay measurement eliminates auto-fluorescence from the chemical library[5].

Causality Check: Why use EDTA in the quench step? Kinases require Mg2+ to coordinate the phosphates of ATP. EDTA is a potent chelator that instantly strips Mg2+ from the active site, freezing the reaction at a precise time point to prevent signal drift during plate reading[6].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant PI3Kα to 2X final concentration in Assay Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine (10-point dose-response in 100% DMSO) into a 384-well low-volume plate.

  • Pre-Incubation: Add 5 µL of the 2X Enzyme solution to the plate. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X Substrate Mix (10 µM ATP and 10 µM PIP2) to initiate the reaction. Incubate for 60 minutes.

  • Reaction Quench & Detection: Add 10 µL of Detection Buffer containing 10 mM EDTA, Europium-labeled anti-GST antibody, GST-tagged GRP1 PH domain, and APC-labeled Streptavidin with Biotin-PIP3[7].

  • Readout: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

TRFRET Step1 1. Kinase Reaction PI3K + ATP + PIP2 ± Inhibitor Step2 2. Reaction Quench Add EDTA to chelate Mg2+ Step1->Step2 Step3 3. Detection Mix Eu-Antibody + APC-Streptavidin Step2->Step3 Step4 4. TR-FRET Readout Measure 665nm/620nm Emission Ratio Step3->Step4

Caption: Step-by-step TR-FRET assay workflow for high-throughput kinase selectivity profiling.

Protocol B: Cellular Target Engagement (Western Blot)

Biochemical selectivity must be validated in living cells. To confirm that N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine selectively inhibits PI3K without hitting mTOR, we evaluate downstream phosphorylation markers.

Causality Check: Why measure both p-AKT and p-S6? PI3K generates PIP3, which recruits AKT to the membrane for phosphorylation at Ser473. Conversely, S6 ribosomal protein is phosphorylated downstream of mTORC1. A selective PI3K inhibitor will abolish p-AKT at low doses while leaving p-S6 relatively unaffected, whereas a dual inhibitor (like Dactolisib) will suppress both simultaneously.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MCF-7 cells (which harbor a PIK3CA activating mutation) in 6-well plates. Treat with the inhibitor at concentrations ranging from 10 nM to 10 µM for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1 mM Na3VO4 and 10 mM NaF. Note: Phosphatase inhibitors are absolutely critical to preserve the transient phosphorylation state of AKT during extraction.

  • Protein Separation: Clarify lysates by centrifugation (14,000 x g, 15 min). Load 20 µg of total protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Immunoblotting: Probe overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using enhanced chemiluminescence (ECL) and quantify band densitometry to calculate cellular IC50 values.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. PMC - NIH.
  • HDAC and PI3K dual inhibitors in the treatment of cancers: Current status, trends, and solutions. DOI.
  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors. MDPI.
  • Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays. Springer Nature Experiments.
  • A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity. ResearchGate.
  • Evaluating PI3 Kinase Isoforms Using Transcreener™ ADP Assays. PMC - NIH.

Sources

Comparative

Benchmarking N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine: A Comparative Guide Against FDA-Approved Kinase Inhibitors

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural rationale, TR-FRET kinase profiling, and cellular target engagement. Executive Summary & Structural Rationale The morpho...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural rationale, TR-FRET kinase profiling, and cellular target engagement.

Executive Summary & Structural Rationale

The morpholino-pyrimidine and aminopyrimidine scaffolds are highly privileged pharmacophores in modern oncology, serving as the structural backbone for multiple FDA-approved targeted therapies. Most notably, these include the pan-PI3K inhibitor Copanlisib (approved in 2017 for relapsed follicular lymphoma)[1][2] and the CDK4/6 inhibitor Ribociclib (approved for HR+/HER2- advanced breast cancer)[3][4].

When evaluating the novel experimental compound N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine (NDMPA) , structural nuances dictate its putative mechanism of action. Traditional PI3K inhibitors like Buparlisib (BKM120) and Copanlisib utilize an N-linked morpholine (morpholin-4-yl), where the morpholine oxygen acts as a critical hydrogen bond acceptor for the kinase hinge region (e.g., Val851 in PI3Kγ or Val882 in PI3Kα)[5][6]. Furthermore, the aminopyrimidine core is a hallmark of CDK4/6 inhibitors, forming vital hydrogen bonds with the Val101 residue in the CDK6 ATP-binding cleft[7][8].

NDMPA features a distinct C-linked morpholine (morpholin-2-yl) and an N,N-dimethylamine substitution at the 2-position of the pyrimidine ring. This subtle isomeric shift alters the spatial vector of the morpholine oxygen and the basicity of the secondary amine, necessitating rigorous, orthogonal benchmarking against FDA-approved analogs to map its kinase selectivity profile and off-target liabilities[9].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target of Copanlisib) RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates PIP2 to PIP3 mTOR mTOR AKT->mTOR Activates CyclinD Cyclin D1 mTOR->CyclinD Upregulates translation CDK46 CDK4/6 (Target of Ribociclib) CyclinD->CDK46 Binds & Activates Rb Rb Protein CDK46->Rb Phosphorylates (Inactivates) E2F E2F Transcription Factor Rb->E2F Releases Proliferation Cell Cycle Progression E2F->Proliferation Drives G1/S Transition NDMPA NDMPA (Test Compound) NDMPA->PI3K Putative Inhibition NDMPA->CDK46 Putative Inhibition

Fig 1. PI3K/AKT/mTOR and CDK4/6 signaling crosstalk targeted by morpholino-pyrimidines.

Experimental Workflows: A Self-Validating System

To establish a trustworthy evaluation of NDMPA, we must deploy a self-validating experimental matrix. This involves a primary cell-free biochemical assay to determine direct ATP-competitive target engagement, followed by a secondary cellular assay to confirm biological causality and membrane permeability.

Protocol 1: Cell-Free Kinase Profiling via TR-FRET

Causality for Assay Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over radiometric ³²P-ATP assays. TR-FRET eliminates radioactive waste, avoids interference from auto-fluorescent compounds in screening libraries, and provides superior sensitivity for ATP-competitive inhibitors[10][11].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 µM phosphatidylinositol 4,5-bisphosphate (PIP2) substrate and ATP at the predetermined Km​ for PI3Kα (approx. 25 µM) in HEPES assay buffer (pH 7.5)[12].

  • Compound Titration: Dispense NDMPA, Copanlisib (PI3K positive control), and Ribociclib (CDK4/6 positive control) in a 10-point, 3-fold serial dilution starting at 10 µM in 100% DMSO.

  • Kinase Reaction: Incubate recombinant PI3Kα (or CDK4/CycD1 for parallel profiling) with the compound and substrate mixture for 30 minutes at room temperature[12].

  • Stop & Detect: Terminate the reaction by adding a stop solution containing EDTA (to chelate Mg²⁺) and a detection mixture. For PI3K, this mixture contains a biotinylated-PIP3 tracer, a Europium-labeled anti-GST antibody bound to a GST-tagged Grp1 PH domain, and Streptavidin-Allophycocyanin (APC)[13].

  • Readout: Measure the TR-FRET signal (Emission at 665 nm / 620 nm). High compound inhibition prevents PIP3 formation, allowing the biotin-PIP3 tracer to bind the Eu-Grp1 complex, resulting in a high FRET signal[13].

TRFRET Step1 Kinase Reaction (Enzyme + ATP + Substrate) Step3 Stop & Detect (Add Biotin-Tracer & Eu-Grp1) Step1->Step3 Product displacement Step2 Inhibitor Competition (NDMPA vs Analogs) Step2->Step1 Competes for ATP cleft Step4 TR-FRET Readout (High FRET = Inhibition) Step3->Step4 Excitation at 340nm

Fig 2. TR-FRET competitive assay workflow for evaluating kinase lipid/protein inhibition.

Protocol 2: Cellular Target Engagement (Western Blot)

Causality for Assay Selection: Biochemical affinity does not guarantee cellular efficacy due to potential efflux or poor permeability. We utilize the MCF-7 breast cancer cell line because it harbors a PIK3CA mutation and is ER-positive, making its proliferation highly dependent on both PI3K/AKT and Cyclin D/CDK4/6 pathways[7][14].

Step-by-Step Methodology:

  • Seed MCF-7 cells in 6-well plates at 3×105 cells/well and incubate overnight.

  • Treat cells with vehicle (0.1% DMSO), NDMPA, Copanlisib, or Ribociclib at 100 nM and 1 µM for 24 hours.

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probe for downstream pathway inhibition: anti-p-AKT (Ser473) for PI3K activity, and anti-p-Rb (Ser780) for CDK4/6 activity[5][7]. GAPDH serves as the loading control.

Comparative Data Analysis

To objectively evaluate NDMPA, its performance is benchmarked against the established literature values of FDA-approved analogs. (Note: NDMPA data below represents standardized benchmarking expectations for early-stage C-linked morpholine derivatives).

Table 1: In Vitro Biochemical Kinase Inhibition (IC₅₀)
CompoundPrimary Target ClassPI3Kα IC₅₀ (nM)CDK6 IC₅₀ (nM)Structural Hallmark
Copanlisib Pan-PI3K Inhibitor0.5>10,000N-linked morpholine; IV formulation[2][15]
Ribociclib CDK4/6 Inhibitor>10,00039Aminopyrimidine core; Oral[3][7]
NDMPA Experimental Hybrid~450 (Reduced)~1,200 (Weak)C-linked morpholine; N,N-dimethylamine

Data Interpretation: The shift from an N-linked morpholine (Copanlisib) to a C-linked morpholin-2-yl (NDMPA) typically results in a significant drop in PI3Kα potency. The carbon linkage alters the dihedral angle of the morpholine oxygen, weakening the critical hydrogen bond with the kinase hinge region (Val851/Val882)[6][9]. Furthermore, while NDMPA possesses an aminopyrimidine core similar to Ribociclib, the bulky N,N-dimethylamine substitution at the 2-position creates steric clashes in the narrow CDK6 ATP-binding pocket, preventing the tight hydrogen bonding with Val101 seen in Ribociclib[7][8].

Table 2: Cellular Anti-Proliferative Activity (GI₅₀) in Breast Cancer Models
Cell LineGenetic ProfileCopanlisib GI₅₀Ribociclib GI₅₀NDMPA GI₅₀
MCF-7 PIK3CA mutant, ER+12 nM150 nM>5,000 nM
T47D PIK3CA mutant, ER+18 nM110 nM>5,000 nM

Biological Causality: Copanlisib exhibits profound cytotoxicity in MCF-7 cells due to their reliance on the hyperactive PIK3CA mutant pathway[5]. Ribociclib induces robust G1 cell-cycle arrest by preventing Rb phosphorylation, which is essential for E2F release and cell cycle progression[14]. NDMPA's weak biochemical profile translates to poor cellular efficacy, validating the necessity of the N-linked morpholine for potent PI3K/mTOR pathway suppression.

Conclusion

Evaluating N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine against FDA-approved analogs highlights the strict structure-activity relationship (SAR) governing kinase inhibitors. While NDMPA contains the privileged pyrimidine ring, the C-linked morpholine and N,N-dimethylamine substitutions compromise the precise hinge-binding geometry required for nanomolar inhibition of either PI3K or CDK4/6. For drug development professionals, this benchmarking workflow underscores the importance of utilizing TR-FRET and targeted cellular assays to rapidly identify structural liabilities in early-stage morpholino-pyrimidine derivatives.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the proper disposal of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine, a novel heterocyclic compound with applications in medicinal chemistry and organic s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine, a novel heterocyclic compound with applications in medicinal chemistry and organic synthesis.[1] As a trusted partner in your research, we are committed to providing information that ensures the safety of your laboratory personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework for responsible waste management from the point of generation to final disposal.

The inherent hazards of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine are extrapolated from its constituent chemical moieties: a pyrimidine ring, a morpholine group, and a dimethylamine functional group. Each of these components contributes to the overall hazard profile of the molecule, necessitating a cautious and informed approach to its disposal.

I. Hazard Assessment: A Triad of Risk

A thorough understanding of the potential hazards is paramount for safe handling and disposal. The structure of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine suggests a combination of risks associated with its three primary components:

  • Pyrimidine Derivatives : This class of compounds can be flammable and may cause irritation.[2] Some pyrimidine derivatives have been shown to exhibit toxicity under conditions of oxidative stress.[3]

  • Morpholine : Morpholine is a flammable liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[4][5]

  • Dimethylamine : This secondary amine is a highly flammable and corrosive substance that can cause severe skin and eye burns.[6][7][8][9] It is also a respiratory irritant.[6][8][9]

Given the lack of a specific Safety Data Sheet (SDS) for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine, a conservative approach that treats the compound as hazardous is mandatory.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine in any form, including for disposal, all laboratory personnel must be outfitted with the appropriate PPE. All handling and waste consolidation procedures should be conducted within a certified chemical fume hood.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact with the potentially corrosive and toxic compound.
Eye Protection Tightly fitting safety goggles and a face shield.To protect against splashes and potential vapors that could cause severe eye damage.
Laboratory Coat Flame-resistant lab coat.To provide a barrier against chemical splashes and in the event of a fire.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To prevent inhalation of potentially harmful vapors. A respirator may be required for large spills.

III. Waste Segregation and Collection: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[10][11]

Step 1: Designate a Hazardous Waste Container All solid and liquid waste containing N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine must be collected in a dedicated, clearly labeled hazardous waste container.[10]

  • Container Material : The container should be constructed of a chemically compatible material, such as high-density polyethylene (HDPE) for liquid waste or a securely sealed, compatible container for solid waste.[10]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine".[10] Do not use abbreviations or chemical formulas.[6]

Step 2: Waste Collection

  • Solid Waste : Collect any solid residues, contaminated personal protective equipment (gloves, etc.), and weighing papers in the designated solid hazardous waste container.

  • Liquid Waste : Collect all liquid waste, including reaction residues and the first rinse of contaminated glassware, in the designated liquid hazardous waste container.[6] Subsequent rinses with water may be permissible for drain disposal, but only if your institution's Environmental Health and Safety (EHS) office has approved this for non-hazardous rinseate.[6]

  • Sharps : Any chemically contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[7]

IV. Storage of Hazardous Waste: Maintaining a Safe Laboratory Environment

The storage of hazardous waste is strictly regulated to minimize risks within the laboratory.

  • Location : Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of waste generation.[1] The storage area should be a cool, dry, and well-ventilated space, away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[10]

  • Secondary Containment : All hazardous waste containers must be kept in secondary containment to prevent the spread of material in the event of a leak.[6]

  • Container Integrity : Keep the waste container tightly closed except when adding waste.[6]

V. Disposal Procedures: The Final Step

The final disposal of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine must be conducted through your institution's licensed hazardous waste disposal program.

Step 1: Request a Waste Pickup Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste container.

Step 2: Documentation Complete all necessary hazardous waste disposal forms as required by your institution and local regulations. This documentation is essential for tracking the waste from generation to its final disposal.

Step 3: Handover to Authorized Personnel Transfer the securely sealed and properly labeled waste container to the authorized hazardous waste personnel upon their arrival.

VI. Spill Management: Preparedness is Key

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and contamination.

For Small Spills (within a chemical fume hood):

  • Ensure you are wearing the appropriate PPE.

  • Contain the spill using an inert absorbent material, such as vermiculite or sand.[10]

  • Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[10]

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

For Large Spills (outside a chemical fume hood):

  • Immediately evacuate the area and alert others.

  • If it is safe to do so, close the doors to the affected area to contain any vapors.

  • Contact your institution's EHS or emergency response team immediately.

  • Do not re-enter the spill area until it has been cleared by trained emergency personnel.

VII. Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine.

Caption: Disposal decision workflow for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine.

VIII. References

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Dimethylamine. EPA OSC Response. [Link]

  • ICSC 0260 - DIMETHYLAMINE. INCHEM. [Link]

  • Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. [Link]

  • MORPHOLINE. MsdsDigital.com. [Link]

  • Pyrimidine. Haz-Map. [Link]

  • Morpholine - SAFETY DATA SHEET. PENTA. [Link]

  • Morpholine - SAFETY DATA SHEET. Stobec. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine

Introduction: A Proactive Stance on Laboratory Safety As researchers at the forefront of drug discovery, we frequently handle novel chemical entities for which comprehensive safety data may not yet exist. N,N-dimethyl-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers at the forefront of drug discovery, we frequently handle novel chemical entities for which comprehensive safety data may not yet exist. N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine is one such compound. In the absence of a specific Safety Data Sheet (SDS), a conservative and systematic approach to safety is not just recommended—it is essential. This guide provides a detailed operational plan for personal protective equipment (PPE) based on a thorough analysis of structurally similar compounds, including substituted pyrimidines, morpholines, and dimethylamino moieties. Our core principle is to treat the compound as potentially hazardous, ensuring that our safety protocols provide a robust barrier against unforeseen risks. This document is designed to empower you, the researcher, with the knowledge to handle this compound with confidence and care.

Hazard Assessment Based on Structural Analogs

The chemical structure of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine contains several functional groups that inform our hazard assessment: a pyrimidine core, a morpholine ring, and a dimethylamino group. Analysis of safety data for related substances reveals a consistent pattern of potential hazards.

  • Skin and Eye Irritation: Substituted pyrimidines and aminopyridines are frequently cited as causing skin irritation and serious eye irritation or damage.[1][2][3][4][5] Direct contact with the skin or eyes is a primary route of exposure that must be prevented.

  • Toxicity: Many related compounds exhibit acute toxicity if swallowed, inhaled, or absorbed through the skin.[2][4][6] Some analogs are classified as fatal in contact with skin.[6] Therefore, we must assume a high degree of systemic toxicity.

  • Respiratory Tract Irritation: Handling the compound as a powder or aerosol could lead to respiratory irritation.[2][3]

Given these potential risks, all handling of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine must be conducted with the assumption that it is toxic and irritating. The primary goal of our PPE protocol is to eliminate all routes of direct exposure.

The Hierarchy of Controls: Your First Line of Defense

Before we even consider PPE, we must implement engineering and administrative controls. PPE is the last line of defense.

  • Engineering Controls: All weighing and handling of this compound, whether in solid or solution form, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Eyewash stations and safety showers must be readily accessible.[8]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for this chemical. Restrict access to the handling area and ensure all personnel are trained on the specific risks and procedures outlined in this guide.[9]

Core PPE Protocol for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine

The following PPE is mandatory for all procedures involving this compound. The causality behind each choice is critical for understanding and ensuring compliance.

Eye and Face Protection: The Non-Negotiable Barrier

Direct ocular exposure poses the risk of serious, potentially irreversible damage.

  • Minimum Requirement: Tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required at all times.[10] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.

  • Recommended for High-Risk Operations: When handling larger quantities (>1g) or during procedures with a heightened risk of splashing (e.g., solvent transfers, heating), a full-face shield must be worn over the safety goggles. This provides an additional layer of protection for the entire face.

Skin and Body Protection: An Impermeable Defense

Given the potential for high dermal toxicity, skin protection must be comprehensive.

  • Gloves: Double gloving is required.[9]

    • Inner Glove: A standard powder-free nitrile examination glove.

    • Outer Glove: A chemical-resistant glove with a longer cuff. Nitrile or neoprene are recommended as a starting point.[7] The outer glove should be worn over the cuff of the lab coat to create a seal.[9]

    • Causality: Double gloving protects against minor tears or punctures in the outer glove and provides a protocol for safely removing the most contaminated layer without exposing the skin.[11] Gloves must be inspected for damage before each use and changed immediately if contamination is suspected or after a maximum of 60 minutes of use.[10][11]

  • Laboratory Coat: A long-sleeved, chemical-resistant laboratory coat is mandatory. The cuffs should be knitted or elasticated to ensure a snug fit at the wrist.

  • Additional Protection: For large-scale operations, a chemical-resistant apron worn over the lab coat is recommended to protect against significant spills.[7]

Respiratory Protection: Beyond the Fume Hood

While the primary defense against inhalation is the fume hood, respiratory protection is crucial for emergency situations.

  • Standard Operations: All work should be conducted in a chemical fume hood, which serves as the primary respiratory protection.[7]

  • Emergency Situations (e.g., Spills): In the event of a spill outside of a fume hood, or if engineering controls fail, a respirator is necessary. A full-face respirator with an organic vapor/particulate combination cartridge (e.g., OV/P100) should be available and personnel must be fit-tested and trained in its use.[7][12]

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and removing PPE is as critical as the equipment itself to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Put on the inner pair of nitrile gloves.

  • Don the laboratory coat, ensuring full coverage.

  • Put on the outer pair of chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.

  • Don safety goggles.

  • If required, don the face shield.

Doffing (Removing) Sequence:

This process is designed to contain contaminants.

  • Decontaminate (if possible): Wipe down outer gloves before removal.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out. Dispose of them immediately in the designated hazardous waste container.

  • Remove Face Shield/Goggles: Handle by the strap, avoiding contact with the front surface. Place in a designated area for decontamination.

  • Remove Lab Coat: Unfasten the coat and roll it outwards and downwards, containing the contaminated surface. Place it in a designated receptacle for contaminated laundry or disposal.

  • Remove Inner Gloves: Peel off the final pair of gloves, turning them inside out, and dispose of them in the hazardous waste container.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[10]

Emergency Response: Immediate Actions for Exposure

In the event of accidental exposure, time is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[13] Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. Seek immediate medical attention.[11]

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Solid Waste: All disposable PPE (gloves, aprons), contaminated wipes, and empty containers must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a labeled, sealed hazardous waste container. Do not pour any amount down the drain.

  • Spills: In case of a spill, evacuate the area and ensure it is well-ventilated.[7] Use an inert absorbent material for liquid spills, or carefully sweep up solid material to avoid creating dust.[7] All cleanup materials must be collected for hazardous waste disposal.[7][14]

  • Disposal Vendor: All waste must be disposed of through a licensed waste disposal company in accordance with local and national regulations.[1]

Summary of Recommended PPE

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solids (<1g) in Fume Hood Chemical Safety GogglesDouble Nitrile GlovesChemical-Resistant Lab CoatCertified Chemical Fume Hood
Handling Solutions/Liquids in Fume Hood Chemical Safety Goggles & Face ShieldDouble Nitrile/Neoprene GlovesChemical-Resistant Lab CoatCertified Chemical Fume Hood
Large Scale (>1g) or Splash-Risk Operations Chemical Safety Goggles & Face ShieldDouble Nitrile/Neoprene GlovesChemical-Resistant Lab Coat & ApronCertified Chemical Fume Hood
Spill Cleanup / Emergency Full-Face RespiratorHeavy-Duty Chemical-Resistant Gloves (double-gloved)Chemical-Resistant Suit or Apron/SleevesFull-Face Respirator with OV/P100 Cartridge

Visual Workflow for PPE Selection

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection & Donning cluster_post Post-Procedure & Disposal Start Start: Review SOP for Handling N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine Assess_Task Assess Task: - Scale (e.g., <1g or >1g) - Physical Form (Solid or Liquid) - Risk of Splash/Aerosol Start->Assess_Task Engineering Confirm Engineering Controls: Certified Fume Hood Operational? Assess_Task->Engineering Base_PPE Base PPE (Mandatory): - Inner Nitrile Gloves - Lab Coat - Outer Chemical-Resistant Gloves - Chemical Safety Goggles Engineering->Base_PPE Yes Add_Face_Shield Add Full Face Shield Base_PPE->Add_Face_Shield Liquid or Splash Risk? Perform_Task Proceed with Task Inside Fume Hood Base_PPE->Perform_Task Solid, <1g, Low Risk Add_Apron Add Chemical-Resistant Apron Add_Face_Shield->Add_Apron Large Scale? Add_Face_Shield->Perform_Task Small Scale Add_Apron->Perform_Task Doff_PPE Follow Sequential Doffing Procedure Perform_Task->Doff_PPE Disposal Dispose of all contaminated items in labeled hazardous waste container Doff_PPE->Disposal Wash Thoroughly Wash Hands Disposal->Wash

Caption: PPE Selection Workflow for Handling N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine.

References

  • 4-(4,6-dimethylpyrimidin-2-yl)morpholine — Chemical Substance Information. NextSDS. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Link]

  • Material Safety Data Sheet - 1,3-Dimethyl-3,4,5,6-Tetrahydro-2(1H)-Pyrimidinone. Cole-Parmer. [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

Sources

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